molecular formula C2H7O4P B155537 Ethyl dihydrogen phosphate CAS No. 1623-14-9

Ethyl dihydrogen phosphate

Cat. No.: B155537
CAS No.: 1623-14-9
M. Wt: 126.05 g/mol
InChI Key: ZJXZSIYSNXKHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl dihydrogen phosphate is a monoalkyl phosphate epitope having ethyl as the alkyl group. It has a role as an epitope and a phosphoantigen. It is a conjugate acid of an ethyl hydrogen phosphate(1-).
This compound is a natural product found in Agave americana with data available.
Ethylphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt)
Record name Ethyl dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70862718
Record name Ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethylphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1623-14-9, 67874-00-4, 78-40-0
Record name Monoethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl dihydrogen phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phosphoric acid, monoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOETHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMH1WT204A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethylphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-56.4 °C
Record name Ethylphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Dihydrogen Phosphate: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dihydrogen phosphate (B84403), a monoalkyl phosphate ester, is a molecule of significant interest in both chemical and biological research. This technical guide provides a comprehensive overview of its core chemical structure, physicochemical properties, and its emerging role as a phosphoantigen in immunology. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a discussion of its potential applications in drug development. This document aims to serve as a critical resource for researchers and professionals working with or interested in the multifaceted nature of ethyl dihydrogen phosphate.

Chemical Structure and Identification

This compound (IUPAC name: this compound) is the monoester of ethanol (B145695) and phosphoric acid.[1] Its fundamental structure consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to an ethoxy group (-OCH2CH3) and two hydroxyl groups (-OH).

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1623-14-9[2]
Molecular Formula C2H7O4P[2]
Molecular Weight 126.05 g/mol [2]
Canonical SMILES CCOP(=O)(O)O[1]
InChI InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)[1]
InChIKey ZJXZSIYSNXKHEA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. It is a colorless to pale yellow liquid or a low-melting solid, soluble in water.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 42 °C[2][4]
Boiling Point 252.4 ± 23.0 °C (Predicted)[2][4]
Density 1.430 g/cm³[2][4]
pKa 1.91 ± 0.10 (Predicted)[5]
Water Solubility Miscible[5]
LogP -1.2[1]
Vapor Pressure 0.00607 mmHg at 25°C[2]
Refractive Index 1.4270[2][4]

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, primarily involving the phosphorylation of ethanol.

Synthesis via Reaction with Phosphorus Pentoxide

A common method for preparing monoalkyl phosphates involves the reaction of an alcohol with phosphorus pentoxide (P₂O₅).[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend phosphorus pentoxide (1 molar equivalent) in a "heel" of previously synthesized this compound. The heel serves to moderate the reaction.

  • Addition of Ethanol: Slowly add absolute ethanol (3 molar equivalents) dropwise to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 60-70°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 70°C for 2-3 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Hydrolysis: Cool the reaction mixture to room temperature and slowly add water to hydrolyze any remaining P₂O₅ and pyrophosphates.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to a salt (e.g., sodium or cyclohexylammonium salt) followed by recrystallization.

Synthesis using Polyphosphoric Acid

Polyphosphoric acid (PPA) can also be used as a phosphorylating agent for the synthesis of monoalkyl phosphates.

G cluster_synthesis Synthesis of this compound start Start reactants Mix Ethanol and Polyphosphoric Acid start->reactants reaction Heat mixture (e.g., 80-90°C) with stirring reactants->reaction hydrolysis Add water to hydrolyze excess PPA reaction->hydrolysis extraction Extract with an organic solvent (e.g., ether) hydrolysis->extraction purification Purify by distillation or chromatography extraction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound using polyphosphoric acid.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
³¹P NMR A single resonance is typically observed in the phosphate monoester region. Quantitative ³¹P NMR can be used for purity assessment.[8][9]
¹H NMR A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.
¹³C NMR Two distinct signals for the methyl and methylene carbons of the ethyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for P=O, P-O-C, and O-H stretching vibrations.[10]

Biological Activity: A Phosphoantigen

This compound is recognized as a phosphoantigen, a class of small phosphorylated molecules that can activate a specific subset of human T cells known as Vγ9Vδ2 T cells.[11] This activation is crucial for the immune response against certain pathogens and tumor cells.

The Vγ9Vδ2 T Cell Activation Pathway

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of antigen-presenting cells or tumor cells.

  • Internalization and Binding: Phosphoantigens like this compound are thought to enter the target cell. Inside the cell, the phosphoantigen binds to the intracellular B30.2 domain of the BTN3A1 molecule.

  • Conformational Change: This binding event induces a conformational change in the BTN3A1 protein.

  • TCR Recognition: The altered conformation of the extracellular domain of BTN3A1 is then recognized by the T cell receptor (TCR) of a Vγ9Vδ2 T cell.

  • T Cell Activation: This recognition triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation, proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against the target cell.

G cluster_pathway Phosphoantigen-Mediated Vγ9Vδ2 T Cell Activation pAg Ethyl Dihydrogen Phosphate (pAg) target_cell Target Cell (e.g., Tumor Cell) pAg->target_cell Internalization btn3a1_intra BTN3A1 (intracellular B30.2 domain) target_cell->btn3a1_intra Binding btn3a1_extra BTN3A1 (extracellular domain) - Conformational Change - btn3a1_intra->btn3a1_extra Induces tcr Vγ9Vδ2 T Cell Receptor (TCR) btn3a1_extra->tcr Recognition t_cell Vγ9Vδ2 T Cell tcr->t_cell activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) t_cell->activation

Caption: Signaling pathway of Vγ9Vδ2 T cell activation by a phosphoantigen like this compound.

Experimental Protocol: Vγ9Vδ2 T Cell Activation Assay

This protocol outlines a method to assess the ability of this compound to activate Vγ9Vδ2 T cells.[12][13]

  • Cell Culture:

    • Culture a Vγ9Vδ2 T cell line and a suitable target cell line (e.g., a human leukemia cell line like K562) in appropriate culture media.

    • Expand the Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) from healthy donors by stimulation with a known phosphoantigen and interleukin-2 (B1167480) (IL-2).[14]

  • Target Cell Loading:

    • Incubate the target cells with varying concentrations of this compound for a defined period (e.g., 4-18 hours).

    • Include positive (a potent phosphoantigen like HMBPP) and negative (vehicle control) controls.

  • Co-culture:

    • Wash the loaded target cells to remove excess this compound.

    • Co-culture the loaded target cells with the expanded Vγ9Vδ2 T cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Assessment of Activation:

    • Cytokine Production: After 24 hours of co-culture, collect the supernatant and measure the concentration of IFN-γ or TNF-α using an ELISA kit.

    • Degranulation Marker Expression: Assess the expression of CD107a on the surface of Vγ9Vδ2 T cells by flow cytometry as a marker of cytotoxic degranulation.[15]

    • Cytotoxicity: The cytotoxic potential can be evaluated using a standard chromium-51 (B80572) release assay or a flow cytometry-based cytotoxicity assay.[16][17]

Applications in Drug Development

The unique biological activity of this compound and other phosphoantigens opens up several avenues for drug development.

  • Cancer Immunotherapy: As activators of Vγ9Vδ2 T cells, phosphoantigens can be used to stimulate an anti-tumor immune response. Strategies include the direct administration of phosphoantigens or their use in combination with other immunotherapies.

  • Inhibitor Design: this compound has been used in structure-based drug design studies for aldolase (B8822740) inhibitors, enzymes involved in various metabolic pathways.[18]

  • Adjuvants: Phosphoantigens could potentially be used as vaccine adjuvants to enhance the immune response to specific antigens.

Safety and Toxicology

This compound is an organophosphate ester. While specific toxicological data for this compound is limited, organophosphate esters as a class can have varying degrees of toxicity.[3][18][19][20][21]

Table 4: Toxicological Profile of this compound

AspectInformationReference
Acute Toxicity Data not extensively available. May cause irritation upon inhalation.[19]
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[19]
Reproductive Toxicity No data available.[19]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse thoroughly with water.[19]

Conclusion

This compound is a molecule with well-defined chemical and physical properties. Its significance extends beyond its chemical nature into the realm of immunology, where it acts as a phosphoantigen capable of activating Vγ9Vδ2 T cells. This biological activity presents exciting opportunities for the development of novel immunotherapies for cancer and infectious diseases. This guide has provided a detailed overview of the structure, properties, synthesis, and biological functions of this compound, along with practical experimental protocols, to aid researchers in their exploration of this fascinating molecule. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive toxicological profile.

References

physicochemical properties of monoethyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Monoethyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl phosphate (MEP), also known as ethyl dihydrogen phosphate, is an organophosphate compound that serves as a fundamental structural motif in various biologically relevant molecules and as an intermediate in organic synthesis.[1][2] As a monoalkyl ester of phosphoric acid, its physicochemical properties, such as acidity, solubility, and stability, are of significant interest in fields ranging from medicinal chemistry, where phosphate groups are used to improve the water solubility of prodrugs, to biochemistry and materials science.[1] This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows to guide characterization efforts.

Chemical Identity and Structure

Monoethyl phosphate is characterized by a central phosphorus atom bonded to four oxygen atoms, with one oxygen forming an ester linkage with an ethyl group.[2]

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₂H₇O₄P[3][4][5]

  • CAS Number: 1623-14-9[3][4]

  • Canonical SMILES: CCOP(=O)(O)O[3][6]

  • InChIKey: ZJXZSIYSNXKHEA-UHFFFAOYSA-N[3][5]

Physicochemical Properties

The key physicochemical data for monoethyl phosphate are summarized in the tables below. These properties are crucial for understanding its behavior in both chemical and biological systems.

General and Physical Properties
PropertyValueReference(s)
Molecular Weight 126.05 g/mol [3][4][5]
Physical Form Liquid / Yellow Oil[3][4]
Density 1.3745 g/cm³ (at 20 °C)[1][7]
Melting Point -56.4 °C to 42 °C[1][3][7][8]
Boiling Point ~215 - 252.4 °C[1][8]
Refractive Index 1.427[1]

Note: The wide range in reported melting points may be due to differences in purity or the presence of hydrates.

Solubility and Acidity
PropertyValueReference(s)
Water Solubility Miscible[1]
logP 0.80[3]
pKa₁ 1.6 ± 0.01[6]
pKa₂ (Predicted) Not explicitly found, but expected for the second hydroxyl.

Key Property Analysis

Acidity and Dissociation

Monoethyl phosphate is a dibasic acid due to its two ionizable hydroxyl groups attached to the phosphorus atom. The first dissociation constant (pKa₁) is approximately 1.6, indicating it is a relatively strong acid.[6] This is a characteristic feature of phosphate monoesters. At physiological pH (~7.4), monoethyl phosphate will exist predominantly as the dianionic species (ethyl phosphate²⁻). The acid-base equilibrium is critical for its solubility, interaction with biological membranes, and potential to chelate metal ions.

The dissociation equilibria can be visualized as follows:

Dissociation H2A C₂H₅OPO(OH)₂ (Fully Protonated) HA_minus [C₂H₅OPO₂(OH)]⁻ (Monoanion) H2A->HA_minus + H⁺ pKa₁ ≈ 1.6 HA_minus->H2A - H⁺ A_2minus [C₂H₅OPO₃]²⁻ (Dianion) HA_minus->A_2minus + H⁺ pKa₂ A_2minus->HA_minus - H⁺

Caption: Acid dissociation equilibria of monoethyl phosphate.

Hydrolytic Stability

The stability of the phosphate ester bond to hydrolysis is a critical parameter, particularly for applications in biological systems or aqueous formulations. Generally, phosphomonoesters are the most stable class of phosphate esters compared to their di- and tri-ester counterparts.[9] This enhanced stability is attributed to the negative charge on the phosphate group, which repels nucleophilic attackers like water or hydroxide (B78521) ions.[9]

Hydrolysis of monoethyl phosphate results in the cleavage of the ester bond to yield ethanol (B145695) and inorganic phosphoric acid. The rate of this reaction is highly dependent on pH and temperature.[10] While specific kinetic data for monoethyl phosphate was not found in the initial search, the general mechanism involves nucleophilic attack on the phosphorus atom.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of physicochemical properties. Below are methodologies for determining key parameters of monoethyl phosphate.

General Characterization Workflow

A logical workflow ensures comprehensive characterization of a chemical substance.

Workflow start Obtain Pure MEP Sample identity Confirm Identity (NMR, MS, IR) start->identity phys_props Determine Physical Properties (Density, MP, BP) identity->phys_props pka pKa Determination (Potentiometric Titration) phys_props->pka solubility Aqueous Solubility Assay (Shake-Flask Method) pka->solubility stability Hydrolytic Stability Study (HPLC or ³¹P NMR) solubility->stability data_analysis Data Analysis & Compilation stability->data_analysis report Generate Technical Report data_analysis->report

References

ethyl dihydrogen phosphate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Dihydrogen Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl dihydrogen phosphate, a monoalkyl phosphate ester. The document details its chemical identifiers, physicochemical properties, and outlines generalized experimental protocols for its synthesis and purification. Additionally, it explores its potential biological significance and applications in research and development.

Chemical Identifiers and Nomenclature

This compound is known by several names and is cataloged in numerous chemical databases. Its primary identifiers are summarized below for easy reference.

Identifier TypeValueCitation
CAS Number 1623-14-9[1][2][3][4][5][6]
IUPAC Name This compound[3]
Molecular Formula C2H7O4P[1][2][3][4][5][6]
PubChem CID 74190
InChI InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)[2][3][4]
InChIKey ZJXZSIYSNXKHEA-UHFFFAOYSA-N[3][4]
Canonical SMILES CCOP(=O)(O)O[4]
EINECS 216-603-9[1][6]
ChEBI ID CHEBI:42383
DrugBank ID DB03822

Synonyms: Monoethyl phosphate, Monoethyl acid phosphate, O-Ethyl dihydrogen phosphate, Phosphoric acid monoethyl ester.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.

PropertyValueCitation
Molecular Weight 126.05 g/mol [3][5]
Appearance White to beige low-melting solid[2][4]
Melting Point 42 °C[6]
Boiling Point 252.4 ± 23.0 °C (Predicted)[6]
Density ~1.43 g/cm³[6]
Solubility Soluble in DMSO; Miscible with water.[1][5]
pKa 1.91 ± 0.10 (Predicted)[1][6]
Storage Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark place.[3]

Synthesis and Purification

Generalized Synthesis Protocol: Phosphorylation of Ethanol (B145695)

The synthesis of alkyl dihydrogen phosphates can be challenging due to the potential for side reactions, leading to the formation of di- and tri-substituted phosphate esters and pyrophosphates.[1] A common approach involves the reaction of an alcohol with a phosphorylating agent.

Objective: To synthesize this compound by reacting ethanol with a suitable phosphorylating agent, such as phosphorus pentoxide or a chlorophosphate derivative.

Materials:

  • Ethanol (anhydrous)

  • Phosphorylating agent (e.g., Phosphorus pentoxide, P₂O₅)

  • Anhydrous solvent (e.g., pyridine)

  • Deionized water

  • Reagents for workup and purification (e.g., base for neutralization, solvents for extraction/crystallization)

Methodology:

  • Reaction Setup: In a fume hood, a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon) is charged with the anhydrous solvent.

  • Phosphorylation: The phosphorylating agent is slowly added to the cooled solvent. Subsequently, anhydrous ethanol is added dropwise to the mixture while maintaining a low temperature to control the reaction's exothermicity.

  • Reaction Monitoring: The reaction is allowed to proceed for a set duration, with progress monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting material and the formation of the desired product.

  • Quenching and Workup: Once the reaction is deemed complete, it is carefully quenched by the slow addition of cold water to hydrolyze any remaining phosphorylating agent and intermediates.

  • Isolation: The crude product mixture is then subjected to a workup procedure, which may involve neutralization, extraction with organic solvents, and evaporation of the solvent to yield the crude this compound.

Generalized Purification Protocol

Purification is crucial to remove unreacted starting materials and byproducts.[4] A combination of techniques is typically employed.

Objective: To purify crude this compound from reaction byproducts.

Methodology:

  • Neutralization: The crude product is dissolved in water and neutralized with a suitable base to form a salt, which can help in separating it from non-acidic impurities.

  • Precipitation/Crystallization: The product can be purified by precipitation or recrystallization. One method involves forming a metal salt (e.g., with a copper salt) to precipitate the phosphate ester, which is then filtered and washed.[7]

  • Acidification: The purified salt is then re-acidified with a dilute mineral acid to regenerate the pure this compound.[7]

  • Final Purification: Further purification can be achieved by recrystallization from a suitable solvent system.

  • Drying and Characterization: The final product is dried under reduced pressure and its purity is confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Below is a diagram illustrating a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Start: Ethanol & P₂O₅ reaction Phosphorylation in Anhydrous Solvent start->reaction 1. React quench Hydrolysis (Quenching) reaction->quench 2. Stop Reaction extract Workup & Solvent Evaporation quench->extract 3. Isolate crude Crude Product extract->crude 4. Obtain Crude precipitate Precipitation as Metal Salt crude->precipitate 5. Purify filtration Filtration & Washing precipitate->filtration acidify Acidification to Regenerate Product filtration->acidify recrystallize Final Recrystallization & Drying acidify->recrystallize final_product Pure Ethyl Dihydrogen Phosphate recrystallize->final_product 6. Final Product

References

Synthesis of Ethyl Dihydrogen Phosphate from Ethanol and Phosphoric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl dihydrogen phosphate (B84403) from ethanol (B145695) and phosphoric acid. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the key processes to facilitate understanding and replication by researchers in the fields of chemistry and drug development.

Introduction

Ethyl dihydrogen phosphate, a monoalkyl phosphate ester, is a molecule of significant interest in various chemical and biological applications. Its structure, featuring a phosphate group esterified with an ethyl moiety, imparts properties that make it a useful intermediate in organic synthesis and a subject of study in biochemical processes. This guide focuses on a laboratory-scale synthesis methodology utilizing readily available starting materials: ethanol and phosphoric acid. The presented protocol is based on the activation of phosphoric acid with acetic anhydride (B1165640), a method known for its relative simplicity and effectiveness in the selective monophosphorylation of alcohols.

Synthetic Pathway and Mechanism

The synthesis of this compound from ethanol and phosphoric acid can be effectively achieved through the in-situ generation of a more reactive phosphorylating agent. In the detailed protocol below, acetic anhydride is employed to activate phosphoric acid. The reaction proceeds through the formation of a mixed anhydride, acetyl phosphate, which is a potent phosphorylating agent. Ethanol then acts as a nucleophile, attacking the phosphorus center of the acetyl phosphate intermediate, leading to the formation of this compound and acetic acid as a byproduct. Subsequent hydrolysis ensures the complete conversion of any remaining activated species to phosphoric acid.

Signaling Pathway Diagram

Synthesis_Pathway PhosphoricAcid Phosphoric Acid (H₃PO₄) AcetylPhosphate Acetyl Phosphate (Intermediate) PhosphoricAcid->AcetylPhosphate Activation AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->AcetylPhosphate EthylPhosphate Ethyl Dihydrogen Phosphate AcetylPhosphate->EthylPhosphate Nucleophilic Attack AceticAcid Acetic Acid (Byproduct) AcetylPhosphate->AceticAcid Ethanol Ethanol (CH₃CH₂OH) Ethanol->EthylPhosphate

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of monoalkyl phosphates.

Synthesis of this compound

This procedure is based on the acetic anhydride-mediated activation of phosphoric acid.

Materials:

Procedure:

  • To a stirred mixture of crystalline phosphoric acid (1.0 g, 10.2 mmol) and pyridine (4.15 mL, 51 mmol) in a round-bottom flask, add absolute ethanol (5.95 mL, 102 mmol) followed by triethylamine (2.8 mL, 20.4 mmol) via a dropping funnel.

  • Stir the mixture until the phosphoric acid is completely dissolved.

  • Cool the reaction mixture in an ice bath and add acetic anhydride (1.93 mL, 20.4 mmol) dropwise.

  • Remove the ice bath and stir the reaction mixture for 2 hours at room temperature.

  • Add deionized water (5 mL) to the reaction mixture and stir for an additional 1 hour at room temperature to hydrolyze any excess acetic anhydride and reactive intermediates.

  • Dilute the solution with deionized water (12 mL).

  • Wash the aqueous phase three times with diethyl ether (25 mL each) in a separatory funnel to remove pyridine and other organic-soluble impurities.

  • Concentrate the aqueous phase under reduced pressure to obtain a viscous oil.

Purification by Crystallization of the Cyclohexylammonium Salt

Procedure:

  • Dissolve the oily residue from the synthesis in a minimal amount of acetone-water (9:1 v/v) solution.

  • To this solution, add cyclohexylamine (2.1 mL, 18.4 mmol) dropwise with stirring.

  • Cool the mixture to 4 °C and allow it to crystallize for 12 hours.

  • Collect the resulting white solid by filtration.

  • Recrystallize the solid from hot ethanol. The insoluble residue is filtered off, and the filtrate is cooled to 4 °C for 12 hours.

  • Collect the purified white solid of the cyclohexylammonium salt of this compound by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

Reactant and Reagent Quantities
Reactant/ReagentMolecular Weight ( g/mol )Quantity (g)Quantity (mL)Moles (mmol)Molar Ratio
Crystalline Phosphoric Acid98.001.0-10.21
Ethanol46.074.75.9510210
Pyridine79.104.074.15515
Triethylamine101.192.062.820.42
Acetic Anhydride102.092.081.9320.42
Product Characterization Data
PropertyValue
Chemical Formula C₂H₇O₄P
Molecular Weight 126.05 g/mol
Appearance White to off-white solid (as cyclohexylammonium salt)
¹H NMR (D₂O) δ 1.25 (t, 3H, J=7.1 Hz, -CH₃), 3.85 (dq, 2H, J=7.1, 7.1 Hz, -OCH₂-)
³¹P NMR (D₂O) δ 1.8 ppm
IR (KBr, cm⁻¹) ~2900 (C-H), ~1250 (P=O), ~1050 (P-O-C)
Purity While a specific purity is not reported, the described crystallization method is designed to yield a high-purity product.[1]
Yield A specific yield for the synthesis of this compound using this exact protocol is not provided in the primary literature. However, a similar procedure for 2,2,2-trichlorothis compound reported a yield of 56%.[1]

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start MixReagents Mix Phosphoric Acid, Ethanol, Pyridine, and Triethylamine Start->MixReagents AddAc2O Add Acetic Anhydride (dropwise, 0°C) MixReagents->AddAc2O React React at Room Temperature (2h) AddAc2O->React Hydrolyze Hydrolyze with Water (1h) React->Hydrolyze Wash Wash with Diethyl Ether Hydrolyze->Wash Concentrate Concentrate Aqueous Phase Wash->Concentrate End Crude Ethyl Dihydrogen Phosphate (Oil) Concentrate->End

Caption: Workflow for the synthesis of crude this compound.

Experimental Workflow: Purification

Purification_Workflow Start Crude Product (Oil) Dissolve Dissolve in Acetone/Water Start->Dissolve AddAmine Add Cyclohexylamine Dissolve->AddAmine Crystallize1 Crystallize at 4°C (12h) AddAmine->Crystallize1 Filter1 Filter to Collect Solid Crystallize1->Filter1 Recrystallize Recrystallize from Hot Ethanol Filter1->Recrystallize Filter2 Filter and Dry Recrystallize->Filter2 End Purified Product Filter2->End

Caption: Workflow for the purification of this compound.

Logical Relationship: Factors Affecting Yield and Purity

Factors_Affecting_Yield YieldPurity Yield and Purity of This compound Stoichiometry Stoichiometry of Reactants Stoichiometry->YieldPurity ReactionTemp Reaction Temperature ReactionTemp->YieldPurity ReactionTime Reaction Time ReactionTime->YieldPurity PurityReagents Purity of Reagents PurityReagents->YieldPurity PurificationMethod Effectiveness of Purification PurificationMethod->YieldPurity SideReactions Side Reactions (e.g., Di- and Tri-ester formation) SideReactions->YieldPurity

Caption: Factors influencing the yield and purity of the final product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The presented protocol, utilizing the acetic anhydride activation method, offers a reliable route for obtaining this valuable compound on a laboratory scale. The inclusion of detailed experimental procedures, tabulated data, and workflow diagrams is intended to equip researchers with the necessary information to successfully implement this synthesis in their own laboratories. While a specific yield for ethanol was not found in the reviewed literature, the provided methodology for a similar alcohol suggests that moderate to good yields can be expected. Further optimization of reaction conditions and purification techniques may lead to improved outcomes.

References

The Role of Ethyl Dihydrogen Phosphate as a Phosphoantigen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vγ9Vδ2 T cells represent a unique subset of human T lymphocytes with potent anti-tumor and anti-microbial activity. Their activation is triggered by the recognition of small, phosphorylated molecules known as phosphoantigens. This technical guide provides a comprehensive overview of the role of ethyl dihydrogen phosphate (B84403) and related small-chain alkyl phosphates as phosphoantigens. We delve into the molecular mechanisms of Vγ9Vδ2 T cell activation, present quantitative data on the potency of various phosphoantigens, and provide detailed experimental protocols for assessing their activity. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising area of immunotherapy research.

Introduction to Phosphoantigens and Vγ9Vδ2 T Cell Activation

Human Vγ9Vδ2 T cells are a component of the innate immune system that can recognize and respond to malignant or infected cells.[1][2][3] Unlike conventional αβ T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphoantigens.[1][4] These include endogenous molecules like isopentenyl pyrophosphate (IPP), which can accumulate in tumor cells due to dysregulated metabolic pathways, and exogenous molecules such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a highly potent microbial metabolite.[3][5]

The recognition of phosphoantigens by Vγ9Vδ2 T cells is not direct but is mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of target cells.[2][6] Intracellular binding of a phosphoantigen to the B30.2 domain of BTN3A1 induces a conformational change in its extracellular domain.[6][7] This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxic activity against the target cell.[1][4]

Ethyl dihydrogen phosphate and other short-chain alkyl phosphates represent synthetic phosphoantigens that can mimic the activity of natural ligands, offering potential therapeutic applications.[1][8] Understanding their structure-activity relationship and the precise mechanisms of Vγ9Vδ2 T cell activation is crucial for the development of novel immunotherapies.

Quantitative Analysis of Phosphoantigen Potency

The potency of different phosphoantigens in activating Vγ9Vδ2 T cells can vary significantly. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces 50% of the maximal response. The following table summarizes the EC50 values for a range of natural and synthetic phosphoantigens.

PhosphoantigenEC50 (µM) for Vγ9Vδ2 T cell ActivationReference
(E)-4-hydroxy-3-but-enyl pyrophosphate (HMBPP)0.0004[9]
Isopentenyl pyrophosphate (IPP)30[8]
Dimethylallyl pyrophosphate (DMAPP)7.1[8]
Monoethyl phosphateInduces proliferation (EC50 not specified)[8]
Mevalonate diphosphate (B83284) (MPP)300[8]
Zoledronate (induces IPP accumulation)Potency varies with exposure time[10]
Aryl-POM prodrugs 9-110.0084 - 0.018[10]
Aryl-amidate prodrugs 12-140.020 - 0.056[10]

Signaling Pathways in Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process involving a cascade of molecular interactions and signaling events. The following diagrams illustrate the key pathways.

G Phosphoantigen Recognition and BTN3A1-Mediated Signaling cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell PA_in Phosphoantigen (e.g., this compound) BTN3A1_intra BTN3A1 (Intracellular B30.2 domain) PA_in->BTN3A1_intra Binding BTN3A1_extra BTN3A1 (Extracellular domain) BTN3A1_intra->BTN3A1_extra Conformational Change BTN2A1 BTN2A1 BTN3A1_extra->BTN2A1 Forms Complex TCR Vγ9Vδ2 TCR BTN2A1->TCR Recognition Signaling Downstream Signaling Cascade (e.g., PLCγ2, AKT) TCR->Signaling Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Signaling->Activation

Caption: Phosphoantigen recognition by the intracellular domain of BTN3A1 on a target cell.

G Vγ9Vδ2 T Cell Effector Functions cluster_effector Effector Functions Activation Vγ9Vδ2 T Cell Activation Proliferation Clonal Expansion Activation->Proliferation Cytokine Cytokine Production (IFN-γ, TNF-α) Activation->Cytokine Cytotoxicity Target Cell Lysis (Granzyme/Perforin) Activation->Cytotoxicity Cytokine->Proliferation Autocrine/Paracrine signaling Target_Cell_Death Target Cell Apoptosis Cytotoxicity->Target_Cell_Death Induces G Vγ9Vδ2 T Cell Expansion Workflow PBMC Isolate PBMCs from Buffy Coat Stimulate Stimulate PBMCs with Phosphoantigen (e.g., 10 µM Zoledronic Acid or specific phosphoantigen) PBMC->Stimulate IL2 Add IL-2 (1000 U/ml) on Day 2 Stimulate->IL2 Culture Culture for 9-12 days, supplementing with fresh medium and IL-2 every 2-3 days IL2->Culture Purity Assess Vγ9Vδ2 T cell purity by flow cytometry Culture->Purity G Flow Cytometry-Based Cytotoxicity Assay Workflow Pulse Pulse Target Cells with Phosphoantigen Label Label Target Cells with a fluorescent dye (e.g., CFSE) Pulse->Label Coculture Co-culture labeled Target Cells with Effector Vγ9Vδ2 T Cells at various E:T ratios Label->Coculture Incubate Incubate for 4 hours Coculture->Incubate Stain Stain cells with a viability dye (e.g., 7-AAD) Incubate->Stain Analyze Analyze by Flow Cytometry to determine the percentage of dead target cells Stain->Analyze

References

ethyl dihydrogen phosphate in the context of prebiotic phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Phosphate (B84403) Esters, including Ethyl Dihydrogen Phosphate, in the Context of Prebiotic Phosphorylation

Abstract

Phosphorylation is a fundamental process for life, underpinning the structure of genetic material (RNA and DNA), cellular membranes (phospholipids), and energy metabolism (ATP). The abiotic formation of these essential organophosphate compounds on the primordial Earth is a cornerstone of origin-of-life research. This technical guide provides a comprehensive overview of prebiotic phosphorylation, examining the key challenges, proposed solutions, and primary phosphorylating agents investigated to date. While this guide addresses the role of simple phosphate esters such as this compound, it focuses primarily on agents with more substantial experimental support in the literature, including condensed phosphates, diamidophosphate (B1260613) (DAP), and reduced phosphorus compounds. We present quantitative data from key studies, detail common experimental protocols, and provide visualizations of crucial reaction pathways and workflows to offer a thorough resource for professionals in the field.

Introduction: The Centrality of Phosphorus in the Origin of Life

Phosphorus is an indispensable element for all known life.[1][2] Its biochemical ubiquity in the form of phosphate esters and anhydrides suggests a critical role from the very earliest stages of chemical evolution.[3] Phosphorylated molecules provide the backbone of RNA and DNA, form the structural basis of cell membranes, and act as the primary currency for metabolic energy.[1][4][5] Consequently, understanding how simple organic molecules were phosphorylated in a prebiotic environment—a world devoid of enzymes—is a paramount objective in origin-of-life chemistry.[6][7]

This process, known as prebiotic phosphorylation, is thermodynamically challenging in aqueous environments, requiring an energy input of approximately 15 kJ/mol.[6][7] This challenge is compounded by the "phosphate problem": the primary terrestrial source of phosphorus, the mineral apatite, is notoriously insoluble and unreactive in water, limiting the availability of phosphate for chemical reactions.[2][8][9]

Research has explored various plausible solutions to these challenges, from the use of highly reactive phosphorylating agents delivered by meteorites to reactions in non-aqueous or low-water-activity environments. While simple alkyl phosphates like this compound represent a basic class of organophosphates, they are not prominent subjects in existing prebiotic literature. One study noted that the formation of ethyl phosphate was disfavored due to the high volatility of its precursor, ethanol.[10] Therefore, this guide places this compound within the broader, more extensively researched context of prebiotic phosphorylating systems.

Key Prebiotic Phosphorylating Agents and Mechanisms

To overcome the thermodynamic and kinetic barriers to phosphorylation in water, researchers have identified several classes of more reactive phosphorus compounds that were plausibly present on the early Earth.

Condensed Phosphates

Inorganic polyphosphates, such as pyrophosphate and trimetaphosphate (P₃m), are chains or rings of phosphate units linked by energy-rich phosphoanhydride bonds.[8] Volcanic activity is a plausible geological source of these compounds.[8] These agents can phosphorylate nucleosides and other biomolecules, often facilitated by heat or co-reagents like urea (B33335) in dry or "paste-like" states.[1][2] Trimetaphosphate, in particular, has been shown to phosphorylate amino acids and all four nucleosides in alkaline aqueous solutions at elevated temperatures.[1]

Diamidophosphate (DAP)

A more recently investigated and highly promising agent is diamidophosphate (DAP). DAP is a plausible prebiotic molecule that can be formed from trimetaphosphate.[11] Crucially, DAP has been demonstrated to efficiently phosphorylate a wide array of prebiotic building blocks—including nucleosides, deoxynucleosides, amino acids, and lipid precursors—directly in aqueous solution without a condensing agent.[1][11][12] This versatility and compatibility with water make DAP a strong candidate for a universal phosphorylating agent, capable of enabling the simultaneous formation of oligonucleotides, peptides, and liposomes in a "one-pot" scenario.[11]

Reduced Phosphorus Compounds

An alternative approach to solving the "phosphate problem" involves phosphorus compounds in a reduced oxidation state, such as phosphite. These compounds are significantly more soluble than phosphate minerals.[2][8] A key prebiotic source of reduced phosphorus is the meteoritic mineral schreibersite ((Fe,Ni)₃P).[8][10] Experiments have shown that schreibersite can react with nucleosides upon mild heating to generate phosphorylated products, demonstrating a viable pathway for extraterrestrial phosphorus delivery and incorporation.[1]

Phosphorylation in Non-Aqueous Solvents

Given that condensation reactions like phosphorylation are disfavored in water, many studies have explored non-aqueous or low-water environments.[9][13] Formamide (B127407) (HCONH₂), a plausible prebiotic solvent formed from HCN, has been shown to facilitate nucleoside phosphorylation with yields exceeding 50% under mild heating.[14] Deep eutectic solvents, such as a mixture of urea and choline (B1196258) chloride, also provide an effective medium for phosphorylation, promoting dehydration reactions that yield phosphate esters.[15]

Quantitative Data on Prebiotic Phosphorylation

The following tables summarize key quantitative results from various experimental studies on prebiotic phosphorylation.

Phosphorylating AgentSubstrateKey ConditionsProductsYield (%)Reference
Diamidophosphate (DAP)Pyrimidine (B1678525) DeoxynucleosidesAqueous, with 2-aminoimidazole5'-O-amidophosphates~60%[12]
Diamidophosphate (DAP)Purine DeoxynucleosidesAqueous, with pyrimidine nucleosidesDeoxynucleotides~20%[12]
Diamidophosphate (DAP)DeoxynucleosidesAqueous, with 2-aminoimidazoleOligonucleotides (DNA)18-31%[12]
Dihydrogen Phosphate SaltsAdenosineFormamide solvent, 70°C, 15 daysNucleotides & derivatives>50%[14]
Trimetaphosphate (P₃m)GlycolateAqueous, hydrotalcite catalyst, neutral pHPhosphoglycolic acidup to 34%[8]
Ammonium PhosphiteUridine60°C, with ureaUridine-5'-phosphiteup to 44%[2][8]
CyanogenGlucose-1-phosphateAqueous, room temperatureGlucose 1,6-diphosphate1-3%[8][16]

Experimental Protocols and Methodologies

Detailed experimental procedures are critical for reproducing and building upon prior research. Below are generalized protocols representative of common approaches in prebiotic phosphorylation studies.

Protocol: Phosphorylation with DAP in Aqueous Solution

This protocol is adapted from studies on the phosphorylation of nucleosides and amino acids.[11][12]

  • Reagent Preparation : Prepare an aqueous stock solution of the substrate (e.g., deoxynucleoside, amino acid) at a concentration of 10-50 mM. Prepare a separate stock solution of diamidophosphate (DAP) and, if required, a catalyst such as 2-aminoimidazole or imidazole, typically at concentrations of 100-500 mM. Adjust the pH of the solutions to a neutral or slightly alkaline range (pH 7-9).

  • Reaction Initiation : Mix the substrate and DAP solutions in a reaction vessel (e.g., a microcentrifuge tube). Molar ratios of DAP to substrate are typically high (e.g., 10:1).

  • Incubation : Incubate the reaction mixture at a controlled temperature, ranging from room temperature (23°C) to 60°C, for a period of 1 to 7 days. The reaction can be performed in a liquid state or allowed to slowly evaporate to form a paste or dry film, simulating evaporative environments.

  • Quenching and Analysis : Quench the reaction by adding a buffer or by freezing.

  • Product Identification : Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) to identify and quantify the phosphorylated species and any resulting oligomers.

Protocol: Dry-State Phosphorylation with Urea and Inorganic Phosphate

This protocol is a generalized method based on classic experiments simulating shoreline or geothermal conditions.[17]

  • Mixture Preparation : Combine the substrate (e.g., nucleoside), an inorganic phosphate source (e.g., sodium dihydrogen phosphate), and a condensing agent (e.g., urea) in a vessel. A typical molar ratio might be 1:10:20 (substrate:phosphate:urea).

  • Drying : Dissolve the mixture in a small amount of water and then evaporate the water completely under reduced pressure or gentle heat to form a dry film or paste.

  • Heating : Heat the dry mixture at a temperature ranging from 60°C to 100°C for a period of several hours to several days.

  • Rehydration and Extraction : After cooling, rehydrate the residue with water or a buffer solution.

  • Analysis : Analyze the dissolved products using paper chromatography, HPLC, or other relevant analytical techniques to separate and identify the various phosphorylated products, including monophosphates and cyclic phosphates.

Visualizing Prebiotic Phosphorylation: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex relationships and processes involved in prebiotic phosphorylation.

Prebiotic_Phosphorylation_Workflow General Experimental Workflow for Prebiotic Phosphorylation sub_prep Substrate Preparation (e.g., Nucleoside, Amino Acid) env_setup Environment Setup (Aqueous, Non-Aqueous, Dry Film) sub_prep->env_setup reagent_prep Phosphorylating Agent (e.g., DAP, P3m, Phosphite) reagent_prep->env_setup reaction Reaction Incubation (Temperature, Time, pH) env_setup->reaction Mixing analysis Product Analysis (HPLC, MS, NMR) reaction->analysis Quenching results Data Interpretation (Yield, Selectivity) analysis->results

Caption: A generalized workflow for laboratory experiments investigating prebiotic phosphorylation.

DAP_Phosphorylation_Pathway Proposed Reaction Pathway of DAP with a Nucleoside DAP Diamidophosphate (DAP) Intermediate 5'-O-Phosphoramidate Intermediate DAP->Intermediate Phosphorylation of 5'-OH group Nucleoside Nucleoside (e.g., Adenosine) Nucleoside->Intermediate Nucleotide 5'-Mononucleotide (5'-AMP) Intermediate->Nucleotide Hydrolysis Oligomer Oligonucleotide (RNA/DNA Strand) Intermediate->Oligomer Condensation with another Nucleoside/tide Nucleotide->Oligomer Further Activation

Caption: Reaction pathway for nucleoside phosphorylation and oligomerization by DAP.

Phosphate_Problem_Solution The Phosphate Problem and Proposed Solutions Problem The Phosphate Problem Apatite is insoluble and unreactive in water Sol1 Solution 1: Reactive P Sources Problem->Sol1 Sol2 Solution 2: Low Water Activity Problem->Sol2 Sol3 Solution 3: Condensing Agents Problem->Sol3 sub1a Condensed Phosphates (e.g., P3m) Sol1->sub1a sub1b Reduced P (e.g., Schreibersite) Sol1->sub1b sub1c Amido-derivatives (e.g., DAP) Sol1->sub1c sub2a Dry Heating / Evaporation Sol2->sub2a sub2b Non-Aqueous Solvents (e.g., Formamide) Sol2->sub2b sub3a Urea, Cyanamide Sol3->sub3a

Caption: Conceptual diagram of solutions to the prebiotic phosphate problem.

Conclusion

The abiotic phosphorylation of simple organic molecules was a critical and formidable step in the origin of life. While the insolubility of phosphate minerals in water presents a significant challenge, plausible geochemical scenarios and reactive phosphorylating agents provide viable pathways. Agents like diamidophosphate (DAP) show remarkable promise due to their ability to phosphorylate diverse biomolecules in aqueous environments, potentially unifying the synthesis of protobiopolymers and membranes. Furthermore, reactions in non-aqueous solvents or under evaporative conditions remain highly plausible routes.

Based on the current body of scientific literature, simple alkyl esters like this compound do not appear to be primary agents in prebiotic phosphorylation networks, likely due to the volatility of their precursors and the availability of more reactive phosphorus sources. Future research will continue to refine our understanding of these ancient chemical pathways, bringing us closer to a complete picture of life's chemical origins.

References

A Technical Guide to the Immunological Recognition of Monoalkyl Phosphate Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review on monoalkyl phosphate (B84403) (MAP) epitopes, focusing on their potential immunogenicity and the methodologies for their characterization. Monoalkyl phosphates are simple organophosphate esters that can be found on the surface of various pathogens and may be exposed as neoantigens in certain disease states. Understanding the immune response to these epitopes is crucial for the development of novel diagnostics, vaccines, and therapeutics. This document details the synthesis of MAP haptens, their conjugation to carrier proteins to elicit an immune response, and the subsequent characterization of the resulting antibodies. We provide in-depth experimental protocols for key immunological assays, summarize the principles of advanced biophysical techniques for quantifying antibody-antigen interactions, and discuss the potential role of MAPs in innate immune signaling. All quantitative data from cited literature is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to Monoalkyl Phosphate Epitopes

Monoalkyl phosphates are esters of phosphoric acid with a single alkyl group. While structurally simple, these moieties can act as haptens—small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The phosphate headgroup, with its negative charge and specific geometry, can be recognized by antibodies. Evidence from studies on related phosphate-containing molecules, such as phosphoinositides and bacterial lipopolysaccharides, suggests that the phosphate group can be a critical component of an immunogenic epitope[1]. The potential for cross-reactivity of anti-phospholipid antibodies with phosphate groups further underscores the immunogenic potential of MAPs.

Synthesis and Immunogen Preparation

To study the immunogenicity of monoalkyl phosphates, they must first be synthesized and then conjugated to a carrier protein to create an effective immunogen.

Synthesis of Monoalkyl Phosphates

Several methods exist for the synthesis of monoalkyl phosphates. A common approach involves the phosphorylation of an alcohol using a phosphorylating agent.

Experimental Protocol: Synthesis of a Monoalkyl Phosphate

This protocol is a general guideline and may require optimization based on the specific alkyl chain.

Materials:

  • Long-chain alcohol (e.g., 1-dodecanol)

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (HCl) for workup

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the long-chain alcohol in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a phosphorylating agent (e.g., 1.1 equivalents of POCl₃) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water or a dilute HCl solution.

  • Separate the organic layer, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure monoalkyl phosphate.

  • Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Synthesis_Workflow Start Start: Alcohol and Solvent Phosphorylation Phosphorylation (e.g., POCl₃, Pyridine, 0°C to RT) Start->Phosphorylation Quench Quench Reaction (Water/dilute HCl) Phosphorylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Monoalkyl Phosphate Characterization->End

A simplified workflow for the synthesis of monoalkyl phosphates.
Conjugation to Carrier Proteins

Monoalkyl phosphates, being haptens, require conjugation to a large, immunogenic carrier protein to elicit a robust antibody response. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their large size and numerous amine groups available for conjugation.

Experimental Protocol: Carbodiimide-Mediated Conjugation of Monoalkyl Phosphate to KLH

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the phosphate group of the MAP for reaction with the primary amines on KLH.

Materials:

  • Monoalkyl phosphate (hapten)

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Conjugation Buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve the monoalkyl phosphate in the conjugation buffer.

  • Add EDC (and NHS, if used) to the hapten solution and incubate for 15-30 minutes at room temperature to activate the phosphate group.

  • Dissolve KLH in the conjugation buffer.

  • Add the activated hapten solution to the KLH solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point is a 50- to 100-fold molar excess of hapten.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the conjugate by extensive dialysis against PBS at 4°C to remove unreacted hapten and crosslinker.

  • Determine the protein concentration of the conjugate using a protein assay (e.g., BCA or Bradford).

  • Confirm conjugation by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the carrier protein) or MALDI-TOF mass spectrometry.

Conjugation_Workflow Hapten Monoalkyl Phosphate (Hapten) Activation Activation with EDC/NHS Hapten->Activation Conjugation Conjugation Reaction Activation->Conjugation Carrier Carrier Protein (KLH or BSA) Carrier->Conjugation Purification Purification (Dialysis) Conjugation->Purification Confirmation Confirmation (SDS-PAGE, MS) Purification->Confirmation Immunogen MAP-Protein Conjugate (Immunogen) Confirmation->Immunogen ELISA_Workflow Start Start: 96-well plate Coating Coat with MAP-BSA Start->Coating Blocking Block with BSA Coating->Blocking PrimaryAb Add Primary Antibody (Serum/Supernatant) Blocking->PrimaryAb SecondaryAb Add Enzyme-conjugated Secondary Antibody PrimaryAb->SecondaryAb Substrate Add Substrate SecondaryAb->Substrate Detection Measure Absorbance Substrate->Detection End End: Quantify Antibody Titer Detection->End TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MAP Monoalkyl Phosphate (PAMP?) TLR Toll-like Receptor (TLR) MAP->TLR Binding? MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines nucleus->cytokines Gene Expression

References

The Dawn of a Double-Edged Sword: A Technical History of Organophosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate esters (OPEs), a class of organic compounds derived from phosphoric acid, represent a significant and complex chapter in the history of chemistry and pharmacology. Their journey from academic curiosities in the 19th century to potent chemical warfare agents and life-saving insecticides in the 20th century is a compelling narrative of scientific discovery, accidental revelation, and the dual nature of chemical innovation. This technical guide provides a comprehensive overview of the discovery and history of OPEs, with a focus on the seminal compounds, their synthesis, mechanism of action, and toxicological properties. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the origins and foundational science of this impactful class of molecules.

Early Syntheses: The 19th Century Precursors

The story of organophosphate esters begins in the early 19th century with the exploration of "phosphoric ether." While the exact identity of the initially synthesized compounds is subject to historical debate, these early experiments laid the groundwork for the field.

Jean Louis Lassaigne and the "Phosphoric Ether" (1820)

In 1820, the French chemist Jean Louis Lassaigne reported the reaction of alcohol with phosphoric acid, leading to the formation of what he termed "phosphoric ether."[1] While the detailed characterization of this substance was limited by the analytical techniques of the era, it is considered one of the first syntheses of an organophosphate ester.

Experimental Protocol: Synthesis of "Phosphoric Ether" (Lassaigne, 1820)

Objective: To synthesize "phosphoric ether" through the reaction of alcohol and phosphoric acid.

Materials:

  • Alcohol (Ethanol)

  • Concentrated Phosphoric Acid

Procedure:

  • A mixture of alcohol and concentrated phosphoric acid was heated.

  • The resulting "ether" was collected through distillation.

  • Note: The original publication lacks specific quantities, reaction times, and detailed purification methods, reflecting the common practices of early 19th-century chemistry.

Philippe de Clermont and the First Cholinesterase Inhibitor (1854)

A pivotal moment in the history of organophosphates occurred in 1854 when French chemist Philippe de Clermont, working in the laboratory of Adolphe Wurtz, synthesized tetraethyl pyrophosphate (TEPP).[2] Unbeknownst to him, he had created the first synthetic cholinesterase inhibitor. The synthesis was reportedly first achieved by Wladimir Moshnin, a fellow student in Wurtz's lab, with de Clermont repeating and reporting the work.[2][3][4][5]

Experimental Protocol: Synthesis of Tetraethyl Pyrophosphate (de Clermont/Moshnin, 1854)

Objective: To synthesize tetraethyl pyrophosphate.

Materials:

  • Silver Pyrophosphate (Ag₄P₂O₇)

  • Ethyl Iodide (C₂H₅I)

Reaction: Ag₄P₂O₇ + 4C₂H₅I → [(C₂H₅O)₂P(O)]₂O + 4AgI[3]

Procedure:

  • Silver pyrophosphate was reacted with ethyl iodide.

  • The reaction yielded tetraethyl pyrophosphate and a precipitate of silver iodide.

  • Note: Detailed reaction conditions such as temperature, solvent, and purification methods were not extensively documented in the initial reports.

The 20th Century: Insecticides and Nerve Agents

The turn of the 20th century saw a surge in the systematic investigation of organophosphate esters, largely driven by the search for novel insecticides. This research, spearheaded by the German chemist Gerhard Schrader, led to discoveries with profound implications for both agriculture and warfare.

Gerhard Schrader: The "Father of Nerve Agents"

Working for IG Farben in the 1930s, Gerhard Schrader was tasked with developing new insecticides.[6][7] His systematic work on organophosphorus compounds led to the synthesis of thousands of new molecules, including highly effective pesticides and, unintentionally, the first nerve agents.

In 1936, Schrader synthesized Tabun (B1200054) (ethyl dimethylphosphoramidocyanidate), a potent insecticide that was also found to be extremely toxic to mammals.[6][7][8][9] This discovery was reported to the German military, and subsequent research in Schrader's laboratory, now under military secrecy, led to the synthesis of Sarin in 1938 and Soman in 1944.[4]

Experimental Protocol: Laboratory Synthesis of Tabun (Conceptual)

Objective: To synthesize Tabun (ethyl dimethylphosphoramidocyanidate).

Reactants:

General Procedure (based on industrial process):

  • Step 1: Formation of Dimethylamidophosphoric Dichloride: Gaseous dimethylamine (B145610) is reacted with excess phosphoryl chloride.

  • Step 2: Cyanation and Esterification: The resulting dimethylamidophosphoric dichloride is then reacted with sodium cyanide and ethanol to yield Tabun.[5][8]

Note: The precise, detailed laboratory-scale protocol from Schrader's original work remains classified or not widely available in public literature. The industrial process involved stringent safety measures due to the high toxicity of the reactants and products.

Parathion (B1678463): A Widely Used Insecticide

Schrader's research also yielded commercially successful insecticides. In 1944, he synthesized parathion, which became one of the first widely used organophosphate insecticides after World War II.[10]

Experimental Protocol: Synthesis of Parathion

Objective: To synthesize Parathion (O,O-Diethyl O-4-nitrophenyl phosphorothioate).

Reactants:

General Procedure:

  • Formation of Diethyl Dithiophosphoric Acid: Phosphorus pentasulfide is reacted with ethanol.

  • Chlorination: The resulting diethyl dithiophosphoric acid is chlorinated to produce diethylthiophosphoryl chloride.

  • Condensation: The diethylthiophosphoryl chloride is then reacted with sodium 4-nitrophenolate to yield parathion.[11]

Data Presentation: Properties of Early Organophosphate Esters

The following tables summarize the available quantitative data for the key early organophosphate esters.

Table 1: Physicochemical Properties of Early Organophosphate Esters

CompoundFormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)Density (g/mL)Water Solubility
Triethyl Phosphate(C₂H₅)₃PO₄182.15Colorless liquid215-2161.072 @ 25°CMiscible
Tetraethyl Pyrophosphate (TEPP)C₈H₂₀O₇P₂290.19Colorless to amber liquid280 @ 2.3 mmHg1.185 @ 20°CMiscible, hydrolyzes
Tabun (GA)C₅H₁₁N₂O₂P162.13Colorless to brown liquid247.51.0887 @ 25°C9.8 g/100 g @ 25°C
Sarin (GB)C₄H₁₀FO₂P140.09Colorless liquid1581.0887 @ 25°CMiscible
Soman (GD)C₇H₁₆FO₂P182.18Colorless liquid1981.022 @ 25°CModerately soluble
ParathionC₁₀H₁₄NO₅PS291.26Pale yellow to brown liquid3751.2624 mg/L @ 25°C
Methyl ParathionC₈H₁₀NO₅PS263.21White crystalline solid-1.358 @ 20°C55-60 mg/L @ 25°C

Sources:[5][12][13][14][15][16][17][18][19][20]

Table 2: Acute Toxicity of Early Organophosphate Esters in Rats (Oral LD50)

CompoundLD50 (mg/kg)Toxicity Class
Tetraethyl Pyrophosphate (TEPP)1.1Extremely Toxic
Tabun (GA)0.6Extremely Toxic
Sarin (GB)0.3Extremely Toxic
Soman (GD)0.1Extremely Toxic
Parathion3-13Extremely Toxic
Methyl Parathion6-50Highly Toxic

Sources:[11][12][13][16][21][22][23]

Table 3: Cholinesterase Inhibition Data for Selected Organophosphates

CompoundEnzyme SourceIC50Inhibition Rate Constant (k_i)
ParathionHuman Erythrocyte AChE7.06 ng/mLNot widely reported
Methyl ParathionHuman Erythrocyte AChE32.34 ng/mLNot widely reported
TabunRat Brain AChE-High
TEPP-Potent inhibitorNot widely reported

Sources:[1][14][24][25][26][27][28][29][30][31]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for the toxic organophosphate esters is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[6][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve signal at cholinergic synapses.

Organophosphates act as irreversible inhibitors of AChE by phosphorylating a serine residue within the enzyme's active site. This covalent modification renders the enzyme non-functional, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors causes a cascade of physiological effects, including muscle spasms, glandular hypersecretion, and in high doses, respiratory paralysis and death.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) (Active) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes AChE_inhibited Phosphorylated AChE (Inactive) OP Organophosphate Ester (OPE) OP->AChE Phosphorylates Serine Residue ACh_acc ACh Accumulation AChE_inhibited->ACh_acc Leads to Overstimulation Cholinergic Overstimulation ACh_acc->Overstimulation Ellman_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure (96-well plate) cluster_detection 3. Detection & Analysis Buffer Phosphate Buffer (pH 8.0) Mix Mix AChE, DTNB, Buffer, and Inhibitor/Vehicle Buffer->Mix DTNB DTNB Solution DTNB->Mix ATCI Acetylthiocholine (ATCI) Solution AChE_sol AChE Solution AChE_sol->Mix Inhibitor Organophosphate Solution Inhibitor->Mix Incubate Pre-incubate (e.g., 10 min @ 25°C) Mix->Incubate Add_ATCI Add ATCI to initiate reaction Incubate->Add_ATCI Measure Measure Absorbance @ 412 nm (Kinetic Read) Add_ATCI->Measure Calculate Calculate Rate (ΔAbs/min) Measure->Calculate Determine_Inhibition Determine % Inhibition and IC50 Calculate->Determine_Inhibition

References

Ethyl Dihydrogen Phosphate: A Technical Guide for Bioactive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dihydrogen phosphate (B84403), a monoalkyl phosphate ester, is emerging as a bioactive chemical of significant interest in biomedical research and drug development. Its role as a phosphoantigen positions it as a potential modulator of immune responses, particularly involving Vγ9Vδ2 T cells. Furthermore, its structural characteristics have led to its investigation as a component in the design of enzyme inhibitors, such as those targeting aldolase (B8822740). This technical guide provides a comprehensive overview of ethyl dihydrogen phosphate, including its chemical properties, detailed protocols for its synthesis and purification, and standardized methods for evaluating its biological activity. The guide also elucidates the known signaling pathways associated with phosphoantigens and presents this information through clear diagrams and structured data to facilitate further research and application.

Chemical and Physical Properties

This compound (CAS: 1623-14-9) is an organophosphate compound with the chemical formula C₂H₇O₄P.[1][2] It is an ester of phosphoric acid and ethanol (B145695).[3] The structure consists of a central phosphate group bonded to an ethyl group and two hydroxyl groups, making it a monoester.[3]

PropertyValueSource(s)
Molecular Formula C₂H₇O₄P[1]
Molecular Weight 126.05 g/mol [1]
CAS Number 1623-14-9[1]
Appearance Solid powder[4]
Melting Point 42 °C[1]
Boiling Point 252.4 °C
Density 1.447 g/cm³
Solubility Soluble in DMSO[4]
Storage Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[4]

Synthesis and Purification

The synthesis of high-purity this compound is crucial for obtaining reliable and reproducible results in biological assays. The primary contaminants in the synthesis are often unreacted starting materials and byproducts such as diethyl hydrogen phosphate.[3] The following protocol describes a common method for the synthesis and purification of mono-alkyl phosphates.

Synthesis via Phosphorylation with Pyrophosphoric Acid

This method is advantageous as it theoretically yields one mole of phosphoric acid and one mole of the monoalkyl phosphate, which helps to minimize the formation of the dialkyl phosphate byproduct.[3]

Materials:

Procedure:

  • In a reaction vessel, cool polyphosphoric acid.

  • Slowly add anhydrous ethanol dropwise to the cooled polyphosphoric acid with constant stirring. The reaction should be maintained at a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete reaction.

  • The extent of the reaction can be monitored by titrimetric procedures.[5]

Purification Protocol

Procedure:

  • Dissolve the crude reaction mixture in benzene or a similar organic solvent.[5]

  • Perform multiple extractions with water to remove inorganic acids, such as the co-product orthophosphoric acid.[5]

  • Add an aqueous solution of sodium hydroxide to the organic phase to convert the water-insoluble monoalkyl phosphate to the water-soluble dialkali metal monoalkyl phosphate.[5]

  • Separate the aqueous phase containing the monoalkyl disodium (B8443419) phosphate from the organic phase.[5]

  • Treat the aqueous phase with hydrochloric acid to adjust the pH to approximately 0.5, which will convert the salt back to the monoalkyl phosphate.[5]

  • The purified this compound can then be recovered from the aqueous phase. For a solid product, this may involve extraction and subsequent recrystallization from a solvent like hexane to yield a pure product.[5]

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.[6][7][8]

  • Infrared (IR) Spectroscopy: To identify functional groups.[6]

  • Elemental Analysis: To determine the elemental composition.[6]

  • Titration: To quantify the product.[6]

Biological Activity and Mechanism of Action

This compound is recognized as a phosphoantigen, a class of non-peptidic molecules that can stimulate a subset of human T cells.[2][9][10]

Phosphoantigen Signaling Pathway

Phosphoantigens like this compound are known to activate Vγ9Vδ2 T cells, a major subset of γδ T cells in human peripheral blood.[11] This activation is mediated by the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on the surface of target cells.[12][13][14] The intracellular B30.2 domain of BTN3A1 is thought to bind to the phosphoantigen, leading to a conformational change in the extracellular domain of BTN3A1.[12][13] This conformational change is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine production, and cytotoxic activity against target cells, such as tumor cells.[11][12][13]

Phosphoantigen_Signaling_Pathway cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell EDP Ethyl Dihydrogen Phosphate (pAg) BTN3A1_intra BTN3A1 (intracellular B30.2 domain) EDP->BTN3A1_intra binds BTN3A1_extra BTN3A1 (extracellular domain) - Conformational Change BTN3A1_intra->BTN3A1_extra induces BTN2A1 BTN2A1 BTN3A1_extra->BTN2A1 associates with TCR Vγ9Vδ2 TCR BTN2A1->TCR presents to Activation T Cell Activation (Proliferation, Cytotoxicity, Cytokine Release) TCR->Activation

Caption: Phosphoantigen signaling pathway via BTN3A1 and Vγ9Vδ2 T cell activation.

Experimental Protocols for Bioactivity Assessment

While specific quantitative bioactivity data for this compound is not extensively available in public literature, its potential cytotoxic and pro-apoptotic effects on cancer cells can be evaluated using standardized in vitro assays. The following sections provide detailed protocols for assessing these activities. For illustrative purposes, data from a related compound, 2-aminothis compound, is presented.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, Ehrlich Ascites Tumor cells) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.[15][16]

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations to the wells. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[15][16]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an aqueous solution of sodium dodecyl sulfate (B86663) with HCl) to each well to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Example Data (for the related compound 2-aminothis compound):

Cell LineTime (h)IC50 (mM)Source
Ehrlich Ascites Tumor (EAT)2445.6[15]
Murine Fibroblasts (L929) - Normal2454.9[15]
MDA-MB-231 (Triple-Negative Breast Cancer)-IC50 value 30 times higher for tumor cells compared to normal cells.[17]
Apoptosis Assessment using Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for apoptosis assessment using Annexin V/PI staining and flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified period.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Applications in Drug Development

The bioactive properties of this compound suggest several potential applications in drug development:

  • Immunotherapy: As a phosphoantigen, it could be used to stimulate Vγ9Vδ2 T cells for cancer immunotherapy. This could involve direct administration or use in ex vivo expansion of these T cells for adoptive cell therapy.

  • Enzyme Inhibition: Its structural similarity to substrates of enzymes like aldolase makes it a candidate for the design of specific enzyme inhibitors.[1][18] Aldolase is a potential target in cancer therapy, and inhibitors based on the this compound scaffold could be explored.[19]

Conclusion

This compound is a promising bioactive molecule with potential applications in immunotherapy and as a scaffold for enzyme inhibitor design. This guide provides a foundational resource for researchers by detailing its chemical properties, synthesis, and methods for evaluating its biological effects. The provided protocols and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of this and related compounds. Future research should focus on obtaining specific quantitative data on the bioactivity of this compound across various cancer cell lines and in vivo models to fully elucidate its promise as a therapeutic agent.

References

Theoretical Studies on the Hydration of Phosphate Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydration of phosphate (B84403) groups is a fundamental process of immense significance in chemistry, biology, and medicine. As a ubiquitous moiety in biological macromolecules like DNA, RNA, and ATP, and a key functional group in many pharmaceuticals, its interactions with the surrounding water molecules govern molecular structure, stability, and function. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate phosphate group hydration, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying concepts and workflows.

Introduction to Phosphate Hydration

The phosphate group (PO₄³⁻) and its protonated forms (H₂PO₄⁻, HPO₄²⁻) are highly charged and polar, leading to strong interactions with water.[1][2] These interactions result in the formation of structured hydration shells around the phosphate ion, which are crucial for its solubility, reactivity, and biological role.[3][4] Understanding the intricate details of this hydration process at a molecular level is paramount for fields ranging from molecular biology to drug design.[][6] Theoretical and computational studies provide an indispensable lens through which to view these complex interactions, offering insights that are often inaccessible to experimental techniques alone.

Theoretical and Computational Methodologies

A variety of computational methods are employed to study the hydration of phosphate groups, each with its own strengths and limitations. The choice of method depends on the specific scientific question being addressed, balancing computational cost with the desired level of accuracy.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. In the context of phosphate hydration, MD simulations can provide detailed information about the structure and dynamics of water molecules in the hydration shells.[7]

Protocol for a Typical MD Simulation of a Solvated Phosphate Ion:

  • System Setup:

    • A single phosphate ion (e.g., PO₄³⁻) is placed in the center of a periodic cubic box.

    • The box is filled with a predefined number of water molecules, corresponding to the desired concentration. Common water models include TIP3P and its polarizable variants.[7][8]

    • Counter-ions (e.g., Na⁺) are added to neutralize the system's charge.[7]

  • Force Field Selection:

    • A force field, which is a set of parameters describing the potential energy of the system, is chosen. For phosphate-containing systems, common choices include CHARMM and AMBER, as well as polarizable force fields like AMOEBA.[8][9][10]

  • Energy Minimization:

    • The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run:

    • A long simulation (nanoseconds to microseconds) is performed under the desired ensemble (typically NPT) to collect data for analysis.

Quantum Mechanical (QM) Methods

Quantum Mechanical (QM) calculations, based on solving the Schrödinger equation, provide a highly accurate description of the electronic structure and interactions between the phosphate group and water molecules. These methods are often used to study small clusters of a phosphate ion and a few water molecules.

Protocol for a QM Calculation of a Phosphate-Water Cluster:

  • Cluster Construction:

    • A model system consisting of a phosphate ion and a specific number of water molecules (e.g., PO₄³⁻·16H₂O) is constructed.[7]

  • Level of Theory and Basis Set Selection:

    • A QM method and basis set are chosen. Common choices include Density Functional Theory (DFT) with functionals like B3LYP or ωB97X-D, and Hartree-Fock (HF) theory.[11][12][13]

    • The basis set determines the flexibility of the atomic orbitals used in the calculation (e.g., 6-31+G**, aug-cc-pVTZ).[7][11][12]

  • Geometry Optimization:

    • The geometry of the cluster is optimized to find the lowest energy conformation.

  • Property Calculation:

    • Various properties can then be calculated, including interaction energies, vibrational frequencies, and electronic properties like charge distribution using methods like Natural Bond Orbital (NBO) analysis.[11][12][14]

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

QM/MM methods offer a compromise between the accuracy of QM and the efficiency of MD. In this approach, the chemically reactive or central part of the system (the phosphate group and its immediate hydration shell) is treated with QM, while the rest of the solvent is treated with a classical force field (MM).[11][12]

Protocol for a QM/MM Simulation of a Solvated Phosphate Group:

  • System Partitioning:

    • The system is divided into a QM region and an MM region. For phosphate hydration, the QM region typically includes the phosphate ion and the first one or two hydration shells.[11][12]

  • Simulation Setup:

    • The simulation is set up similarly to a classical MD simulation, but with the QM/MM partitioning defined.

  • QM/MM Interface:

    • The interaction between the QM and MM regions is handled by a specific coupling scheme.

  • Simulation and Analysis:

    • The simulation is run, and the trajectory is analyzed to study properties like charge transfer and interaction energies between the QM and MM regions.

Quantitative Data on Phosphate Hydration

The following tables summarize key quantitative data obtained from various theoretical studies on phosphate hydration.

Table 1: Hydration Numbers and Structural Properties of Phosphate Ions

Ion/GroupMethodCoordination Number (First Shell)P-O (water) Distance (Å)Reference
PO₄³⁻MD (Polarizable Water)15.9 (at 298 K, 0.05 M)3.51[7]
PO₄³⁻Ab Initio MD~14-16-[3][4]
H₃PO₄Ab Initio MD-~3.6[1][15]
H₂PO₄⁻Ab Initio MD-~3.6[1][15]
HPO₄²⁻Ab Initio MD-~3.6[1][15]
PO₄³⁻Ab Initio MD-~3.7[1][15]

Table 2: Dynamic Properties of Water in the Hydration Shell of Phosphate Ions

PropertySystemMethodValueReference
H-bond LifetimePhosphate-WaterMD (Polarizable Water)~1 ps (at 298 K)[7]
H-bond LifetimeWater-WaterMD (Polarizable Water)1.2 - 2 ps (at 298 K)[7]
Self-diffusion Coefficient (Water)0 M PhosphateMD (Polarizable Water)5.58 x 10⁻⁹ m²/s[7]
Self-diffusion Coefficient (Phosphate)Extrapolated to infinite dilutionMD (Polarizable Water)1.12 x 10⁻⁹ m²/s[7]

Table 3: Energetic and Electronic Properties of Phosphate-Water Interactions

PropertySystemMethodValueReference
Charge TransferMonomethyl Phosphate - WaterQM/MM (HF/6-31+G**)~0.130e (from MMP to first shell waters)[11][12]
Interaction Energy DecompositionMonomethyl Phosphate - WaterQM/MM (NEDA)Charge transfer is as important as electrostatic and polarization components.[11][12][14]

Visualizing Workflows and Interactions

Graphviz diagrams are used to visually represent the logical flow of computational protocols and the relationships between different components of the system.

Theoretical_Workflow cluster_MD Molecular Dynamics (MD) cluster_QM Quantum Mechanics (QM) cluster_QMMM Hybrid QM/MM MD_Setup System Setup (Phosphate, Water, Ions) MD_FF Force Field Selection (CHARMM, AMBER, AMOEBA) MD_Setup->MD_FF MD_Min Energy Minimization MD_FF->MD_Min MD_Eq Equilibration (NVT, NPT) MD_Min->MD_Eq MD_Run Production Run MD_Eq->MD_Run MD_Analysis Analysis (Structure, Dynamics) MD_Run->MD_Analysis QMMM_Setup Simulation Setup MD_Analysis->QMMM_Setup Provides initial configurations QM_Cluster Construct Cluster (e.g., PO4³⁻·16H₂O) QM_Method Select Level of Theory (DFT, HF) & Basis Set QM_Cluster->QM_Method QM_Opt Geometry Optimization QM_Method->QM_Opt QM_Method->QMMM_Setup Defines QM calculation QM_Prop Calculate Properties (Energy, NBO) QM_Opt->QM_Prop QMMM_Partition System Partitioning (QM and MM regions) QMMM_Partition->QMMM_Setup QMMM_Run QM/MM Simulation QMMM_Setup->QMMM_Run QMMM_Analysis Analysis (Charge Transfer, etc.) QMMM_Run->QMMM_Analysis

Caption: A workflow diagram illustrating the key steps in MD, QM, and QM/MM computational studies of phosphate hydration.

Hydration_Shells cluster_first_shell First Hydration Shell cluster_second_shell Second Hydration Shell Phosphate Phosphate Group W1 H₂O Phosphate->W1 Strong H-bonds Direct Interaction W2 H₂O Phosphate->W2 Strong H-bonds Direct Interaction W3 H₂O Phosphate->W3 Strong H-bonds Direct Interaction W4 H₂O Phosphate->W4 Strong H-bonds Direct Interaction W5 H₂O W1->W5 W1->W5 Weaker H-bonds W6 H₂O W1->W6 Weaker H-bonds W7 H₂O W1->W7 Weaker H-bonds W2->W5 Weaker H-bonds W2->W6 W2->W6 Weaker H-bonds W2->W7 Weaker H-bonds W3->W5 Weaker H-bonds W3->W6 Weaker H-bonds W3->W7 W3->W7 Weaker H-bonds W4->W5 W4->W5 Weaker H-bonds W4->W6 Weaker H-bonds W4->W7 Weaker H-bonds

Caption: A schematic representation of the first and second hydration shells around a phosphate group.

Implications for Biological Systems and Drug Development

The detailed understanding of phosphate hydration derived from theoretical studies has profound implications for various scientific disciplines.

  • Molecular Biology: The hydration of the phosphate backbone in DNA and RNA is critical for their conformational stability and recognition by proteins.[16] Theoretical studies can elucidate the role of water in these processes.

  • Enzymology: Many enzymatic reactions involve the transfer of phosphate groups (e.g., ATP hydrolysis).[17][18][19] Computational studies can help to unravel the reaction mechanisms, including the role of water molecules in the active site.

  • Drug Development: The phosphate group is a common feature in many drugs, where it can be used to improve solubility and bioavailability.[][6][20] Theoretical models of hydration can aid in the rational design of phosphate-containing drugs with optimized properties. By understanding how modifications to a drug molecule affect the hydration of its phosphate group, researchers can better predict its behavior in a biological environment.

Conclusion

Theoretical and computational studies provide a powerful and versatile framework for investigating the hydration of phosphate groups at a level of detail that is often unattainable through experimental methods alone. Methodologies such as Molecular Dynamics, Quantum Mechanics, and hybrid QM/MM approaches have yielded significant insights into the structural, dynamic, and energetic aspects of phosphate-water interactions. The quantitative data and mechanistic understanding derived from these studies are not only of fundamental scientific interest but also have significant practical implications for molecular biology and drug development. As computational power and theoretical models continue to advance, we can expect even more profound insights into the critical role of phosphate hydration in the chemical and biological sciences.

References

Methodological & Application

Application Notes and Protocols for Phosphorylation Using Polyphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyphosphoric acid (PPA) is a versatile and powerful reagent in organic synthesis, acting as both a strong dehydrating agent and a catalyst.[1][2][3][4] Its utility extends to the phosphorylation of various organic molecules, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed protocols and data for the phosphorylation of alcohols and nucleosides using PPA, aimed at researchers and professionals in drug development and chemical synthesis.

PPA is a viscous, hygroscopic liquid that is commercially available, typically with a phosphorus pentoxide (P₂O₅) content of 82-85%.[5] It can also be prepared by mixing phosphoric acid with P₂O₅ and heating.[3] Due to its high viscosity at room temperature, it is often easier to handle at temperatures above 60°C.[3][5]

Applications in Phosphorylation

The primary application of polyphosphoric acid in this context is the direct phosphorylation of hydroxyl groups. This method is particularly useful for the synthesis of monoalkyl phosphates from alcohols. The reaction proceeds by the attack of the alcohol's hydroxyl group on the phosphorus atoms of the polyphosphate chains, leading to the formation of a phosphate (B84403) ester and the cleavage of a P-O-P bond.

While PPA is a strong acid, its low nucleophilicity makes it a suitable reagent for various sensitive substrates.[5] However, reaction conditions, such as temperature and molar ratios of reactants, must be carefully controlled to minimize the formation of byproducts like dialkyl phosphates and to ensure complete reaction.

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of Alcohols

This protocol describes a general method for the phosphorylation of primary or secondary alcohols using polyphosphoric acid.

Materials:

  • Alcohol (e.g., lauryl alcohol, stearyl alcohol)

  • Polyphosphoric acid (PPA), typically 110-117% equivalent H₃PO₄ concentration

  • Phosphorus pentoxide (P₂O₅) (optional, for adjusting PPA concentration)

  • Solvent (e.g., linear or branched saturated aliphatic hydrocarbons like hexane (B92381) or heptane)[1]

  • Lower alcohol (e.g., methanol, ethanol (B145695) for workup)[1]

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add the alcohol. If using a solvent, add it to the flask at this stage. Begin stirring the mixture.

  • Addition of Polyphosphoric Acid: Slowly add the polyphosphoric acid to the stirred alcohol solution. The molar ratio of PPA to alcohol can range from 2:1 to 10:1 to drive the reaction towards the monoalkyl phosphate.[1] The addition is exothermic, and the temperature should be monitored. For some applications, the mixture can be cooled to below 45°C before PPA addition.[6]

  • Reaction: Heat the reaction mixture to the desired temperature, typically between 70°C and 110°C.[6] The optimal temperature will depend on the specific alcohol being used. Maintain the temperature and continue stirring for a period ranging from 2 to 12 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the viscous reaction mixture into a beaker containing ice to quench the reaction.[3][5]

    • Transfer the resulting mixture to a separatory funnel.

    • Add a lower alcohol (e.g., ethanol) and water to the separatory funnel to facilitate the separation of the orthophosphoric acid into the aqueous phase.[1]

    • Extract the aqueous phase with a suitable organic solvent (e.g., the same solvent used for the reaction) to recover any dissolved product.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude phosphorylated product.

    • Further purification can be achieved by column chromatography on silica (B1680970) gel or by vacuum distillation, depending on the properties of the product.[2]

Protocol 2: General Procedure for the Phosphorylation of Nucleosides

This protocol provides a general guideline for the phosphorylation of nucleosides using polyphosphoric acid. This reaction is often more complex than alcohol phosphorylation and may require careful optimization of reaction conditions.

Materials:

  • Protected or unprotected nucleoside (e.g., adenosine, uridine)

  • Polyphosphoric acid (PPA)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Triethylamine (B128534) (for neutralization)

  • Ice

  • Diethyl ether (for precipitation)

Equipment:

  • Anhydrous reaction vessel with a magnetic stirrer and a nitrogen inlet

  • Syringes for transfer of anhydrous reagents

  • Centrifuge

Procedure:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen).

  • Reaction Setup: Dissolve the nucleoside in a suitable anhydrous solvent (e.g., pyridine) in the reaction vessel.

  • Addition of PPA: Slowly add polyphosphoric acid to the stirred nucleoside solution at a controlled temperature, often starting at 0°C or room temperature.

  • Reaction: The reaction temperature and time will need to be optimized for the specific nucleoside. Temperatures can range from room temperature to elevated temperatures. Monitor the reaction by TLC or HPLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and water.

    • Neutralize the acidic solution with a base such as triethylamine or sodium bicarbonate.

    • The phosphorylated nucleoside can often be precipitated from the aqueous solution by the addition of a solvent like diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the solid with cold diethyl ether.

    • Further purification can be achieved by techniques such as ion-exchange chromatography or reverse-phase HPLC.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the phosphorylation of alcohols with polyphosphoric acid, based on data from various sources.

SubstratePPA Concentration (as H₃PO₄)Molar Ratio (Alcohol:PPA)Temperature (°C)Time (h)Product Distribution (mol%)Reference
Lauryl Alcohol110.1 wt%1 : 0.2 (initial), then P₂O₅ added70 - 903 + 8Monolauryl phosphate: 71.2, Dilauryl phosphate: 7.9, Orthophosphoric acid: 15.0[7]
Stearyl Alcohol115 wt%1 : 0.2 (initial), then P₂O₅ added802 + 12Not specified[7]
Lauryl Alcohol105%Not specifiedNot specifiedNot specifiedMonoalkyl phosphate: 66.2, Dialkyl phosphate: 18.9, Phosphoric acid: 14.9[6]
Simple Alcohols117%1 : 1Not specifiedNot specifiedOrthophosphoric acid produced: 21.0 - 23.8[6]

Analytical Characterization

The products of phosphorylation reactions are typically characterized by a combination of spectroscopic techniques.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful and direct method for analyzing phosphorus-containing compounds.[8][9][10][11][12] The chemical shift in the ³¹P NMR spectrum provides information about the chemical environment of the phosphorus atom, allowing for the identification of monoalkyl phosphates, dialkyl phosphates, and residual phosphoric acid. Quantitative ³¹P NMR can be used to determine the purity and relative amounts of different phosphorus species in a sample.[8]

  • Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the phosphorylated product and for structural elucidation through fragmentation analysis.[13][14][15] This is especially crucial for complex molecules like phosphorylated nucleosides.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Alcohol/Nucleoside Polyphosphoric Acid Solvent Mixing Mix Reactants Reagents->Mixing Heating Heat & Stir (70-110°C) Mixing->Heating Monitoring Monitor Reaction (TLC, NMR) Heating->Monitoring Quench Quench with Ice Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Purification Purify Product (Chromatography/Distillation) Extraction->Purification Analysis Characterize Product (³¹P NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for phosphorylation using polyphosphoric acid.

Chemical Transformation

chemical_transformation cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol/Nucleoside) PPA Polyphosphoric Acid (HO-[P(O)(OH)-O]n-H) plus1 + arrow Δ (Heat) PhosphateEster R-O-P(O)(OH)₂ (Monoalkyl Phosphate) ShorterPPA Shorter Polyphosphoric Acid + H₃PO₄

Caption: General chemical transformation for the phosphorylation of an alcohol with PPA.

Signaling Pathways

While phosphorylation is a key mechanism in biological signaling pathways, polyphosphoric acid itself is not known to be a direct participant in these pathways in vivo. Its role is primarily that of a synthetic reagent for the preparation of phosphorylated molecules, which may then be used to study or modulate biological processes. For instance, PPA can be used in the synthesis of kinase inhibitors or phosphorylated prodrugs, which are designed to interact with specific signaling pathways.[16][17][18][19]

Conclusion

Polyphosphoric acid is a cost-effective and potent reagent for the phosphorylation of alcohols and nucleosides. The protocols and data presented here provide a foundation for researchers to develop and optimize phosphorylation reactions for their specific applications. Careful control of reaction parameters and appropriate analytical techniques are crucial for achieving high yields and purity of the desired phosphorylated products.

References

Application Notes & Protocols for the Quantification of Ethyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl dihydrogen phosphate (B84403) (EDP) is a monoalkyl phosphate ester with relevance in pharmaceutical development, chemical research, and as a potential biomarker.[1][2] Accurate quantification of EDP is crucial for understanding its role in various chemical and biological systems. This document provides detailed application notes and experimental protocols for the quantitative analysis of ethyl dihydrogen phosphate using several robust analytical techniques. The methods covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR), and Ion Chromatography (IC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for quantifying polar analytes like this compound in complex matrices.[3] A method using a reversed-phase/weak anion exchange stationary phase has proven effective for similar highly polar acidic compounds.[4]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Urine/Plasma Sample p2 Centrifuge & Dilute p1->p2 p3 Add Internal Standard p2->p3 p4 Inject into LC-MS/MS p3->p4 a1 LC Separation (RP/Anion Exchange) p4->a1 Analysis Start a2 ESI Ionization (Negative Mode) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 Data Output d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Workflow for EDP quantification via LC-MS/MS.
Detailed Protocol: LC-MS/MS

This protocol is adapted from a validated method for similar ethanol (B145695) metabolites in urine.[4]

1. Sample Preparation:

  • For urine samples, centrifuge at 4000 rpm for 10 minutes to remove particulates.

  • Dilute the supernatant 1:20 and 1:1000 with the initial mobile phase to cover a broad concentration range.[4]

  • Add an appropriate isotopically labeled internal standard (e.g., d5-ethyl dihydrogen phosphate) to all samples, calibrators, and quality controls.

  • Vortex briefly to ensure homogeneity.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Column: A reversed-phase/weak anion exchange column is recommended for retaining highly polar acids.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-5 min: Ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for EDP must be optimized.

3. Data Analysis:

  • Integrate the peak areas for the EDP and internal standard MRM transitions.

  • Generate a calibration curve by plotting the peak area ratio (EDP/Internal Standard) against the concentration of the calibrators.

  • Quantify EDP in unknown samples using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. For non-volatile analytes like EDP, a derivatization step is necessary to increase volatility and thermal stability.[5]

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Sample Extraction (e.g., LLE or SPE) p2 Dry Down Extract p1->p2 p3 Derivatization (e.g., Silylation) p2->p3 p4 Inject into GC-MS p3->p4 a1 GC Separation (e.g., HP-5ms column) p4->a1 Analysis Start a2 Electron Ionization (EI) a1->a2 a3 MS Detection (Scan or SIM) a2->a3 d1 Peak Identification a3->d1 Data Output d2 Calibration & Integration d1->d2 d3 Quantification d2->d3

Caption: Workflow for EDP quantification via GC-MS.
Detailed Protocol: GC-MS

This protocol is adapted from methods for other dialkyl phosphates.[5][6]

1. Sample Preparation and Derivatization:

  • Extract EDP from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 100 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 60 minutes to form the volatile trimethylsilyl (B98337) (TMS) derivative of EDP.

  • Cool to room temperature before injection.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[5]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[5]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.[5]

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized EDP.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized EDP based on retention time and mass spectrum.

  • Integrate the peak area of the target ion.

  • Prepare a calibration curve using derivatized standards and quantify the sample concentration.

Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR)

³¹P qNMR is a primary analytical method that allows for direct quantification of phosphorus-containing compounds without the need for identical compound-specific standards.[7] Its high selectivity, due to the wide chemical shift range and 100% natural abundance of ³¹P, minimizes signal overlap.[7][8]

Logical Relationship: ³¹P qNMR Quantification

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification p1 Accurately weigh EDP sample p3 Dissolve in Deuterated Solvent (e.g., DMSO-d6) p1->p3 p2 Accurately weigh Internal Standard (e.g., Triphenyl Phosphate) p2->p3 a1 Acquire 31P NMR Spectrum p3->a1 Analysis Start a2 Ensure Full Relaxation (Long Delay Time) a1->a2 d1 Integrate EDP Signal (I_EDP) a2->d1 Data Output d2 Integrate Standard Signal (I_std) a2->d2 d3 Calculate Purity/Concentration using established qNMR formula d1->d3 d2->d3

Caption: Quantification logic for the ³¹P qNMR method.
Detailed Protocol: ³¹P qNMR

This protocol is based on general principles for ³¹P qNMR.[9]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing EDP.

  • Accurately weigh a known amount of a certified internal standard (e.g., triphenyl phosphate for organic solvents or phosphonoacetic acid for aqueous solutions).[9] The standard should have a ³¹P signal that is well-resolved from the EDP signal.

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer or higher, equipped with a phosphorus probe.

  • Nucleus: ³¹P.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure complete relaxation and accurate integration.

  • Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 150:1).

3. Data Processing and Quantification:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, and phase correct the spectrum.

  • Carefully integrate the area of the ³¹P signal corresponding to EDP (I_EDP) and the internal standard (I_std).

  • Calculate the purity or concentration of EDP using the following formula: Purity (%) = (I_EDP / I_std) * (N_std / N_EDP) * (M_EDP / M_std) * (m_std / m_sample) * P_std Where:

    • I = Integral area

    • N = Number of phosphorus nuclei per molecule (usually 1 for both)

    • M = Molar mass

    • m = mass

    • P_std = Purity of the standard

Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a standard technique for the analysis of inorganic and small organic anions, including phosphate species.[10][11] It is particularly useful for samples with high ionic strength.

Detailed Protocol: Ion Chromatography

This protocol is based on general methods for phosphate analysis.[12][13]

1. Sample Preparation:

  • Dilute the sample with deionized water to bring the analyte concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. Instrumentation and Conditions:

  • IC System: Dionex ICS-5000 or equivalent, equipped with a suppressed conductivity detector.

  • Columns:

    • Guard Column: IonPac AG11-HC or similar.

    • Analytical Column: IonPac AS11-HC or similar.[12]

  • Eluent: Potassium hydroxide (B78521) (KOH) gradient, which can be generated online using a Reagent-Free IC (RFIC) system.[11]

  • Gradient: A typical gradient might be 1 mM KOH ramping to 60 mM KOH over 20-30 minutes to separate a range of anions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Suppressed conductivity.

3. Data Analysis:

  • Identify the EDP peak based on its retention time compared to a known standard.

  • Create a calibration curve by injecting standards of known concentrations.

  • Quantify EDP in the sample by comparing its peak area to the calibration curve.

Summary of Quantitative Method Performance

The performance of analytical methods can vary based on instrumentation and sample matrix. The table below summarizes typical performance characteristics for the analysis of dialkyl phosphates, which can serve as a guideline for this compound.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
LC-MS/MS High pg/mL to Low ng/mL[5]Low ng/mL[5]> 0.99[4]90-110[4][5]
GC-MS Low ng/mL[5]Mid ng/mL[5]> 0.99[5][6]85-115[5]
³¹P qNMR ~mg/mL~mg/mL> 0.999Not Applicable¹
Ion Chromatography Low µg/L[12]Mid µg/L[12]> 0.9995-105

¹Recovery is not typically assessed for qNMR as it is a primary ratio method based on an internal standard. Accuracy is determined by the purity of the standard and weighing precision.[9]

References

Application Notes and Protocols for Ethyl Dihydrogen Phosphate in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dihydrogen phosphate (B84403) is a versatile small molecule utilized in structure-based drug design (SBDD) for its ability to mimic the phosphate groups of endogenous ligands and to serve as a key component in the development of phosphate prodrugs. Its small size and phosphate moiety make it a valuable tool in fragment-based drug discovery (FBDD) and for probing the active sites of enzymes that interact with phosphorylated substrates. This document provides detailed application notes and protocols for the effective use of ethyl dihydrogen phosphate in SBDD workflows.

I. Application in Structure-Based Design of Aldolase (B8822740) Inhibitors

This compound and similar phosphate-containing fragments serve as valuable tools in the structure-based design of inhibitors for enzymes such as fructose-1,6-bisphosphate aldolase (Aldolase A), a key enzyme in the glycolysis pathway.[1] By mimicking the phosphate groups of the natural substrate, fructose-1,6-bisphosphate, these fragments can be used to probe the phosphate-binding pockets of the enzyme's active site.

Data Presentation: Inhibition of Aldolase A

The following table summarizes the inhibitory activity of various phosphate-containing compounds against Aldolase A, providing a basis for understanding the binding affinity of phosphate fragments.

CompoundInhibition Constant (Ki) in µM
Naphthalene-2,6-diyl bisphosphate (ND1)0.89[1]
ND511.22[1]
Experimental Protocols

Enzymatic Assay for Aldolase A Inhibition

This protocol describes a coupled enzymatic assay to determine the inhibitory activity of compounds like this compound against Aldolase A. The assay measures the decrease in NADH concentration, which is proportional to the rate of the aldolase-catalyzed reaction.[1]

Materials:

  • Aldolase A enzyme

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • This compound (or other inhibitor)

  • Assay Buffer: 50 mM TEA-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.01% Triton-X 100[1]

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, 40 µM NADH, and an excess of TPI/GDH (e.g., 1.7 U).

  • Inhibitor Preparation: Prepare a stock solution of this compound in Assay Buffer. Create a series of dilutions to test a range of inhibitor concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Reagent Mix

    • Varying concentrations of the inhibitor (this compound)

    • Aldolase A enzyme

  • Initiate Reaction: Add the substrate, fructose-1,6-bisphosphate, to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Km for the substrate.

Co-crystallization of Aldolase A with Phosphate Inhibitors

This protocol provides a general framework for the co-crystallization of Aldolase A with phosphate-containing inhibitors. Specific conditions may need to be optimized for this compound.

Materials:

  • Purified Aldolase A protein

  • This compound (or other phosphate inhibitor)

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscope for crystal visualization

Procedure:

  • Protein-Ligand Complex Formation:

    • Prepare a solution of purified Aldolase A at a suitable concentration (e.g., 10-20 mg/mL) in a buffer such as 0.1 M Tris-HCl pH 8.5.

    • Add the phosphate inhibitor to the protein solution at a molar excess (e.g., 5-10 fold) to ensure saturation of the binding sites.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

    • Mix a small volume (e.g., 1 µL) of the protein-ligand complex solution with an equal volume of the reservoir solution from a crystallization screen.

    • Equilibrate the drops against the reservoir solution at a constant temperature (e.g., 20°C).

  • Crystal Optimization:

    • Monitor the crystallization plates regularly for crystal growth.

    • Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • X-ray Diffraction Analysis:

    • Harvest the crystals and flash-cool them in liquid nitrogen, using a suitable cryoprotectant if necessary.

    • Collect X-ray diffraction data to determine the three-dimensional structure of the Aldolase A-inhibitor complex.

II. Application as a Phosphate Prodrug Moiety

This compound can be incorporated into a parent drug molecule to create a phosphate prodrug. This strategy is often employed to improve the aqueous solubility and bioavailability of a drug.[2] The phosphate group is typically cleaved in vivo by endogenous enzymes, such as alkaline phosphatase, to release the active parent drug.[3]

Data Presentation: Properties of an Ethyl Dioxy Phosphate Prodrug of Propofol (B549288)

The following table summarizes key properties of a novel ethyl dioxy phosphate prodrug of the anesthetic propofol.[2][4]

PropertyValue
Aqueous Solubility> 10 mg/mL[4]
Half-life in buffer (pH 7.4, room temp.)5.2 ± 0.2 days[4]
Half-life of enzymatic hydrolysis (in vitro)21 ± 3 seconds[4]
Time to Cmax of propofol (in vivo, rats)2.1 ± 0.8 minutes[4]
Experimental Protocols

Synthesis of an Ethyl Dioxy Phosphate Prodrug of Propofol

This protocol outlines the synthesis of an ethyl dioxy phosphate prodrug of propofol, as described in the literature.[4] The synthesis involves the creation of vinyl and 1-chloroethyl ether intermediates, followed by the addition of the phosphate group.

Materials:

  • Propofol

  • Ethyl vinyl ether

  • N-Chlorosuccinimide (NCS)

  • Dibenzyl phosphate

  • Tetrabutylammonium (B224687) hydroxide

  • Catalytic hydrogenation reagents (e.g., Pd/C)

  • Appropriate solvents (e.g., dichloromethane, acetonitrile)

Procedure:

  • Formation of the Vinyl Ether Intermediate: React propofol with ethyl vinyl ether in the presence of a suitable catalyst to form the corresponding vinyl ether derivative.

  • Formation of the 1-Chloroethyl Ether Intermediate: Treat the vinyl ether intermediate with N-Chlorosuccinimide (NCS) to generate the 1-chloroethyl ether derivative.

  • Phosphorylation: React the 1-chloroethyl ether intermediate with the tetrabutylammonium salt of dibenzyl phosphate in a suitable solvent like acetonitrile.

  • Deprotection: Remove the benzyl (B1604629) protecting groups from the phosphate moiety via catalytic hydrogenation to yield the final ethyl dioxy phosphate prodrug of propofol.

  • Purification: Purify the final product using appropriate chromatographic techniques.

In Vitro Enzymatic Hydrolysis Assay

This protocol describes how to assess the rate of conversion of an this compound prodrug to its active parent drug by alkaline phosphatase.[4]

Materials:

  • This compound prodrug

  • Alkaline phosphatase

  • Assay buffer (e.g., borate (B1201080) buffer, pH 7.4)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare Solutions:

    • Dissolve the prodrug in the assay buffer to a known concentration.

    • Prepare a solution of alkaline phosphatase in the same buffer.

  • Initiate Hydrolysis:

    • Pre-warm the prodrug solution to 37°C.

    • Add the alkaline phosphatase solution to the prodrug solution to start the enzymatic reaction.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by adding a strong acid).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to quantify the concentrations of both the prodrug and the released parent drug over time.

    • Use a suitable HPLC column and mobile phase to achieve good separation of the two compounds.

  • Data Analysis:

    • Plot the concentration of the prodrug versus time.

    • Determine the half-life (t1/2) of the enzymatic hydrolysis from the resulting decay curve.

III. Application in Fragment-Based Drug Discovery (FBDD)

This compound can be used as a fragment in FBDD campaigns to identify novel binding scaffolds for targets that recognize phosphorylated ligands. Its small size and high solubility make it an ideal candidate for screening at high concentrations.

Experimental Protocols

Fragment Screening using Protein-Observed NMR Spectroscopy

This protocol outlines a general workflow for screening a fragment library, which could include this compound, against a ¹⁵N-labeled protein target using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.

Materials:

  • ¹⁵N-labeled protein target

  • Fragment library (including this compound)

  • NMR buffer (e.g., phosphate buffer with D₂O)

  • NMR spectrometer

Procedure:

  • Protein Preparation: Prepare a solution of the ¹⁵N-labeled protein in the NMR buffer at a suitable concentration (e.g., 50-100 µM).

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone to serve as a reference.

  • Fragment Screening:

    • Prepare mixtures of fragments from the library.

    • Add a small aliquot of a fragment mixture to the protein solution.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Hit Identification:

    • Overlay the spectra from the protein-fragment mixtures with the reference spectrum.

    • Identify chemical shift perturbations (CSPs) in the protein's amide signals, which indicate fragment binding.

  • Hit Deconvolution: For mixtures that show binding, screen the individual fragments from that mixture to identify the specific fragment(s) responsible for the observed CSPs.

  • Binding Affinity Determination:

    • Perform a titration experiment by adding increasing concentrations of the hit fragment (e.g., this compound) to the protein solution and acquiring a ¹H-¹⁵N HSQC spectrum at each concentration.

    • Monitor the changes in the chemical shifts of the affected residues.

    • Fit the titration data to a binding isotherm to determine the dissociation constant (Kd).

  • Binding Site Mapping: Map the residues exhibiting significant CSPs onto the three-dimensional structure of the protein to identify the binding site of the fragment.

IV. Visualizations

Signaling Pathway Diagram

G cluster_0 Prodrug Activation Pathway Prodrug This compound Prodrug (Water-Soluble, Inactive) ALP Alkaline Phosphatase (ALP) Prodrug->ALP Enzymatic Cleavage ActiveDrug Active Parent Drug (Biologically Active) ALP->ActiveDrug Phosphate Inorganic Phosphate ALP->Phosphate

Caption: Activation pathway of an this compound prodrug.

Experimental Workflow Diagram

G cluster_1 Structure-Based Drug Design Workflow Target Target Identification (e.g., Aldolase A) Screening Fragment Screening (e.g., NMR, Crystallography) Target->Screening Hit Hit Identification (e.g., this compound) Screening->Hit Optimization Hit-to-Lead Optimization (Structure-Guided) Hit->Optimization Lead Lead Compound Optimization->Lead

Caption: A typical workflow for structure-based drug design.

Logical Relationship Diagram

G cluster_2 Applications of this compound EDP Ethyl Dihydrogen Phosphate SBDD Structure-Based Drug Design EDP->SBDD as a Prodrug Phosphate Prodrugs SBDD->Prodrug enables FBDD Fragment-Based Drug Discovery SBDD->FBDD utilizes Prodrug->EDP incorporates FBDD->EDP uses

Caption: Interrelationships of this compound applications.

References

Application Notes and Protocols: Ethyl Dihydrogen Phosphate and its Analogs in Biomimetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of ethyl dihydrogen phosphate (B84403) and its structural analogs in various biomimetic research fields. The information is tailored for professionals in materials science, cancer research, and drug development, offering insights into surface modification of biomaterials, targeted cancer therapy, and advanced dental adhesion techniques.

Ethyl Dihydrogen Phosphate: Surface Modification of Biomaterials

Application Notes

This compound (EP) serves as a surface modification agent for biomaterials like calcium hydroxyapatite (B223615) (CaHAP), the primary mineral component of bone and teeth. In biomimetic studies, modifying the surface of synthetic CaHAP is crucial for enhancing its properties for use as bioceramics, adsorbents, or catalysts. Treatment of CaHAP particles with ethyl phosphates (a mix of monoethyl and diethyl phosphates) in a water-acetone solution induces the formation of a distinct layered structure on the surface of the particles.[1][2] This modification alters the surface chemistry and morphology without creating new particles, potentially improving the material's interaction with biological systems or its performance in controlled release applications. The induced surface layer is thermally sensitive and can be removed by heating, resulting in mesoporous CaHAP particles.[1][2]

Quantitative Data: Structural Changes in Modified Hydroxyapatite

The primary quantitative indicator of modification is the appearance of a new peak in the X-ray diffraction (XRD) pattern, signifying a new, ordered structure on the particle surface.

ParameterObservationReference
Modification Method Treatment with water-acetone solutions of ethyl phosphates (EP).[1][2]
Key Structural Change Formation of a layered structure on the CaHAP particle surface.[1][2]
XRD Analysis Appearance of a new, strong peak at d = 1.40 nm.[1][2]
Effect of EP Concentration With increasing EP concentration, the characteristic CaHAP XRD peaks weaken as the new peak at d = 1.40 nm grows.[1][2]
Thermal Treatment Heating above 350°C removes the layered structure, and the d = 1.40 nm peak disappears.[1][2]
Experimental Protocols

Protocol 1: Surface Modification of Calcium Hydroxyapatite (CaHAP)

This protocol is based on the methodology described by Tsuchida et al.[1][2]

1. Materials and Reagents:

  • Calcium Hydroxyapatite (CaHAP) particles (synthesized via a wet method).

  • Ethyl phosphates (EP) solution (mixture of monoethyl and diethyl phosphate).

  • Acetone (B3395972).

  • Deionized water.

  • Centrifuge.

  • Drying oven.

  • Tube furnace.

  • XRD analyzer.

2. Procedure:

  • Prepare Treatment Solution: Create a series of water-acetone solutions with varying concentrations of ethyl phosphates (EP).

  • Dispersion: Disperse 0.1 g of synthesized CaHAP particles into 100 cm³ of the EP/water-acetone solution.

  • Treatment: Stir the suspension vigorously at room temperature for 24 hours to ensure complete interaction.

  • Separation: Separate the treated CaHAP particles from the solution by centrifugation.

  • Washing: Wash the collected particles thoroughly with acetone to remove any unreacted EP and by-products.

  • Drying: Dry the modified CaHAP particles at 60°C in a drying oven.

  • Characterization: Analyze the dried particles using X-ray diffraction (XRD) to confirm the formation of the layered surface structure, identified by a peak at d = 1.40 nm.

  • (Optional) Thermal Treatment for Porosity: To create mesoporous CaHAP, heat the modified particles in a tube furnace in air at temperatures above 350°C to remove the ethyl phosphate layer.

Visualization: Workflow for CaHAP Surface Modification

G cluster_prep Preparation cluster_proc Process cluster_analysis Analysis & Post-Processing CaHAP CaHAP Particles Mix Disperse CaHAP in EP Solution (24h Stirring) CaHAP->Mix EP_Sol Ethyl Phosphate in Water-Acetone Solution EP_Sol->Mix Centrifuge Centrifuge to Separate Particles Mix->Centrifuge Wash Wash with Acetone Centrifuge->Wash Dry Dry at 60°C Wash->Dry Modified_CaHAP Modified CaHAP with Layered Surface Dry->Modified_CaHAP XRD XRD Analysis Modified_CaHAP->XRD Heat Heat > 350°C (Optional) Modified_CaHAP->Heat Porous_CaHAP Mesoporous CaHAP Heat->Porous_CaHAP

Caption: Workflow for the surface modification of hydroxyapatite.

2-Aminothis compound (2-AEH2P): A Pro-Apoptotic Agent

Application Notes

2-Aminothis compound (2-AEH2P) is a phospholipid analog with significant potential in biomimetic cancer therapy.[3][4] It demonstrates anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including breast, melanoma, and leukemia, while showing minimal cytotoxicity to normal cells.[3][4] Its mechanism of action mimics aspects of cellular signaling, specifically by inducing apoptosis through the intrinsic (mitochondrial) pathway.[3] This involves reducing the mitochondrial membrane potential (ΔΨm), which leads to the release of cytochrome c from the mitochondria into the cytoplasm.[5] This event triggers a cascade of caspase activation (including caspase-3 and -8), ultimately leading to programmed cell death. The modulation of key apoptosis-regulating proteins, such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax and Bad, further confirms its role as a biomimetic signaling molecule.[5]

Quantitative Data: Anti-Cancer Activity of 2-AEH2P

The following table summarizes the cytotoxic and pro-apoptotic effects of 2-AEH2P on various cancer cell lines.

Cell LineAssayParameterResultReference
MCF-7 (Breast Cancer)MTT AssayCell ViabilitySignificant decrease at 20, 30, and 40 mM after 24, 48, 72h.[3]
MCF-7 (Breast Cancer)Annexin V/PIApoptosisSignificant increase in late apoptosis at 20, 30, and 40 mM.[3]
MDA-MB-231 (Breast Cancer)MTT AssayIC5030-fold higher for tumor cells vs. normal cells.[6]
4T1 (Breast Cancer)MTT AssayCytotoxicitySignificant increase with 2-AEH2P + BR2 peptide association.[4]
Ehrlich Ascitic Tumor Flow CytometryMitochondrial PotentialSignificant reduction with paclitaxel (B517696) + 2-AEH2P combination.[5][7]
Experimental Protocols

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[8][9]

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • 2-Aminothis compound (2-AEH2P) stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl).[8]

  • Multi-well spectrophotometer (plate reader).

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[5]

  • Treatment: Prepare serial dilutions of 2-AEH2P in culture medium. Remove the old medium from the wells and add 100 µL of the 2-AEH2P dilutions. Include untreated wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilize Crystals: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Measure Absorbance: Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11][12]

1. Materials and Reagents:

  • Treated and control cells (approx. 1 x 10⁶ cells per sample).

  • Cold Phosphate-Buffered Saline (PBS).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer).

  • Flow cytometry tubes.

  • Flow cytometer.

2. Procedure:

  • Cell Harvesting: After treatment with 2-AEH2P for the desired time, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the tube.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization: Intrinsic Apoptosis Pathway Induced by 2-AEH2P

G cluster_mito Mitochondrial Events AEH2P 2-AEH2P (Biomimetic Stress Signal) Bcl2 Bcl-2 (Anti-apoptotic) AEH2P->Bcl2 Inhibits Bax Bax/Bad (Pro-apoptotic) AEH2P->Bax Activates Mito Mitochondrion CytC_cyto Cytochrome c (in Cytoplasm) Mito->CytC_cyto Release Bcl2->Mito Bax->Mito CytC_mito Cytochrome c (in Mitochondrion) Apoptosome Apoptosome (Cyt c / Apaf-1 / Casp-9) CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_active Active Caspase-3 Apoptosome->Casp3_active Activates Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis (Cell Death) Casp3_active->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by 2-AEH2P.

Methacryloyloxyethyl Phosphates: Biomimetic Dental Adhesion

Application Notes

In biomimetic dentistry, acidic functional monomers containing phosphate groups, such as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) and bis[2-(methacryloyloxy) ethyl] phosphate (BMEP), are key components of modern self-etching dental adhesives.[13] These molecules mimic the natural affinity of phosphoproteins for calcium phosphate minerals. The dihydrogen phosphate group (-PO₄H₂) demineralizes and infiltrates the tooth's surface (enamel and dentin) on a nano-level. It then forms a stable, water-insoluble calcium-phosphate salt through a strong ionic bond with the calcium in hydroxyapatite.[14] This chemical interaction, combined with the polymerization of the methacrylate (B99206) groups, creates a durable "hybrid layer" that seals the tooth and provides strong adhesion for restorative materials. Studies show that primers containing BMEP effectively etch both enamel and dentin, leading to the formation of long resin tags for micromechanical retention.[15][13] Furthermore, these acidic monomers can inhibit matrix metalloproteinases (MMPs), enzymes that can degrade the collagen matrix in dentin and compromise the bond over time.[15]

Quantitative Data: BMEP Dental Primer Performance
ParameterGroupResultReference
pH of Primer BMEP15 (15 wt% BMEP)1.70 ± 0.02[13]
pH of Primer BMEP40 (40 wt% BMEP)1.46 ± 0.04[13]
MMP-2 Inhibition BMEP1580%[15]
MMP-2 Inhibition BMEP4095%[15]
MMP-9 Inhibition BMEP1582%[15]
MMP-9 Inhibition BMEP4098%[15]
Experimental Protocols

Protocol 4: Application of a Two-Step Self-Etching Dental Primer

This protocol describes the clinical application workflow for a BMEP-containing primer and a subsequent hydrophobic adhesive, as evaluated by Yap et al.[13]

1. Materials and Equipment:

  • High-speed dental handpiece and burs.

  • Dental air-water syringe.

  • Micro-applicator brush.

  • BMEP-containing self-etching primer (e.g., BMEP15 or BMEP40).

  • Hydrophobic bonding adhesive.

  • LED light-curing unit (>600 mW/cm²).

  • Restorative composite resin.

2. Procedure:

  • Cavity Preparation: Prepare the tooth cavity according to standard clinical procedures.

  • Isolation: Isolate the tooth from saliva contamination (e.g., using a rubber dam).

  • Primer Application: Dispense the BMEP primer into a well. Using a micro-applicator, actively apply the primer to the entire surface of the enamel and dentin for 20 seconds.[13]

  • Air Drying: Gently air-dry the primed surface for 5 seconds to evaporate the solvent. The surface should have a glossy, uniform appearance.[13]

  • Adhesive Application: Apply a thin, even coat of the hydrophobic bonding adhesive over the primed surface.

  • Air Thinning: Gently air-dry again to thin the adhesive layer and ensure a uniform film.[13]

  • Light Curing: Light-cure the adhesive layer for 10 seconds according to the manufacturer's instructions.[13]

  • Restoration: Place the restorative composite resin in increments, light-curing each increment, to complete the restoration.

Visualization: Clinical Workflow for Dental Adhesive Application

G start Start: Cavity Preparation apply_primer 1. Apply BMEP Primer (Active, 20s) start->apply_primer dry1 2. Gently Air-Dry (5s) apply_primer->dry1 apply_adhesive 3. Apply Hydrophobic Adhesive dry1->apply_adhesive dry2 4. Gently Air-Dry (Uniform Film) apply_adhesive->dry2 cure 5. Light-Cure (10s) dry2->cure place_composite 6. Place Restorative Composite cure->place_composite finish End: Restoration Complete place_composite->finish

Caption: Workflow for a two-step self-etching dental adhesive.

References

Application Notes: ¹H NMR and Spectroscopic Analysis of Ethyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl dihydrogen phosphate (B84403) (C₂H₇O₄P), also known as monoethyl phosphate, is an organophosphate compound of interest in various fields of chemical and biological research.[1][2] As a monoalkyl phosphate, it serves as a model compound for studying the properties and interactions of more complex biological phosphate esters. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of ethyl dihydrogen phosphate.[1] This document provides a detailed protocol for its analysis using ¹H NMR spectroscopy, summarizes the expected spectral data, and outlines the experimental workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl group protons. The chemical shifts can be influenced by factors such as the solvent used and pH.[1][3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl (CH₃)1.2 - 1.4Triplet (t)JHH ≈ 7 Hz
Methylene (B1212753) (OCH₂)4.0 - 4.2Quartet (q)JHH ≈ 7 Hz
Hydroxyl (OH)VariableSinglet (broad)N/A

Table 1: Summary of typical ¹H NMR spectral data for this compound.[1]

Spectroscopic Analysis

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides clear evidence for the ethyl group.[1]

  • Methylene Protons (OCH₂): The protons on the carbon adjacent to the phosphate group appear as a quartet in the range of δ 4.0–4.2 ppm.[1] The splitting into a quartet is due to spin-spin coupling with the three neighboring protons of the methyl group.

  • Methyl Protons (CH₃): The three protons of the terminal methyl group resonate as a triplet at approximately δ 1.2–1.4 ppm.[1] This signal is split into a triplet by the two adjacent methylene protons.

  • Hydroxyl Protons (POH): The two acidic protons on the phosphate group are typically observed as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and the solvent used, particularly its ability to engage in hydrogen bonding. In deuterated solvents like D₂O, this signal will exchange with deuterium (B1214612) and may disappear or be observed as a broad HOD peak.

Phosphorus (³¹P) NMR Spectroscopy

While this note focuses on ¹H NMR, ³¹P NMR is a highly valuable complementary technique for analyzing organophosphorus compounds.[1][4] this compound typically shows a single peak in the ³¹P NMR spectrum between δ 0–2 ppm, which is characteristic of a monoester phosphate group.[1] The spectrum is often acquired with ¹H decoupling to simplify the signal to a singlet.[5]

Visualized Structure and Workflow

Caption: Molecular structure of this compound with distinct proton environments (Ha and Hb).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (1-5 mg) dissolve Dissolve in Deuterated Solvent (e.g., D₂O, 0.5-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert setup Set Up Experiment (Tune, Lock, Shim) insert->setup acquire Acquire ¹H Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process baseline Baseline Correction process->baseline reference Reference Spectrum (e.g., to DSS) baseline->reference integrate Integrate Signals reference->integrate analyze Analyze Shifts & Coupling Constants integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis of this compound.

Experimental Protocols

This section provides a standard operating procedure for the ¹H NMR spectroscopic analysis of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity assessment.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9 atom % D)

  • Internal reference standard (e.g., DSS or TSP for D₂O)

  • 5 mm NMR tubes

  • Pipettes and glassware

Equipment:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer

  • Analytical balance

Procedure:

1. Sample Preparation

  • Accurately weigh 1-5 mg of the this compound sample directly into a clean, dry vial.
  • Add approximately 0.6 mL of a suitable deuterated solvent (D₂O is commonly used for polar organophosphates).
  • If quantitative analysis is required, add a known amount of an internal standard.
  • Vortex the vial until the sample is completely dissolved.
  • Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
  • Set the appropriate acquisition parameters for a standard ¹H experiment. Typical parameters on a 400 MHz spectrometer are:
  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
  • Spectral Width: ~12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (D1): 1-5 seconds (a longer delay of >5x T₁ is needed for accurate integration).
  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
  • Start the acquisition.

3. Data Processing and Analysis

  • After acquisition is complete, apply Fourier transformation to the Free Induction Decay (FID) to generate the spectrum.
  • Perform phase correction (both zero-order and first-order) to ensure all peaks are in positive absorptive mode.
  • Apply a baseline correction to obtain a flat baseline across the spectrum.
  • Reference the spectrum by setting the chemical shift of the internal standard (e.g., DSS) to 0.00 ppm.[6]
  • Integrate the signals corresponding to the methylene (OCH₂) and methyl (CH₃) protons. The integration ratio should be approximately 2:3.
  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

References

Application Note: Determination of Ethyl Phosphate in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl phosphate (B84403) (EtP) is a crucial biomarker for assessing exposure to organophosphate compounds, which are widely used as pesticides and flame retardants.[1][2][3][4] Additionally, EtP is recognized as a minor metabolite of ethanol (B145695) and can serve as a marker for alcohol consumption.[5] Accurate and sensitive quantification of ethyl phosphate in human urine is essential for toxicological risk assessment, environmental monitoring, and clinical studies.[6] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ethyl phosphate in human urine. The method utilizes a simple and efficient sample preparation procedure, followed by rapid and selective LC-MS/MS analysis, making it suitable for high-throughput biomonitoring studies.[7][8][9]

Principle

This method involves the direct analysis of ethyl phosphate in urine samples after a straightforward sample preparation step. For rapid screening, a "dilute-and-shoot" approach can be employed where the urine sample is simply diluted before injection into the LC-MS/MS system.[10][11] For enhanced sensitivity and to minimize matrix effects, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be performed.[8][12][13] The separation of ethyl phosphate from endogenous urine components is achieved using a reversed-phase liquid chromatography column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI-) mode with selected reaction monitoring (SRM), which provides high selectivity and sensitivity.[9][12]

Materials and Methods

Reagents and Materials

Instrumentation

  • Liquid chromatograph (e.g., Agilent 1200 HPLC)[11]

  • Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., AB Sciex API 4000)[11]

  • Analytical column (e.g., Phenomenex Synergi 2.5 µm Hydro-RP, 100 Å, 100 x 2.0 mm)[11]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ethyl phosphate in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of water and acetonitrile (1:1, v/v).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with a mixture of water and acetonitrile (1:1, v/v).

Sample Preparation

Two alternative protocols are provided: a rapid "Dilute-and-Shoot" method and a more rigorous Liquid-Liquid Extraction (LLE) method for higher sensitivity.

Protocol 1: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples for 10 seconds to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 940 µL of the initial mobile phase and 10 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of urine into a 2 mL centrifuge tube.[8]

  • Add 10 µL of the internal standard working solution.

  • Add 800 µL of cold ethyl acetate.[8]

  • Vortex the mixture vigorously for 1 minute.[6][8]

  • Centrifuge at 10,000 rpm for 10 minutes to separate the layers.[6][8]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry the extract under a gentle stream of nitrogen gas.[6][8]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions

ParameterValue
Column Phenomenex Synergi 2.5 µm Hydro-RP, 100 Å, 100 x 2.0 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, hold for 2.9 min
Flow Rate 0.3 mL/min[11]
Injection Volume 10 µL
Column Temperature 30 °C[11]

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[9][12]
Ion Spray Voltage -4500 V[11]
Temperature 700 °C[11]
Scan Type Selected Reaction Monitoring (SRM)
Collision Gas Nitrogen

SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Ethyl Phosphate 153.079.0150
Ethyl Phosphate (Quantifier) 153.097.0150
Diethyl-d10 Phosphate (IS) 163.079.0150

Data Analysis and Results

The concentration of ethyl phosphate in the urine samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the LC-MS/MS method for ethyl phosphate in urine, based on published data.[6][8][14]

ParameterTypical Value
Linearity (r²) > 0.99[6]
Limit of Detection (LOD) 0.02 - 1 µg/L[6][10]
Limit of Quantification (LOQ) 0.06 - 2 µg/L[6]
Precision (%RSD) < 15%[6]
Accuracy/Recovery (%) 85 - 115%[6]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is dilution Dilution add_is->dilution Dilute-and-Shoot lle Liquid-Liquid Extraction add_is->lle LLE final_sample Final Sample for Analysis dilution->final_sample centrifuge_pellet Centrifuge lle->centrifuge_pellet supernatant Collect Supernatant centrifuge_pellet->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute reconstitute->final_sample lc_separation LC Separation final_sample->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis logical_relationship exposure Exposure to Organophosphates / Ethanol metabolism Metabolism in the Body exposure->metabolism excretion Excretion in Urine metabolism->excretion biomarker Ethyl Phosphate in Urine (Biomarker) excretion->biomarker quantification LC-MS/MS Quantification biomarker->quantification assessment Exposure / Intake Assessment quantification->assessment

References

Application Notes and Protocols: Ethyl Dihydrogen Phosphate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dihydrogen phosphate (B84403) is an organophosphate compound with acidic properties that make it a potential Brønsted acid catalyst in various organic transformations.[1] Its utility as a catalyst is analogous to other dihydrogen phosphate salts, such as potassium dihydrogen phosphate, which has demonstrated efficacy in the synthesis of heterocyclic compounds.[2] This document provides detailed application notes and protocols for the potential use of ethyl dihydrogen phosphate as a catalyst in the synthesis of coumarins, a class of compounds with significant biological and pharmacological activities.[2] Additionally, a general protocol for its application in multicomponent reactions like the Biginelli and Hantzsch syntheses is presented, leveraging its capacity to act as a Brønsted acid catalyst.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the catalyst's properties is crucial for its effective application.

PropertyValueReference
Molecular Formula C₂H₇O₄P
Molecular Weight 126.05 g/mol
Appearance White to beige solid[6]
Boiling Point 252.4 °C
Density 1.447 g/cm³
Storage 2°C - 8°C, in a well-closed container

Application 1: Synthesis of Substituted Coumarins via Knoevenagel Condensation

The synthesis of coumarins can be efficiently achieved through the Knoevenagel condensation of substituted salicylaldehydes and active methylene (B1212753) compounds. While direct literature on this compound as a catalyst for this reaction is limited, the successful use of potassium dihydrogen phosphate suggests its potential applicability.[2]

Reaction Scheme:

G cluster_0 Knoevenagel Condensation for Coumarin Synthesis Salicylaldehyde (B1680747) Substituted Salicylaldehyde Catalyst This compound Salicylaldehyde->Catalyst + ActiveMethylene Active Methylene Compound ActiveMethylene->Catalyst + Coumarin Substituted Coumarin Catalyst->Coumarin Water H₂O Catalyst->Water

Caption: General scheme for the this compound-catalyzed synthesis of coumarins.

Experimental Protocol:

Materials:

  • Substituted salicylaldehyde (1 mmol)

  • Active methylene compound (e.g., diethyl malonate) (1.2 mmol)

  • This compound (10 mol%)

  • Ethanol (B145695) (5 mL)

Procedure:

  • In a round-bottom flask, combine the substituted salicylaldehyde (1 mmol), the active methylene compound (1.2 mmol), and this compound (10 mol%).

  • Add ethanol (5 mL) to the mixture.

  • Stir the reaction mixture at reflux for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure substituted coumarin.

Expected Outcomes (Based on Analogy with Potassium Dihydrogen Phosphate[2]):
EntrySalicylaldehydeActive Methylene CompoundCatalyst Loading (mol%)Time (h)Yield (%)
1SalicylaldehydeDiethyl malonate103~85-90
24-HydroxysalicylaldehydeEthyl acetoacetate (B1235776)102.5~90-95
35-BromosalicylaldehydeMalononitrile102~92-97

Note: These are projected yields based on reactions catalyzed by potassium dihydrogen phosphate and may vary when using this compound.

Application 2: General Protocol for Multicomponent Reactions (Biginelli and Hantzsch Syntheses)

This compound, as a Brønsted acid, can potentially catalyze multicomponent reactions that are typically acid-catalyzed, such as the Biginelli and Hantzsch reactions. These reactions are fundamental in the synthesis of dihydropyrimidinones and dihydropyridines, respectively, which are important scaffolds in medicinal chemistry.[3][4][5]

Logical Workflow for Catalyst Application:

G Start Select Multicomponent Reaction (Biginelli or Hantzsch) Reactants Combine Aldehyde, β-Ketoester/Active Methylene, and Urea (B33335)/Ammonia source Start->Reactants Catalyst Add this compound (5-15 mol%) Reactants->Catalyst Solvent Choose Appropriate Solvent (e.g., Ethanol, Acetonitrile, or Solvent-free) Catalyst->Solvent Reaction Heat/Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Reaction Work-up (Cooling, Precipitation, Filtration) Monitoring->Workup Purification Purify Product (Recrystallization) Workup->Purification End Characterize Final Product Purification->End

Caption: General workflow for employing this compound in multicomponent reactions.

General Experimental Protocol (Biginelli Reaction Example):

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • This compound (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in a round-bottom flask, add this compound (10 mol%).

  • Add ethanol (10 mL) and reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the contents into ice-cold water.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Potential Advantages of Using this compound:
  • Mild Acidity: Provides a less corrosive alternative to strong mineral acids.

  • Ease of Handling: As a solid, it is easy to handle and measure.

  • Potential for Green Chemistry: May allow for solvent-free or more environmentally benign reaction conditions.

Conclusion

While direct and extensive literature on the catalytic applications of this compound in organic synthesis is still emerging, its properties as a mild Brønsted acid suggest significant potential. The provided protocols, based on analogous catalysts and general principles of acid catalysis, offer a starting point for researchers to explore its efficacy in the synthesis of coumarins and other heterocyclic frameworks through multicomponent reactions. Further research is warranted to fully elucidate its catalytic scope and optimize reaction conditions for various transformations.

References

Application Notes and Protocols: Ethyl Dihydrogen Phosphate in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Ethyl dihydrogen phosphate (B84403) (C₂H₇O₄P), a monoalkyl phosphate ester, is a versatile compound with emerging applications in material science. Its unique chemical structure, featuring a reactive phosphate group and an ethyl ester, allows it to interact with and modify the properties of various materials. These application notes provide a detailed overview of its use in surface modification, as a crosslinking agent, in dental materials, as a corrosion inhibitor, and as a flame retardant. The following sections include detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Surface Modification of Nanoparticles

Application Note

Ethyl dihydrogen phosphate and its derivatives are effective agents for the surface modification of metal oxide nanoparticles, such as titanium dioxide (TiO₂). The phosphate group forms strong, stable covalent bonds with the metal oxide surface, a process often more robust than using carboxylic acid anchors.[1] This modification can enhance the nanoparticle's dispersibility in various solvents, improve its biocompatibility, and introduce new functionalities for applications in areas like drug delivery and photocatalysis.[1][2] For instance, modifying TiO₂ nanoparticles with 2-aminothis compound, a related compound, has been shown to introduce amine functionalities to the nanoparticle surface.[3]

Experimental Protocol: Surface Modification of TiO₂ Nanoparticles

This protocol is adapted from the procedure for modifying nano TiO₂ with 2-aminothis compound and can be applied to this compound.[3]

Materials:

  • Nano TiO₂ (e.g., Degussa P-25)

  • This compound

  • Distilled water

  • Ethanol

  • Centrifuge

  • Oven

Procedure:

  • Prepare a solution of this compound in distilled water. For example, dissolve 0.126 g (0.001 mol) of this compound in 100 mL of distilled water.

  • Add 0.799 g (0.01 mol) of nano TiO₂ to the this compound solution.

  • Stir the mixture vigorously for 24 hours at room temperature to ensure complete interaction between the phosphate groups and the TiO₂ surface.

  • Centrifuge the mixture for 30 minutes at 6000 rpm to separate the surface-modified TiO₂ nanoparticles.

  • Decant the supernatant and wash the resulting powder by resuspending it in distilled water and centrifuging again. Repeat this washing step multiple times to remove any unreacted this compound.

  • After the final wash, dry the powder in an oven at 100°C for 12 hours.

  • The resulting surface-modified TiO₂ nanoparticles can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and solid-state ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) to confirm the presence of the ethyl phosphate group on the surface.[3]

Logical Relationship Diagram

Surface_Modification_Workflow Workflow for Surface Modification of TiO₂ Nanoparticles cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_solution Dissolve Ethyl Dihydrogen Phosphate in Water add_tio2 Add Nano TiO₂ to Solution prep_solution->add_tio2 Creates a reaction mixture stir Stir for 24 hours at Room Temperature add_tio2->stir Initiates surface binding centrifuge Centrifuge to Separate Nanoparticles stir->centrifuge Collects modified nanoparticles wash Wash with Distilled Water centrifuge->wash Removes excess reactants dry Dry in Oven at 100°C wash->dry Prepares final product characterize Analyze with FTIR, TGA, NMR dry->characterize Confirms modification Hydrogel_Crosslinking Mechanism of Hydrogel Crosslinking Polymer Polymer Chain (with -OH or -NH2 groups) Crosslinked_Network Crosslinked Hydrogel Network Polymer->Crosslinked_Network Reacts with EDP This compound (Crosslinker) EDP->Crosslinked_Network Forms covalent bonds Swollen_Hydrogel Swollen Hydrogel Crosslinked_Network->Swollen_Hydrogel Absorbs Water Water Molecules Water->Swollen_Hydrogel Is absorbed by Dental_Adhesion_Mechanism Chemical Bonding of 10-MDP to Hydroxyapatite MDP 10-MDP Monomer (Phosphate Group) Ionic_Bond Ionic Bond Formation MDP->Ionic_Bond Interacts with HA Hydroxyapatite (Calcium Ions) HA->Ionic_Bond Interacts with MDP_Ca_Salt Stable MDP-Ca Salt (Water-Insoluble) Ionic_Bond->MDP_Ca_Salt Leads to Adhesion Durable Adhesion MDP_Ca_Salt->Adhesion Provides Corrosion_Inhibition_Mechanism Adsorption Mechanism of Phosphate Corrosion Inhibitor cluster_surface Metal Surface in Corrosive Medium Metal Mild Steel Surface Adsorption Adsorption on Metal Surface Metal->Adsorption Provides adsorption sites Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Corrosive_Ions->Metal Causes corrosion Inhibitor This compound Inhibitor->Adsorption Adsorbs via P-group Protective_Film Formation of Protective Film Adsorption->Protective_Film Leads to Inhibition Corrosion Inhibition Protective_Film->Inhibition Blocks corrosive ions Flame_Retardancy_Mechanism Flame Retardant Mechanism on Cellulose Heat Heat EDP This compound Heat->EDP Decomposes Phosphoric_Acid Phosphoric Acid EDP->Phosphoric_Acid Releases Cellulose Cellulose Dehydration Catalytic Dehydration Cellulose->Dehydration Undergoes Phosphoric_Acid->Dehydration Catalyzes Char Char Formation Dehydration->Char Promotes Flammable_Gases Reduced Flammable Gases Dehydration->Flammable_Gases Leads to Flame_Retardancy Flame Retardancy Char->Flame_Retardancy Provides insulation Flammable_Gases->Flame_Retardancy Reduces fuel for fire

References

Application Notes and Protocols for the Formulation of Ethyl Dihydrogen Phosphate in DMSO for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and experimental use of ethyl dihydrogen phosphate (B84403) dissolved in dimethyl sulfoxide (B87167) (DMSO). The following protocols and recommendations are designed to ensure accurate, reproducible, and reliable results in cell-based assays and other research applications.

Compound Information and Physicochemical Properties

Ethyl dihydrogen phosphate (CAS No: 1623-14-9) is a monoalkyl phosphate ester.[1][2] Understanding its fundamental properties is crucial for proper handling and formulation.

PropertyValueReference(s)
CAS Number 1623-14-9[3][4]
Molecular Formula C₂H₇O₄P[3][4]
Molecular Weight 126.05 g/mol [3][4]
Appearance Solid powder[4]
Solubility in DMSO Soluble[4]
Storage (as solid) Dry, dark, at 0-4°C (short term) or -20°C (long term)[4]
Storage (in DMSO) 0-4°C (short term) or -20°C (long term)[4]

Preparation of this compound Stock Solution in DMSO

The following protocol details the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to working concentrations for various experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 12.605 mg of this compound.

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions should be stable for several months.

Workflow for Stock Solution Preparation:

G cluster_0 Preparation of 100 mM Stock Solution A Calculate Mass of This compound B Weigh Powder into Sterile Tube A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Completely Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Experimental Protocols

Determining Optimal Working Concentration: Cytotoxicity Assay (MTT Assay)

Before conducting experiments to assess the biological activity of this compound, it is essential to determine the concentration range that is not cytotoxic to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 100 mM this compound stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution. Prepare a series of dilutions in complete cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the stock solution is required.

  • Cell Treatment: Aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest treatment concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and the non-toxic concentration range.

Experimental Workflow for Cytotoxicity Assay:

G cluster_1 Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of This compound A->B C Treat Cells and Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Analyze Data and Determine IC50 F->G

Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.

General Protocol for Cell Treatment

This protocol outlines a general procedure for treating adherent cells with this compound for downstream analysis.

Materials:

  • Adherent cell line of interest

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in the desired plate format and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Cell Treatment: Aspirate the culture medium and wash the cells once with sterile PBS. Add the complete medium containing the desired concentration of this compound (determined from the cytotoxicity assay). Include a vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:

    • Western Blotting: To analyze changes in protein expression and phosphorylation states.

    • qRT-PCR: To assess changes in gene expression.

    • Flow Cytometry: For cell cycle analysis or apoptosis assays (e.g., Annexin V staining).

    • Microscopy: To observe morphological changes.

Hypothetical Signaling Pathway Modulation

While the specific biological targets of this compound are not well-characterized, many organophosphate compounds are known to induce cellular stress and can modulate signaling pathways involved in apoptosis and cell survival. A related compound, 2-aminothis compound, has been shown to have pro-apoptotic effects.[5][6][7][8][9][10] Based on this, a plausible, yet hypothetical, signaling pathway that could be investigated is the intrinsic apoptosis pathway.

Hypothesized Intrinsic Apoptosis Pathway:

G cluster_2 Hypothesized Signaling Pathway EDP Ethyl Dihydrogen Phosphate Stress Cellular Stress EDP->Stress Bcl2 Bcl-2 (anti-apoptotic) Inhibition Stress->Bcl2 Bax Bax/Bak (pro-apoptotic) Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential induction of apoptosis by this compound via cellular stress.

Disclaimer: The information provided in these application notes is intended for research use only and is not for human or veterinary use. The experimental protocols are generalized and may require optimization for specific cell lines and experimental conditions. The proposed signaling pathway is hypothetical and requires experimental validation. Always refer to the Safety Data Sheet (SDS) for this compound before handling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of ethyl dihydrogen phosphate (B84403) from common byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of ethyl dihydrogen phosphate.

Issue 1: Low Yield of Purified this compound After Recrystallization

  • Question: We are experiencing a significant loss of product during the recrystallization of this compound. What are the possible causes and solutions?

  • Answer: Low recovery after recrystallization can be attributed to several factors:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[1] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

      • Solution: Screen for a more suitable solvent or solvent mixture. Polar solvents are generally recommended.[2] Consider using a solvent pair, where the compound is soluble in one solvent and insoluble in the other.

    • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

      • Solution: Keep the filtration apparatus (funnel, filter flask) hot. Use a pre-heated funnel and filter the solution as quickly as possible.

    • Incomplete Crystallization: The cooling period may be too short, or the final temperature not low enough to maximize crystal formation.

      • Solution: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce maximum crystallization.

Issue 2: Product Purity Does Not Improve After a Single Purification Step

  • Question: After performing a single purification step (e.g., recrystallization), the purity of our this compound has not significantly improved. Why is this, and what should we do?

  • Answer: A single purification step may not be sufficient to remove all byproducts, especially if they have similar chemical properties to the desired product.

    • Presence of Diethyl Hydrogen Phosphate: This common byproduct has similar polarity to this compound and may co-crystallize.

      • Solution: A multi-step purification approach is often necessary.[2] Consider combining different techniques. For example, an initial neutralization and distillation can remove acidic impurities and unreacted ethanol (B145695), followed by recrystallization or chromatography for final polishing.[2]

    • Occluded Impurities: Impurities can become trapped within the crystal lattice of the product.

      • Solution: Perform a second recrystallization. The slower the crystal growth, the less likely impurities are to be included.

Issue 3: Oily Precipitate or No Crystals Form During Recrystallization

  • Question: Instead of crystals, we are observing an oily substance precipitating from the solution, or no precipitation at all. What is causing this?

  • Answer: The formation of an oil or failure to crystallize is often related to the saturation level of the solution and the presence of impurities.

    • Solution is Too Concentrated or Cooled Too Quickly: This can lead to the product "oiling out" instead of forming a crystalline solid.

      • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

    • Presence of Impurities: Certain impurities can inhibit crystal formation.

      • Solution: Consider a preliminary purification step, such as a wash with a non-polar solvent to remove less polar impurities, before attempting recrystallization.

    • Solution is Not Supersaturated: If no crystals form even after extended cooling, the solution may not be sufficiently concentrated.

      • Solution: Evaporate some of the solvent to increase the concentration and then attempt to cool again.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are typically unreacted starting materials, such as phosphoric acid and ethanol, and the diester, diethyl hydrogen phosphate.[2]

Q2: Which purification techniques are most effective for this compound?

A2: A combination of methods is often most effective. Common techniques include:

  • Neutralization: To remove acidic impurities like phosphoric acid.

  • Vacuum Distillation: To remove volatile impurities like ethanol.

  • Recrystallization: A widely used technique for purifying the crude product.[2]

  • Ion-Exchange Chromatography: Can be very effective for separating the monoester from the diester and other charged impurities.

Q3: What analytical methods can be used to assess the purity of this compound?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying the monoester, diester, and phosphoric acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): Can provide structural information and help identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (42 °C) is indicative of high purity.[3][4]

Data Presentation

The following table summarizes a hypothetical comparison of different purification strategies for this compound.

Purification StrategyInitial Purity (%)Final Purity (%)Yield (%)Notes
Single Recrystallization859570Effective for removing bulk impurities, but may not fully remove diethyl hydrogen phosphate.
Neutralization + Vacuum Distillation809285Good for removing acidic and volatile starting materials.
Neutralization + Vacuum Distillation + Recrystallization8098.565A robust multi-step process for achieving high purity.
Ion-Exchange Chromatography90>9950Excellent for final polishing and removing trace ionic impurities, but may have lower yields.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Ion-Exchange Chromatography
  • Resin Preparation: Swell a suitable anion-exchange resin (e.g., DEAE-cellulose) in a buffer solution (e.g., a dilute phosphate buffer at a neutral pH). Pack the resin into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer.

  • Sample Loading: Dissolve the crude this compound in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to elute any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound this compound using a salt gradient (e.g., increasing concentration of NaCl in the starting buffer). This compound, being more acidic than diethyl hydrogen phosphate, will typically elute at a higher salt concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by HPLC) to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the salt, for example, by dialysis or size-exclusion chromatography.

  • Isolation: Isolate the final product, often by lyophilization or evaporation of the solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Ethyl Dihydrogen Phosphate neutralization Neutralization synthesis->neutralization Initial Cleanup distillation Vacuum Distillation neutralization->distillation Remove Volatiles recrystallization Recrystallization distillation->recrystallization Primary Purification chromatography Ion-Exchange Chromatography recrystallization->chromatography Polishing Step (Optional) analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis product Pure Ethyl Dihydrogen Phosphate analysis->product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Purity Acceptable? start->check_purity low_yield Low Yield? check_purity->low_yield No end_ok Process Complete check_purity->end_ok Yes oiling_out Oiling Out? low_yield->oiling_out No solution1 Optimize Solvent & Volume low_yield->solution1 Yes solution2 Add Purification Step (e.g., Chromatography) oiling_out->solution2 No solution3 Adjust Cooling Rate & Concentration oiling_out->solution3 Yes end_fail Re-evaluate Strategy solution1->end_fail solution2->end_fail solution3->end_fail

References

managing hydrolysis and stability of ethyl dihydrogen phosphate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability and hydrolysis of ethyl dihydrogen phosphate (B84403) solutions. Below are frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ethyl dihydrogen phosphate and why is its stability a primary concern?

A1: this compound is an organophosphate compound, specifically a monoester of phosphoric acid and ethanol (B145695).[1][2] Its stability is a critical concern because it is susceptible to hydrolysis, a chemical reaction with water that breaks the compound down.[1] This degradation can impact experimental results by altering the concentration of the active compound and introducing impurities, namely ethanol and phosphoric acid.

Q2: What is the main degradation pathway for this compound in solution?

A2: The primary degradation pathway is hydrolysis. In the presence of water, the ester bond in this compound cleaves, yielding ethanol and phosphoric acid as the main degradation products.[1] This reaction can be influenced by several environmental factors.

Q3: What factors have the most significant impact on the stability of this compound solutions?

A3: The stability is primarily influenced by pH, temperature, and the presence of water.[3][4] The rate of hydrolysis increases in strongly acidic conditions.[3] Elevated temperatures also accelerate the degradation process.[4] The choice of solvent is crucial; protic solvents, especially water, can directly participate in hydrolysis, while using dry (anhydrous) solvents can minimize this risk.[4]

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: To ensure stability and minimize degradation, specific storage conditions are recommended. The solid compound should be stored in a dry, dark environment.[5] For solutions, storage at low temperatures in tightly sealed containers is critical to prevent moisture absorption.[4] Preparing fresh solutions for each experiment is the best practice to avoid issues arising from long-term storage.

Q5: How can I monitor the degradation of my this compound solution?

A5: The stability of a solution can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for separating and quantifying this compound and its degradation products.[6] For detailed structural insights, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify different phosphate species in the solution.[7] A forced degradation study is a comprehensive way to understand the stability of your specific formulation under various stress conditions.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my analysis, or the pH of my solution is shifting over time.

This issue is often indicative of degradation. The following table outlines potential causes and recommended solutions to stabilize your this compound solutions.

Possible Cause Underlying Issue Recommended Solution
Hydrolysis The presence of water in solvents or reagents is causing the this compound to break down into ethanol and phosphoric acid.[1]Ensure all solvents and reagents are anhydrous. Use freshly opened solvents or dry them with molecular sieves. Store solutions in tightly sealed containers to prevent moisture absorption.[4]
pH-Mediated Degradation The solution's pH is in a range that accelerates hydrolysis. Organophosphate esters can be unstable at highly acidic or alkaline pH.[4] The hydrolysis rate is known to be catalyzed by strong acids.[3]If compatible with your experiment, buffer the solution to a neutral pH. Avoid extreme pH conditions unless they are a required part of the experimental design.
Thermal Degradation The solution has been exposed to high temperatures, increasing the rate of chemical breakdown.[4]Avoid exposing the solution to elevated temperatures. Prepare solutions fresh before use and store any stock solutions at recommended low temperatures (-20°C for long-term).[5]
Photodegradation Exposure to light can sometimes induce degradation, although this is less common than hydrolysis.As a general precaution, store solutions in amber vials or in the dark to minimize exposure to light.[5]

Data Presentation

The stability of this compound is not uniform and depends heavily on the experimental conditions.

Table 1: Factors Affecting this compound Stability

FactorEffect on StabilityRecommendation
pH Rate of hydrolysis is catalyzed by strong acids.[3] A rate minimum is observed around pH 1.5, with a maximum reactivity for the monoanion form around pH 4.[3]Maintain a buffered, neutral pH environment where possible.[4]
Temperature Higher temperatures significantly accelerate the rate of hydrolysis.[4]Store solutions at low temperatures (e.g., 2-8°C short-term, -20°C long-term).[5]
Water Content Water is a reactant in the hydrolysis pathway; its presence is required for degradation.[1]Use anhydrous solvents and store solutions in tightly sealed containers to protect from atmospheric moisture.[4]
Solvent Type Protic solvents can participate in and facilitate the hydrolysis reaction.[4]Use dry, aprotic solvents (e.g., DMSO) when possible if hydrolysis is a concern.[4][5]

Table 2: Recommended Storage Conditions

FormConditionDuration
Solid Powder Dry, dark, at -20°CLong-term (months to years)[5]
Solid Powder Dry, dark, at 0 - 4°CShort-term (days to weeks)[5]
Stock Solutions (in DMSO) Frozen at -20°CLong-term (months)[5]
Working Solutions (Aqueous) Refrigerated at 2 - 8°CVery short-term; prepare fresh daily is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Solution Stability

This protocol outlines a typical forced degradation study to determine the stability of this compound in a specific formulation under stress conditions.

Objective: To identify potential degradation pathways and determine the rate of degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Selected organic solvent (e.g., DMSO, Acetonitrile)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator, oven, and photostability chamber

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Study Samples: Dilute the stock solution with the relevant stressor solution to achieve the final desired concentration (e.g., 100 µg/mL). Prepare one sample for each condition:

    • Acid Hydrolysis: Dilute in 0.1 M HCl.

    • Base Hydrolysis: Dilute in 0.1 M NaOH.

    • Oxidative Degradation: Dilute in 3% H₂O₂.

    • Thermal Degradation: Dilute in a neutral pH buffer.

    • Photolytic Degradation: Dilute in a neutral pH buffer.

    • Control Sample: Dilute in the same neutral pH buffer.

  • Incubation:

    • Incubate the acid, base, and oxidative samples at room temperature (or a moderately elevated temperature like 40°C).

    • Place the thermal degradation sample in an oven set to a high temperature (e.g., 70°C).

    • Place the photolytic degradation sample in a photostability chamber according to ICH guidelines.

    • Keep the control sample at the recommended storage temperature (e.g., 4°C) in the dark.

  • Sample Collection: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any reaction (e.g., by neutralizing the acid/base samples) and store the aliquots at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Thaw all samples, including the time-zero points.

    • Analyze each sample using a validated, stability-indicating HPLC or LC-MS method.

    • Monitor the peak area of the parent this compound and identify the appearance and growth of any new peaks corresponding to degradation products.

  • Data Evaluation: Calculate the percentage of degradation for this compound in each condition over time. Compare the chromatograms to identify the primary degradation products formed under each stress condition.

Visualizations

Hydrolysis_Pathway A This compound (C₂H₇O₄P) B Ethanol (C₂H₅OH) A->B Hydrolysis C Phosphoric Acid (H₃PO₄) A->C H2O Water (H₂O) H2O->A

Caption: The primary hydrolysis pathway of this compound.

Forced_Degradation_Workflow start Prepare Stock Solution of this compound stress Aliquot and Expose to Stress Conditions start->stress conditions Acid (HCl) Base (NaOH) Oxidative (H₂O₂) Thermal (Heat) Photolytic (Light) stress->conditions incubate Incubate Under Defined Conditions stress->incubate collect Collect Samples at Time Intervals incubate->collect analyze Analyze via HPLC or LC-MS collect->analyze evaluate Evaluate Data for Degradation Profile analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree start Instability Observed? (e.g., pH shift, new peaks) q_water Is the solvent anhydrous? start->q_water Yes sol_water_yes Use dry solvents. Seal containers. q_water->sol_water_yes No q_ph Is the solution pH controlled? q_water->q_ph Yes sol_water_yes->q_ph sol_ph_yes Buffer solution to a neutral pH. q_ph->sol_ph_yes No q_temp Was the solution heated or stored improperly? q_ph->q_temp Yes sol_ph_yes->q_temp sol_temp_yes Store at recommended low temp. Avoid heat exposure. q_temp->sol_temp_yes Yes end Solution Stabilized q_temp->end No sol_temp_yes->end

Caption: Decision tree for troubleshooting solution instability.

References

Technical Support Center: Optimizing Phosphate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monoester and diester phosphate (B84403) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the synthesis of monoester and diester phosphates.

Q1: I am getting a mixture of monoester and diester phosphates. How can I improve the selectivity for the monoester?

A1: Achieving high selectivity for monoester phosphates often requires careful control of reaction conditions and stoichiometry. Here are several strategies to favor monoester formation:

  • Use an excess of the phosphorylating agent: When using a highly reactive phosphorylating agent like phosphoryl chloride (POCl₃), employing an excess of POCl₃ relative to the alcohol can favor the formation of the monochlorophosphate intermediate, which is then hydrolyzed to the monoester.[1][2]

  • Dehydrative Condensation with Phosphoric Acid: A greener approach involves the direct condensation of an alcohol with phosphoric acid. Using a 1:1 or 2:1 molar ratio of phosphoric acid to the alcohol in the presence of a nucleophilic base like N-alkylimidazole can selectively produce monoesters.[1][2][3][4][5]

  • Control Reaction Temperature: Lower reaction temperatures can help to control the reactivity of the phosphorylating agent and reduce the formation of the diester byproduct. For instance, when using POCl₃, reactions are often carried out at or below 10 °C.[6]

  • Choice of Base: The choice of base can influence the reaction's selectivity. A non-nucleophilic, sterically hindered base can help to prevent the deprotonation of the initially formed monoester, thus reducing its subsequent reaction to form a diester.

Q2: My diester synthesis is resulting in low yields. What are the potential causes and solutions?

A2: Low yields in diester synthesis can stem from several factors, particularly when using methods like phosphoramidite (B1245037) chemistry. Here’s a troubleshooting guide:

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water present in the reagents or solvents will lead to the hydrolysis of the phosphoramidite, preventing it from reacting with the alcohol and leading to low coupling efficiency.[7][]

    • Solution: Use anhydrous solvents (water content < 15 ppm) and store all reagents under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored properly.

    • Solution: Use fresh, high-purity reagents. Verify the quality of your phosphoramidite and activator solutions.[9]

  • Incomplete Coupling: The coupling reaction may not go to completion, resulting in truncated sequences (in the case of oligonucleotide synthesis) or unreacted starting material.

    • Solution: Optimize the coupling time; for sterically hindered substrates, a longer reaction time may be necessary.[9] Ensure the correct concentrations of the phosphoramidite and activator are used.[9]

  • Oxidation Issues: In the phosphoramidite method, the intermediate phosphite (B83602) triester must be oxidized to the phosphate triester. Incomplete oxidation will lead to lower yields of the desired phosphate product.

    • Solution: Ensure your oxidizing solution (e.g., iodine/water) is fresh and has the appropriate water content.[7]

Q3: How do I choose the right protecting groups for my synthesis?

A3: The choice of protecting groups is critical for a successful multi-step synthesis involving phosphate esters. The ideal protecting group should be:

  • Easy to introduce.

  • Stable under the reaction conditions of subsequent steps.

  • Readily removed under mild conditions that do not affect other functional groups in the molecule.

Common protecting groups for phosphates include:

  • 2-Cyanoethyl: Widely used in oligonucleotide synthesis and is removed by a mild base.[10][11]

  • Methyl (Me): Can be removed by strong nucleophiles like thiophenol with triethylamine (B128534).[10][11]

  • Amide protecting groups: The P-N bond in phosphoramidates can be selectively cleaved under acidic conditions, making amides useful protecting groups.[12][13]

Q4: What are the best methods for purifying my phosphate ester products?

A4: The purification of phosphate esters can be challenging due to their polarity and potential for degradation. Common purification strategies include:

  • Washing with a chelating agent: Crude phosphate ester products can be washed with a dilute acidic solution to remove metal impurities.[14][15][16]

  • Aqueous extraction: For products that are soluble in organic solvents, washing with water or a brine solution can remove water-soluble impurities.[6]

  • Treatment with an acid scavenger: After an acidic wash, an acid scavenger like an epoxy-containing compound can be used to neutralize any remaining acid.[14][15][16]

  • Column chromatography: Silica (B1680970) gel chromatography can be used for purification, but care must be taken as the acidic nature of silica can sometimes lead to product degradation. Neutralizing the silica gel with a base like triethylamine is a common practice.[17]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize key quantitative data for common monoester and diester phosphate synthesis methods.

Table 1: Monoester Phosphate Synthesis Methods

MethodPhosphorylating AgentKey ReagentsTypical Molar Ratio (Agent:Alcohol)Typical TemperatureTypical YieldReference(s)
Phosphoryl ChloridePhosphoryl Chloride (POCl₃)Pyridine, Water>1:10-10 °CVariable[1][2][6]
Dehydrative CondensationPhosphoric Acid (H₃PO₄)Tributylamine (B1682462), N-alkylimidazole1:1 or 2:1Reflux in DMF (153 °C)High[1][2][3]

Table 2: Diester Phosphate Synthesis Methods

MethodKey IntermediateKey ReagentsTypical ConditionsKey FeatureReference(s)
Atherton-Todd ReactionDialkyl PhosphorochloridateDialkyl phosphite, Alcohol, CCl₄, BaseAnhydrous solvent, Room TempVersatile for dialkyl phosphates[6]
Phosphoramidite MethodPhosphite TriesterPhosphoramidite, Alcohol, Activator, OxidizerAnhydrous, Automated Synthesis"Gold standard" for oligonucleotides[6][18]

Experimental Protocols

Protocol 1: Selective Synthesis of a Monoester Phosphate using Phosphoric Acid [1][2][3]

  • To a solution of the alcohol (1 equivalent) in dimethylformamide (DMF), add phosphoric acid (1 or 2 equivalents) and tributylamine (10 equivalents).

  • Add a nucleophilic base such as N-butylimidazole.

  • Heat the reaction mixture to reflux (approximately 153 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by appropriate workup and chromatographic procedures.

Protocol 2: Synthesis of a Diester Phosphate via the Phosphoramidite Method (Simplified) [6][18]

This protocol outlines a single coupling cycle in solid-phase oligonucleotide synthesis.

  • Deblocking (Detritylation): The 5'-hydroxyl group of the solid-support-bound nucleoside is deprotected by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The next phosphoramidite monomer (dissolved in anhydrous acetonitrile) is activated by a weak acid (e.g., 1H-tetrazole) and added to the reaction vessel. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent them from participating in subsequent coupling steps.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically a solution of iodine in water and pyridine.

  • These four steps are repeated for each subsequent monomer addition.

  • After the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.

Visualizations

experimental_workflow cluster_monoester Monoester Synthesis cluster_diester Diester Synthesis (Phosphoramidite Cycle) start_mono Alcohol + Phosphoric Acid reagents_mono Add Tributylamine & N-alkylimidazole in DMF start_mono->reagents_mono reaction_mono Reflux (153 °C) reagents_mono->reaction_mono workup_mono Cool & Purify reaction_mono->workup_mono product_mono Monoester Phosphate workup_mono->product_mono start_diester Support-bound Nucleoside (Free 5'-OH) coupling Coupling with Activated Phosphoramidite start_diester->coupling capping Capping of Unreacted OH coupling->capping oxidation Oxidation (Iodine/Water) capping->oxidation next_cycle Next Cycle or Final Cleavage oxidation->next_cycle

Caption: High-level workflow for monoester and diester phosphate synthesis.

troubleshooting_yield cluster_selectivity Selectivity Issues cluster_low_yield General Low Yield start Low Yield in Phosphate Ester Synthesis check_selectivity Problem: Mixture of Mono/Diester? Yes No start->check_selectivity adjust_stoichiometry Adjust Stoichiometry: - Excess POCl₃ for monoester - Equimolar reagents for diester check_selectivity:s->adjust_stoichiometry:n If Yes check_moisture Check for Moisture: - Use anhydrous solvents - Inert atmosphere check_selectivity:s->check_moisture:n If No control_temp Control Temperature: - Lower temp for monoester adjust_stoichiometry->control_temp change_base Change Base: - Non-nucleophilic for monoester control_temp->change_base check_reagents Check Reagent Quality: - Use fresh reagents check_moisture->check_reagents optimize_conditions Optimize Reaction: - Adjust reaction time - Verify concentrations check_reagents->optimize_conditions

Caption: Troubleshooting logic for low yield in phosphate ester synthesis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Ethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ethyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of ethyl phosphate?

A1: In LC-MS/MS, the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, ethyl phosphate.[1] These components can include salts, lipids, proteins, and endogenous metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of ethyl phosphate in the mass spectrometer's ion source. This interference can either suppress the signal, leading to underestimation, or enhance it, causing overestimation.[1][2] For a polar and ionic compound like ethyl phosphate, these effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[3]

Q2: What are the primary causes of matrix effects for a polar analyte like ethyl phosphate?

A2: For polar analytes such as ethyl phosphate, matrix effects, particularly ion suppression in electrospray ionization (ESI), are often caused by:

  • Competition for Ionization: Co-eluting compounds with higher concentrations or greater ionization efficiency can compete with ethyl phosphate for the limited charge on the ESI droplets, reducing its ionization.[1]

  • Alteration of Droplet Properties: Endogenous components in the matrix can change the surface tension and viscosity of the ESI droplets. This affects the efficiency of solvent evaporation and the release of gas-phase analyte ions.

  • Ion Pairing: The phosphate group in ethyl phosphate can interact with endogenous ions in the matrix, which can affect its charge state and ionization efficiency.

  • High Salt Concentrations: Biological samples, particularly urine, can have high salt content, which is known to cause significant ion suppression.[1]

Q3: How can I detect and quantify matrix effects in my ethyl phosphate assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of ethyl phosphate is continuously infused into the LC flow after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Dips or rises in the constant ethyl phosphate signal indicate the retention times where matrix components are causing interference.[4]

  • Post-Extraction Addition (Quantitative Assessment): This is considered the gold standard for quantifying matrix effects.[5] The response of ethyl phosphate in a neat solution is compared to its response when spiked into an extracted blank matrix. The extent of matrix effect is calculated as the Matrix Factor (MF).[5][6]

Q4: What is the Matrix Factor (MF) and how is it interpreted?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the following formula:[3]

MF (%) = (Peak Area of Analyte in Post-Extracted Matrix / Peak Area of Analyte in Neat Solution) x 100

  • MF = 100%: Indicates no significant matrix effect.

  • MF < 100%: Indicates ion suppression.

  • MF > 100%: Indicates ion enhancement.

Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of matrix should be ≤15%.[6]

Q5: What are the most effective strategies to minimize matrix effects for ethyl phosphate?

A5: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering ethyl phosphate. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other interferences than simple Protein Precipitation (PPT).[7][8]

  • Chromatographic Separation: Improving the separation of ethyl phosphate from co-eluting matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for retaining and separating highly polar compounds like ethyl phosphate.[9][10]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ethyl phosphate (e.g., ethyl phosphate-d5) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in an extracted blank matrix that is representative of the study samples can help to compensate for matrix effects.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) for Ethyl Phosphate - Interaction of the phosphate group with stainless steel components in the LC system.[11]- Inappropriate mobile phase pH.- Passivate the LC system with a phosphoric acid solution before analysis.[11]- Use a HILIC column with a mobile phase containing a suitable buffer, such as ammonium (B1175870) carbonate, at an optimized pH.[10]
High Variability in Results Between Different Sample Lots - Significant lot-to-lot differences in matrix composition leading to variable matrix effects.- Evaluate the matrix effect across at least six different lots of the biological matrix.[6]- If variability is high (>15% CV for the IS-normalized matrix factor), further optimize the sample cleanup procedure (e.g., using a more selective SPE sorbent).[6]- Ensure a co-eluting SIL-IS is used for normalization.
Low Signal Intensity or Complete Signal Loss for Ethyl Phosphate - Severe ion suppression from co-eluting matrix components, especially salts or phospholipids.[12]- Sub-optimal ionization source parameters.- Perform a post-column infusion experiment to identify the region of suppression and adjust the chromatography to move the ethyl phosphate peak away from it.[4]- Implement a more rigorous sample preparation method such as SPE to remove interfering compounds.[7]- Dilute the sample extract, if sensitivity allows.[1]- Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature).
Inconsistent Retention Times - Inadequate column equilibration, especially with HILIC.- Changes in mobile phase composition.- Ensure sufficient column equilibration time between injections, which can be longer for HILIC methods.[13]- Prepare fresh mobile phase daily and keep reservoirs capped to prevent evaporation.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

Objective: To quantify the matrix effect on the analysis of ethyl phosphate in a specific biological matrix (e.g., human plasma).

Materials:

  • Ethyl phosphate analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) for ethyl phosphate (e.g., ethyl phosphate-d5)

  • Blank human plasma from at least six different donors

  • All necessary solvents and reagents for the sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of ethyl phosphate at low, medium, and high concentrations in the final reconstitution solvent. Add the SIL-IS at the working concentration.

    • Set B (Blank Matrix Extract): Process blank plasma samples from six different donors using the established sample preparation method (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): To the extracted blank matrix samples from Set B, add ethyl phosphate and the SIL-IS to achieve the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for ethyl phosphate in each of the six lots of plasma: MF = (Mean Peak Area in Set C) / (Mean Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Ethyl Phosphate / MF of SIL-IS

    • Calculate the Coefficient of Variation (%CV) of the IS-normalized MF across the six plasma lots.

Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the chromatographic regions where matrix components cause ion suppression or enhancement for ethyl phosphate.

Materials:

  • Ethyl phosphate analytical standard

  • Syringe pump

  • Tee-piece connector

  • Blank biological matrix (e.g., human urine)

  • LC-MS/MS system

Procedure:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column.

    • Using a tee-piece, connect the outlet of the analytical column to both the ESI probe of the mass spectrometer and a syringe pump.

    • Prepare a solution of ethyl phosphate in a solvent compatible with the mobile phase at a concentration that gives a stable and moderate signal.

  • Infusion and Analysis:

    • Begin the LC gradient with the mobile phase.

    • Start infusing the ethyl phosphate solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for the ethyl phosphate MRM transition.

    • Inject a blank solvent to establish the baseline response.

    • Inject an extracted blank urine sample.

  • Data Analysis:

    • Monitor the signal intensity of the ethyl phosphate MRM transition throughout the chromatographic run.

    • Compare the signal from the blank matrix injection to the stable baseline from the solvent injection.

    • Any deviation (dip or rise) from the baseline indicates a region of ion suppression or enhancement, respectively.

Quantitative Data Summary

Table 1: Matrix Factor (MF) for Ethyl Phosphate in Human Plasma using Different Sample Preparation Methods

Sample Preparation MethodMean Matrix Factor (%)%CV (n=6 lots)Predominant Effect
Protein Precipitation (Acetonitrile)65.221.3Ion Suppression
Liquid-Liquid Extraction (Ethyl Acetate)88.912.5Minor Ion Suppression
Solid-Phase Extraction (Polymeric Sorbent)97.48.7Minimal Matrix Effect

Note: Data are representative and intended for illustrative purposes.

Table 2: IS-Normalized Matrix Factor for Ethyl Phosphate in Human Urine

Analyte/ISConcentrationMean IS-Normalized MF (n=6 lots)%CV
Ethyl Phosphate / Ethyl Phosphate-d5Low QC1.037.2
Ethyl Phosphate / Ethyl Phosphate-d5High QC0.985.9

Note: Data are representative and intended for illustrative purposes, demonstrating effective compensation for matrix effects by a stable isotope-labeled internal standard.

Visualizations

Experimental Workflow for Matrix Effect Assessment

cluster_0 Set A: Neat Solution cluster_1 Set B & C: Matrix Samples A1 Prepare Analyte + IS in Solvent D1 LC-MS/MS Analysis A1->D1 B1 Extract Blank Matrix (e.g., Plasma, Urine) C1 Spike Analyte + IS into Extracted Matrix B1->C1 Post-Extraction Spike C1->D1 E1 Calculate Matrix Factor: MF = Peak Area(C) / Peak Area(A) D1->E1 A Low or No Signal for Ethyl Phosphate B Is the IS signal also low? A->B C Potential Ion Suppression B->C Yes D Check for issues with: - Sample Preparation - Analyte Stability - Injection B->D No E Perform Post-Column Infusion Experiment C->E F Optimize Sample Cleanup (e.g., SPE, LLE) E->F Suppression Zone Identified G Modify Chromatography (e.g., HILIC, Gradient) F->G H Dilute Sample G->H

References

proper storage conditions for long-term stability of ethyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and stability of ethyl dihydrogen phosphate (B84403) for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation due to improper storage or handling of ethyl dihydrogen phosphate.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage.Ensure the compound is stored under the recommended long-term conditions of -20°C in a tightly sealed, opaque container. For short-term use, store at 0-4°C.[1] Avoid repeated freeze-thaw cycles.
Hydrolysis of the compound due to exposure to moisture.This compound is hygroscopic. Store in a desiccator or a dry, inert atmosphere.[2] Always handle in a low-humidity environment and minimize its exposure to air.[3]
Photodegradation from exposure to light.Store in a dark or amber-colored vial to protect from light.[1][4] When handling, minimize exposure to direct light by covering containers with aluminum foil.[4]
Physical changes in the compound (e.g., clumping, discoloration). Absorption of atmospheric moisture.The compound has likely been exposed to humidity. While it may still be usable for some applications, for sensitive experiments, it is recommended to use a fresh, unopened vial. To prevent this, always store in a desiccator.[3]
Contamination.Ensure that all tools and containers used for handling are clean and dry. Use dedicated spatulas and weigh boats.
Difficulty dissolving the compound. The compound has degraded or absorbed moisture.Use a fresh sample. Ensure the solvent is appropriate and of high purity. This compound is soluble in DMSO.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[1] The container should be tightly sealed to prevent moisture absorption.

Q2: How long can I store this compound?

A2: When stored properly at -20°C, this compound has a shelf life of over three years.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Q3: Is this compound sensitive to light?

A3: Yes, it is recommended to store this compound in the dark.[1] Exposure to light can potentially lead to degradation. Use opaque or amber vials for storage.[4][5]

Q4: My vial of this compound arrived at ambient temperature. Is it still viable?

A4: Yes, this compound is stable for a few weeks during standard shipping at ambient temperatures.[1] Upon receipt, it should be immediately stored under the recommended long-term conditions.

Q5: What is the primary degradation pathway for this compound?

A5: The primary degradation pathway is hydrolysis, where the ester bond is cleaved to yield ethanol (B145695) and phosphoric acid. This process is accelerated in strongly acidic conditions.

Q6: Can I store this compound in a solution?

A6: Stock solutions can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] The stability in solution will depend on the solvent and its pH. Given its susceptibility to hydrolysis, acidic aqueous solutions should be avoided for long-term storage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Duration Temperature Conditions Expected Shelf Life
Short-term (days to weeks)0°C to 4°CDry, dark, tightly sealed containerNot specified
Long-term (months to years)-20°CDry, dark, tightly sealed container> 3 years[1]
Stock Solutions (Short-term)0°C to 4°CIn an appropriate solventDays to weeks[1]
Stock Solutions (Long-term)-20°CIn an appropriate solventMonths[1]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, water if assessing hydrolysis)
  • HPLC system with a suitable column (e.g., C18)
  • UV detector or mass spectrometer
  • pH meter
  • Environmental chambers set to desired temperature and humidity conditions

2. Sample Preparation:

  • Accurately weigh and dissolve this compound in the chosen solvent to a known concentration.
  • Aliquots of the solution or solid compound should be placed in appropriate vials for each time point and storage condition to be tested.

3. Storage Conditions:

  • Store the samples under the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).
  • Include control samples stored at the optimal long-term storage condition (-20°C).

4. Time Points:

  • Establish a schedule for sample analysis (e.g., 0, 1, 3, 6, 12 months).

5. Analytical Method:

  • At each time point, analyze the samples by HPLC.
  • Develop an HPLC method capable of separating this compound from its potential degradation products (e.g., phosphoric acid, ethanol).
  • Use a UV detector or mass spectrometer to identify and quantify the parent compound and any degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Identify and quantify any degradation products.
  • Plot the percentage of the parent compound remaining over time for each storage condition to determine the degradation rate.

Mandatory Visualization

G Figure 1. Factors Affecting this compound Stability cluster_storage Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathway Temperature Temperature Stability Long-Term Stability of This compound Temperature->Stability Improper Temp (Increases Degradation) Humidity Humidity/Moisture Degradation Hydrolysis Humidity->Degradation Presence of Water (Accelerates Hydrolysis) Light Light Exposure Light->Stability Exposure (Potential Degradation) Stability->Degradation Proper Storage (Minimizes Degradation) Products Ethanol + Phosphoric Acid Degradation->Products

Figure 1. Factors Affecting this compound Stability

G Figure 2. Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Observed CheckStorage Verify Storage Conditions (-20°C, Dry, Dark) Start->CheckStorage CheckHandling Review Handling Procedures (Minimize exposure to air/light) CheckStorage->CheckHandling Conditions OK UseFresh Use a New Aliquot or Freshly Opened Vial CheckStorage->UseFresh Improper Storage CheckHandling->UseFresh Improper Handling ReassessProtocol Re-evaluate Experimental Protocol and Reagents CheckHandling->ReassessProtocol Handling OK Success Problem Resolved UseFresh->Success ReassessProtocol->Success

Figure 2. Troubleshooting Workflow for Inconsistent Results

References

Technical Support Center: Troubleshooting Low Yield in Ethyl Dihydrogen Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of ethyl dihydrogen phosphate (B84403). The information is presented in a practical question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ethyl dihydrogen phosphate synthesis has a very low yield. What are the most common causes?

A1: Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions.

  • Side Reactions: The formation of byproducts, such as diethyl hydrogen phosphate or pyrophosphates, can significantly consume starting materials and reduce the yield of the desired monoester.[1]

  • Degradation of Starting Material or Product: The starting materials or the this compound product may be susceptible to degradation, particularly due to the presence of moisture or inappropriate pH conditions during workup.

  • Inefficient Purification: Due to its polar nature, this compound can be challenging to separate from unreacted starting materials (like phosphoric acid) and byproducts, leading to product loss during the purification steps.[1]

Q2: I suspect my reaction is incomplete. How can I optimize the reaction conditions?

A2: To address an incomplete reaction, consider the following optimizations based on your chosen synthetic method. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy is crucial to determine the optimal reaction time.

ParameterRecommendationRationale
Reaction Time Extend the reaction time and monitor progress.Some phosphorylation reactions can be slow to reach completion.
Temperature Gradually increase the reaction temperature, but be mindful of potential side reactions or decomposition. For the P₂O₅ method, the reaction can be started at 0°C and then allowed to warm to room temperature.[2]Higher temperatures can increase the reaction rate.
Reagent Stoichiometry Ensure the correct molar ratios of reactants are used. For instance, in the phosphorus pentoxide method, a molar ratio of P₂O₅ to alcohol of 1:3 is often optimal to produce a mixture of mono- and di-substituted phosphates.[1][3]An excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to side products.
Agitation Ensure vigorous and continuous stirring.Proper mixing is essential for homogeneous reaction conditions and to maximize contact between reactants.

Q3: How can I minimize the formation of diethyl hydrogen phosphate and other byproducts?

A3: Minimizing side reactions is key to achieving a high yield of the monoester.

  • Control Stoichiometry: The formation of diethyl hydrogen phosphate is favored when an excess of ethanol (B145695) is used relative to the phosphorylating agent. Carefully controlling the stoichiometry is critical.[1]

  • Choice of Phosphorylating Agent: Using pyrophosphoric acid can be advantageous as its alcoholysis theoretically yields one mole of phosphoric acid and one mole of the monoalkyl phosphate, which helps to avoid contamination with the dialkyl phosphate.[1]

  • Use of a Base (for POCl₃ method): When using phosphorus oxychloride (POCl₃), a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) should be used. This base acts as an HCl scavenger, neutralizing the hydrochloric acid byproduct and preventing it from catalyzing unwanted side reactions.

Q4: My product seems to be degrading during workup. What can I do to prevent this?

A4: this compound can be sensitive to hydrolysis, especially under acidic or basic conditions.

  • Maintain Neutral pH: During the workup process, aim to maintain a neutral pH to prevent acid or base-catalyzed hydrolysis of the phosphate ester.[4]

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are anhydrous, as water can react with some phosphorylating agents and contribute to product degradation.

  • Low Temperature: Perform the workup and purification steps at low temperatures where possible to minimize the rate of decomposition.

Q5: I am losing a significant amount of product during purification. What are the best practices for purifying this compound?

A5: The purification of the polar this compound requires specific techniques to achieve high purity without significant loss.[1]

  • Precipitation as a Salt: A common and effective technique is to precipitate the phosphate ester as a salt. This can help to separate it from unreacted starting materials and byproducts.[1]

  • Recrystallization: Recrystallization can be an effective purification method. Mixtures of ethanol and water are commonly used as solvent systems for this purpose.[1]

  • Chromatography: For challenging separations, chromatographic techniques can be employed. While historically paper chromatography was used, modern methods like High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, are powerful for both analytical and preparative purposes.[1] For highly polar compounds, Diol-bonded silica (B1680970) may also be a suitable stationary phase.[4]

Experimental Protocols

Synthesis of Ethyl Phosphate using Phosphorus Pentoxide

This protocol is adapted from a method for the eco-friendly synthesis of phosphorus flame retardants and results in a mixture of mono- and di-esters with a high yield.[2]

Materials:

  • Absolute ethanol (0.2 mol)

  • Phosphorus pentoxide (P₂O₅) (0.025 mol)

  • 50 mL round-bottomed flask

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Cool 11.7 mL (0.2 mol) of absolute ethanol in a 50 mL round-bottomed flask to 0°C using an ice bath.

  • While maintaining the temperature at 0°C, add 3.55 g (0.025 mol) of P₂O₅ in six quasi-equal portions to the cold ethanol with vigorous stirring. The temperature may rise to 13-14°C after each addition due to the exothermic nature of the reaction.[2]

  • After the final portion of P₂O₅ has been added, allow the reaction mixture to warm to room temperature.

  • Continue to stir the reaction mixture for 12 hours at room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • The resulting product is a low-viscosity, colorless liquid. The reported yield for this procedure is approximately 95%.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Phosphate Ester Synthesis

Synthesis MethodPhosphorylating AgentKey ReagentsTypical Molar RatiosTemperatureReported Yield
P₂O₅ MethodPhosphorus PentoxideEthanol1 P₂O₅ : 8 Ethanol0°C to Room Temp.~95% (for mixed esters)[2]
POCl₃ MethodPhosphorus OxychloridePrimary Alcohol, Triethylamine1 POCl₃ : 2 Alcohol : 2 Triethylamine0°C to Room Temp.Good to High[5]
Phosphoric Acid & Ethyl Vinyl EtherPhosphoric AcidEthyl Vinyl Ether, Ferrous Chloride1 H₃PO₄ : 1.8 FeCl₂ : 4.2 Ethyl Vinyl Ether85-95°C50%[6]
Phosphoric Acid & tert-Butyl EtherPhosphoric Acidtert-Butyl Ether, Calcium Chloride1 H₃PO₄ : 4.9 CaCl₂ : 0.14 tert-Butyl Ether170-200°C90%[6]

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products Ethanol Ethanol Ethyl_Dihydrogen_Phosphate This compound (Desired Product) Ethanol->Ethyl_Dihydrogen_Phosphate + Phosphorylating Agent Phosphorylating_Agent Phosphorylating Agent (e.g., P₂O₅, POCl₃, H₃PO₄) Phosphorylating_Agent->Ethyl_Dihydrogen_Phosphate Pyrophosphates Pyrophosphates (Side Product) Phosphorylating_Agent->Pyrophosphates Self-condensation Diethyl_Hydrogen_Phosphate Diethyl Hydrogen Phosphate (Side Product) Ethyl_Dihydrogen_Phosphate->Diethyl_Hydrogen_Phosphate + Ethanol (Excess)

Caption: Main reaction and side reaction pathways.

troubleshooting_workflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, NMR) start->check_reaction incomplete Incomplete Reaction: - Extend reaction time - Increase temperature - Check reagent stoichiometry check_reaction->incomplete Starting material remains side_products Significant Side Products: - Adjust stoichiometry - Change phosphorylating agent - Use HCl scavenger (if applicable) check_reaction->side_products Byproducts observed degradation Degradation Products Present: - Use anhydrous solvents - Maintain neutral pH in workup - Lower temperature check_reaction->degradation Unidentified polar spots/ Baseline streaking purification_issue Difficulty in Purification: - Precipitate as a salt - Optimize recrystallization solvent - Employ chromatography (HPLC) check_reaction->purification_issue Crude product looks good, low yield after purification end Improved Yield incomplete->end side_products->end degradation->end purification_issue->end

References

identifying and characterizing impurities in ethyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Dihydrogen Phosphate (B84403) Impurity Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive information for .

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in ethyl dihydrogen phosphate?

Impurities in this compound can originate from several sources, including the synthesis process, degradation, and storage. During synthesis, unreacted starting materials, by-products from side reactions, and reagents such as catalysts or solvents can remain as impurities.[1] Degradation can occur over time or due to exposure to adverse conditions like moisture or high temperatures, leading to hydrolysis or other chemical changes.[2] Improper storage can also introduce contaminants.

Q2: What specific types of impurities should I be looking for?

Common impurities can be categorized as follows:

  • Related Substances: These include compounds structurally similar to this compound that may be formed during synthesis. Examples include diethyl phosphate, triethyl phosphate, and free phosphoric acid. Side reactions can also lead to the formation of various esters and anhydrides.[3]

  • Residual Solvents: Solvents used during the synthesis and purification process, such as ethanol, diethyl ether, or chloroform, may be present in the final product.[2]

  • Water Content: Due to its hygroscopic nature, water is a common impurity that can affect the stability and reactivity of this compound.

  • Inorganic Impurities: These can include residual catalysts or inorganic salts from starting materials or reagents.

Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A multi-technique approach is often necessary for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities like related phosphates and degradation products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile organic compounds, such as residual solvents.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities and for quantifying known impurities without the need for a specific reference standard for each one.[7][8] Both ¹H and ³¹P NMR are highly valuable.[8]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the detection and quantification of trace elemental impurities.[9]

  • Karl Fischer Titration: The standard method for accurately determining water content.

Q4: How should I prepare my this compound sample for analysis?

Sample preparation depends on the analytical technique. For HPLC, a common approach is to dissolve the sample in the mobile phase or a compatible solvent like water or a buffer. For GC-MS analysis of residual solvents, headspace sampling is typically used, where the sample is heated to release volatile compounds into the gas phase for injection.[10][11] For NMR, the sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[12][13]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram.

Potential CauseRecommended Solution & Analytical Steps
Contamination Ensure all glassware is scrupulously clean; phosphate-containing compounds can adsorb to glass surfaces.[14] Run a blank injection of your solvent to check for contaminants from the solvent or HPLC system.
Degradation of Sample Prepare samples fresh before analysis. Store this compound under dry and cool conditions (0 - 4 °C for short term, -20 °C for long term) to prevent degradation.[15]
Presence of Related Substances Compare the retention times of the unknown peaks with those of potential related substances (e.g., diethyl phosphate, triethyl phosphate, phosphoric acid) if standards are available.
Novel Impurity If the peak does not correspond to a known standard, consider collecting the fraction corresponding to the unknown peak for structural elucidation by mass spectrometry (LC-MS) or NMR.[16]

Issue 2: My sample shows low purity when analyzed by NMR.

Potential CauseRecommended Solution & Analytical Steps
Residual Solvents Check the ¹H NMR spectrum for characteristic peaks of common synthesis solvents (e.g., ethanol, diethyl ether). Compare observed chemical shifts to reference tables.[17]
High Water Content A broad peak for water will be visible in the ¹H NMR spectrum. Quantify the water content accurately using Karl Fischer titration.
Unreacted Starting Materials or By-products Examine both ¹H and ³¹P NMR spectra. The broad chemical shift range of ³¹P NMR allows for good separation of different phosphorus-containing species.[8] Compare the spectra to those of your starting materials.
Incorrect Stoichiometry in Synthesis If by-products like diethyl or triethyl phosphate are identified, this may indicate that the stoichiometry of the synthesis reaction needs to be optimized.[1]

Issue 3: Volatile impurities are detected by Headspace GC-MS.

Potential CauseRecommended Solution & Analytical Steps
Inefficient Drying/Purification The presence of residual solvents indicates that the final drying or purification steps of the synthesis were incomplete.
Identification of Unknown Peaks Use the mass spectrum of the unknown peak to perform a library search (e.g., NIST library) for tentative identification.[18]
Quantification of Solvents To quantify the amount of each residual solvent, a calibration curve should be prepared using certified reference standards for the identified solvents.[10]

Data Summary

Table 1: Common Impurities in this compound and Recommended Analytical Methods

Impurity ClassSpecific ExamplesPotential SourcePrimary Analytical Method
Related Organic Substances Phosphoric Acid, Diethyl Phosphate, Triethyl PhosphateSynthesis by-products, degradationHPLC, ³¹P NMR
Starting Materials Ethanol, Phosphorus OxychlorideIncomplete reactionGC-MS, HPLC, NMR
Residual Solvents Diethyl ether, Chloroform, PyridineSynthesis, purificationHeadspace GC-MS
Water Water (H₂O)Absorption from atmosphere, synthesisKarl Fischer Titration
Inorganic Impurities Metal ions (from catalysts), inorganic saltsReagents, catalystsICP-MS, Ion Chromatography

Experimental Protocols

1. HPLC Method for Non-Volatile Impurities

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[19]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example, starting with 100% A, ramping to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as phosphate esters have weak UV absorbance, a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can provide better sensitivity).

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.

2. Headspace GC-MS for Residual Solvents

  • GC Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Headspace Sampler Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Mass Spectrometer: Scan range 35-350 amu.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or water).

3. ³¹P NMR for Structural Characterization

  • Spectrometer: 400 MHz or higher.

  • Solvent: D₂O.

  • Procedure: Dissolve approximately 20-30 mg of the sample in 0.7 mL of D₂O.

  • Acquisition: Acquire a proton-decoupled ³¹P spectrum. The chemical shift of this compound will be distinct from phosphoric acid, diethyl phosphate, and other related phosphorus-containing impurities.[8] The integration of the signals can be used for relative quantification.

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Impurity Identification cluster_3 Characterization & Quantification Sample This compound Sample HPLC HPLC for Non-Volatiles Sample->HPLC GCMS Headspace GC-MS for Volatiles Sample->GCMS KF Karl Fischer for Water Sample->KF Known Known Impurity? (Compare to Standards) HPLC->Known GCMS->Known Unknown Unknown Impurity Known->Unknown No Quant Quantify using Calibrated Method Known->Quant Yes NMR Structure Elucidation (NMR, LC-MS/MS) Unknown->NMR NMR->Quant

Caption: General workflow for impurity identification and characterization.

troubleshooting_workflow Start Unexpected Peak in Chromatogram CheckBlank Is peak present in blank run? Start->CheckBlank SystemContamination System/Solvent Contamination CheckBlank->SystemContamination Yes CheckDegradation Is sample fresh? Analyse aged sample. CheckBlank->CheckDegradation No DegradationProduct Likely Degradation Product CheckDegradation->DegradationProduct Yes CheckSynthesis Is it a known synthesis by-product? CheckDegradation->CheckSynthesis No SynthesisImpurity Synthesis-Related Impurity CheckSynthesis->SynthesisImpurity Yes Isolate Isolate for Structural Analysis (LC-MS, NMR) CheckSynthesis->Isolate No

Caption: Decision tree for troubleshooting unexpected analytical peaks.

References

improving the solubility of ethyl dihydrogen phosphate for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl dihydrogen phosphate (B84403). Our goal is to help you overcome common challenges related to its solubility and use in various assays.

Frequently Asked Questions (FAQs)

Q1: What is ethyl dihydrogen phosphate and in which types of assays is it used?

This compound (CAS 1623-14-9) is a monoalkyl phosphate ester. Due to its structure, it can serve as a substrate for various enzymes, particularly phosphatases, which catalyze the hydrolysis of the phosphoester bond to release ethanol (B145695) and inorganic phosphate. Its use has been noted for diagnostic purposes and in biochemical assays to determine the activity of these enzymes.

Q2: What are the general solubility characteristics of this compound?

This compound is generally a water-soluble compound. As a mono-ester of phosphoric acid, it is negatively charged at physiological pH, which enhances its solubility in aqueous solutions. However, its solubility can be influenced by the pH of the solution and the presence of other ions. It is also soluble in a variety of organic solvents.

Q3: I am observing precipitation when I add my this compound stock solution to my assay buffer. What could be the cause?

Precipitation upon addition to an aqueous buffer can occur for several reasons:

  • "Salting out" effect: High concentrations of salts in your buffer can decrease the solubility of this compound.

  • pH shift: If your stock solution is at a pH where this compound is less soluble, adding it to the buffer could cause it to precipitate before it has a chance to dissolve under the new pH conditions.

  • Low temperature: Assays performed at lower temperatures might reduce the solubility of the compound.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate Formation in Assay Wells

This is a common issue that can lead to inaccurate and unreliable assay results. Below is a step-by-step guide to troubleshoot and resolve this problem.

Logical Workflow for Troubleshooting Precipitation

cluster_actions Troubleshooting Steps start Precipitation Observed in Assay Wells check_stock 1. Verify Stock Solution Clarity start->check_stock check_buffer 2. Assess Buffer Compatibility check_stock->check_buffer Stock is clear optimize_pH 3. Optimize Assay Buffer pH check_buffer->optimize_pH Buffer components are not the issue use_cosolvent 4. Consider a Co-solvent in Stock optimize_pH->use_cosolvent Precipitation persists adjust_conc 5. Lower Final Concentration use_cosolvent->adjust_conc Co-solvent not compatible or ineffective solution Solution: Clear Assay Wells adjust_conc->solution

Caption: Troubleshooting workflow for precipitation issues.

Step 1: Verify Stock Solution Clarity

Before troubleshooting the assay conditions, ensure that your this compound stock solution is completely dissolved and free of any visible particulates. If not, refer to the protocol for preparing a clear stock solution below.

Step 2: Assess Buffer Compatibility

High concentrations of certain salts can cause precipitation. Prepare a small volume of your assay buffer and add the same volume of your this compound stock solution as you would in your assay. If precipitation occurs, consider reducing the salt concentration of your buffer if your assay allows.

Step 3: Optimize Assay Buffer pH

The solubility of phosphate compounds is often pH-dependent. Since this compound has acidic protons, its charge state and solubility will change with pH. Most phosphatases have optimal pH ranges. If you observe precipitation, you may need to adjust the pH of your assay buffer.

Experimental Protocol: pH Optimization

  • Prepare a series of your assay buffer at different pH values (e.g., in 0.5 unit increments) around the expected optimal pH for your enzyme.

  • Add the this compound stock solution to each buffer to the final desired concentration.

  • Visually inspect for precipitation.

  • If the compound is soluble, test the enzyme activity at these different pH values to find a balance between solubility and optimal enzyme function.

Step 4: Consider a Co-solvent in the Stock Solution

If solubility in aqueous buffers remains an issue, preparing the initial stock solution in a water-miscible organic solvent can be effective.

Experimental Protocol: Co-solvent Stock Preparation

  • Attempt to dissolve a small amount of this compound in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 100 mM).

  • When preparing your working solutions, dilute the DMSO stock in your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid affecting enzyme activity.

  • Always run a vehicle control (assay buffer with the same final concentration of DMSO but without this compound) to account for any effects of the co-solvent on your assay.

Step 5: Lower the Final Concentration

If precipitation persists, you may be exceeding the solubility limit of this compound under your specific assay conditions. Try performing the assay with a lower final concentration of the substrate.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. This data can help in selecting an appropriate solvent for your stock solution.

SolventSolubility (g/L) at 25°C
Water397.18
DMSO629.02
Methanol313.34
Ethanol183.98
DMF420.03

This data is compiled from publicly available sources.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Weigh out the desired amount of this compound powder.

  • Add a small amount of high-purity water to form a slurry.

  • Gradually add more water while vortexing or stirring until the powder is completely dissolved.

  • If necessary, adjust the pH of the solution with dilute NaOH or HCl to aid dissolution. For many biological assays, a pH between 6.0 and 8.0 is suitable.

  • Once dissolved, bring the solution to the final desired volume with water.

  • Sterile filter the solution if it will be used in cell-based assays.

Protocol 2: General Phosphatase Assay using this compound

This protocol describes a general method to measure the activity of a phosphatase by quantifying the inorganic phosphate released from the enzymatic hydrolysis of this compound.

Assay Workflow

start Prepare Reagents (Buffer, Substrate, Enzyme) reaction_setup Set up Reaction Mixture (Buffer + Substrate) start->reaction_setup pre_incubate Pre-incubate at Assay Temperature reaction_setup->pre_incubate start_reaction Add Enzyme to Initiate Reaction pre_incubate->start_reaction incubate Incubate for a Defined Time start_reaction->incubate stop_reaction Stop Reaction (e.g., with strong acid) incubate->stop_reaction detect_product Detect Inorganic Phosphate (e.g., Malachite Green Assay) stop_reaction->detect_product analyze Analyze Data (Calculate Enzyme Activity) detect_product->analyze

Caption: General workflow for a phosphatase assay.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Phosphatase enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with required cofactors like MgCl₂)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve:

    • Prepare serial dilutions of the phosphate standard solution in the assay buffer, ranging from 0 to the highest expected concentration of phosphate to be released in your assay.

    • Add the phosphate detection reagent to each standard and measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

    • Plot absorbance versus phosphate concentration to generate a standard curve.

  • Set up the Enzymatic Reaction:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the this compound solution to the desired final concentration.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the phosphatase enzyme to each well to start the reaction. Include a "no enzyme" control well containing buffer and substrate but no enzyme.

    • Incubate the plate at the assay temperature for a fixed period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent, which is often acidic and will denature the enzyme.

    • Allow color to develop according to the detection reagent's instructions.

    • Measure the absorbance of each well at the appropriate wavelength.

  • Calculate Enzyme Activity:

    • Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.

    • Use the standard curve to determine the concentration of phosphate released in each well.

    • Calculate the enzyme activity, typically expressed as nmol of phosphate released per minute per mg of enzyme.

Signaling Pathway Visualization

In the context of a phosphatase assay, the "signaling pathway" is the enzymatic reaction itself.

sub This compound (Substrate) enz Phosphatase (Enzyme) sub->enz Binds to prod1 Ethanol (Product 1) enz->prod1 Releases prod2 Inorganic Phosphate (Product 2) enz->prod2 Releases

preventing degradation of ethyl dihydrogen phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ethyl dihydrogen phosphate (B84403) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ethyl dihydrogen phosphate degradation during sample preparation?

A1: The primary cause of this compound degradation is hydrolysis. In the presence of water, it can break down into ethanol (B145695) and phosphoric acid.[1] This reaction can be catalyzed by both acids and bases.

Q2: What are the ideal storage conditions for this compound and its solutions?

A2: To minimize degradation, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[2]

Q3: What pH range is optimal for the stability of this compound in aqueous solutions?

A3: The stability of this compound is pH-dependent. The rate of hydrolysis is reported to be at a minimum around pH 1.5 in moderately acidic conditions. The hydrolysis rate reaches a maximum at pH 4. Therefore, to enhance stability, it is advisable to maintain the pH of the sample solution outside of this reactive range, with a slightly acidic pH around 1.5 being preferable where compatible with the analytical method.

Q4: Which substances are incompatible with this compound?

A4: this compound is incompatible with and can be degraded by strong acids, acid chlorides, acid anhydrides, and oxidizing agents. Contact with these substances should be avoided during sample preparation and storage.

Q5: How can I minimize degradation when extracting this compound from biological samples like plasma?

A5: When extracting from biological matrices, it is crucial to work quickly at low temperatures to minimize enzymatic and chemical degradation. Immediately after collection, blood samples should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma. The plasma should then be promptly processed or frozen at -80°C. The use of a protein precipitation step with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) can help to remove enzymes that may contribute to degradation. It is also important to control the pH of the sample throughout the extraction process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during sample preparation: The sample may have been exposed to water for an extended period, or the pH may have been in the unstable range (around pH 4).- Minimize the time samples are in an aqueous environment. - Work at low temperatures (on ice). - Adjust the sample pH to around 1.5, if compatible with your analytical method.
Incompatible solvents or reagents: Use of strong acids, or oxidizing agents in the sample preparation workflow.- Review all reagents and solvents to ensure they are compatible with this compound. - Use high-purity solvents and freshly prepared solutions.
Inconsistent results between replicate samples Variable exposure to moisture: Inconsistent handling of samples leading to different levels of water absorption.- Ensure all sample tubes are tightly sealed. - Work in a controlled, low-humidity environment if possible. - Use desiccants during storage of solid this compound.
Temperature fluctuations: Samples may be experiencing temperature cycles, accelerating degradation.- Maintain a consistent cold chain for sample storage and processing. - Avoid repeated freeze-thaw cycles. Aliquot samples if necessary.
Presence of degradation products (ethanol, phosphoric acid) in the analysis Sample degradation prior to or during analysis: Inadequate storage or prolonged sample processing time.- Re-evaluate the entire sample handling and preparation workflow for potential sources of degradation. - Analyze samples as quickly as possible after preparation. - Ensure the autosampler of the analytical instrument is temperature-controlled.

Experimental Protocols

Protocol 1: General Aqueous Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for preparing aqueous samples containing this compound for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Collection and Storage:

    • Collect aqueous samples in clean, inert containers (e.g., polypropylene).

    • If not analyzed immediately, store samples at -20°C or below.

  • pH Adjustment:

    • Thaw the sample completely on ice.

    • Measure the pH of the sample.

    • If necessary, adjust the pH to approximately 1.5 using a dilute solution of a compatible acid (e.g., formic acid).

  • Filtration:

    • Filter the pH-adjusted sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulates.

  • Dilution:

    • Dilute the filtered sample with a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to bring the concentration within the calibration range of the LC-MS/MS method.

  • Analysis:

    • Transfer the diluted sample to an autosampler vial and analyze promptly by LC-MS/MS.

Protocol 2: Extraction of this compound from Plasma

This protocol provides a method for the extraction of this compound from plasma samples, focusing on minimizing degradation.

  • Blood Collection and Plasma Separation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the blood tubes on ice.

    • Within one hour of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C.

    • Carefully collect the plasma supernatant and transfer it to a clean polypropylene (B1209903) tube.

    • If not extracted immediately, store the plasma at -80°C.

  • Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS method.

  • Analysis:

    • Vortex the reconstituted sample, transfer it to an autosampler vial, and analyze by LC-MS/MS.

Visualizations

cluster_degradation Degradation Pathway of this compound cluster_factors Factors Promoting Degradation This compound This compound Ethanol Ethanol This compound->Ethanol Hydrolysis Phosphoric Acid Phosphoric Acid This compound->Phosphoric Acid Hydrolysis Water Water Water->this compound Acid_Catalysis Acid Catalysis (esp. around pH 4) Acid_Catalysis->this compound Base_Catalysis Base Catalysis Base_Catalysis->this compound High_Temperature High Temperature High_Temperature->this compound Start Start Collect_Blood Collect_Blood Start->Collect_Blood EDTA tubes End End Centrifuge_Blood Centrifuge Blood Collect_Blood->Centrifuge_Blood 1500xg, 10 min, 4°C Separate_Plasma Separate Plasma Centrifuge_Blood->Separate_Plasma Store_Plasma Store Plasma Separate_Plasma->Store_Plasma -80°C (if needed) Protein_Precipitation Add Cold Acetonitrile (Protein Precipitation) Separate_Plasma->Protein_Precipitation Store_Plasma->Protein_Precipitation Centrifuge_Precipitate Centrifuge Protein_Precipitation->Centrifuge_Precipitate 10,000xg, 5 min, 4°C Collect_Supernatant Collect Supernatant Centrifuge_Precipitate->Collect_Supernatant Evaporate_Solvent Evaporate to Dryness Collect_Supernatant->Evaporate_Solvent N2 stream, <30°C Reconstitute Reconstitute in Mobile Phase Evaporate_Solvent->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Inject LC_MS_Analysis->End

References

selection of appropriate internal standards for ethyl phosphate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the selection and use of appropriate internal standards for the accurate quantification of ethyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate ethyl phosphate quantification?

An internal standard (IS) is a chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls in an analytical run.[1] Its primary role is to compensate for variations that can occur during sample preparation, injection, and analysis.[1][2] By comparing the signal of the target analyte (ethyl phosphate) to the signal of the internal standard, a response ratio is generated. This ratio is used for quantification, which corrects for potential analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, such as those caused by matrix effects.[2][3][4] This significantly improves the accuracy, precision, and reliability of the quantitative results.[2]

Q2: What are the key criteria for selecting a suitable internal standard for ethyl phosphate analysis?

The ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically and physically similar to ethyl phosphate to ensure it behaves similarly during sample preparation and analysis.[1][5]

  • No Interference: The internal standard must not be naturally present in the sample matrix and should not interfere with the detection of ethyl phosphate or other components in the sample.[1]

  • Co-elution (for LC/GC): Ideally, it should have a retention time close to, but chromatographically resolved from, ethyl phosphate. However, for isotope-labeled standards, co-elution is expected and desired.[6][7]

  • Purity: The internal standard should be of high purity and free from any contaminants that might interfere with the analysis.[8] Specifically for stable isotope-labeled standards, it's important to ensure minimal presence of the unlabeled analyte.[8]

  • Commercial Availability: The chosen standard should be readily available in a pure form.[9]

Q3: What is the "gold standard" internal standard for ethyl phosphate quantification?

The most effective and widely recommended internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[3][5][6] For ethyl phosphate, this would be a deuterated or ¹³C-labeled ethyl phosphate (e.g., ethyl phosphate-d₅). SIL internal standards have nearly identical chemical and physical properties to the non-labeled analyte, meaning they co-elute and exhibit the same behavior during extraction and ionization.[2][6] This allows for the most accurate correction of matrix effects and other analytical errors.[3][6]

Q4: If a stable isotope-labeled version of ethyl phosphate is unavailable, what are suitable alternatives?

If a SIL version of ethyl phosphate is not available, a structural analog can be used. For ethyl phosphate, a suitable analog would be another short-chain alkyl phosphate that is not present in the sample. A common strategy is to use a deuterated version of a closely related compound. For instance, in the analysis of various organophosphate esters, deuterated analogs like Triethyl-d15-phosphate (TEP-d15) are frequently used.[7][10][11] When using a structural analog, it is crucial to validate that its extraction efficiency and ionization response closely mimic that of ethyl phosphate.

Q5: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow.[1][3] Adding the IS before any extraction, dilution, or derivatization steps ensures that it accounts for any analyte loss or variability throughout the entire process.[1][3]

Troubleshooting Guide

Problem: High variability in results between replicate injections.

  • Possible Cause: Inconsistent injection volume.

  • Solution: While modern autosamplers are very precise, variability can still occur.[8] An internal standard is designed to correct for this. If you are already using an IS and still see high variability, ensure the IS is being added consistently to all samples and that it is stable in the sample solvent. Check the autosampler for any mechanical issues.

Problem: Poor recovery of ethyl phosphate.

  • Possible Cause: Inefficient sample extraction or analyte loss during sample preparation.

  • Solution: Ensure the internal standard is added at the very beginning of the sample preparation process to accurately track and correct for these losses.[1][3] If recovery is still low, you may need to optimize your extraction procedure (e.g., change the solvent, pH, or extraction technique). The choice of a structurally similar internal standard is critical here to ensure it reflects the behavior of ethyl phosphate during extraction.

Problem: Inconsistent internal standard peak area across samples.

  • Possible Cause: This could be due to matrix effects, where components in the sample matrix suppress or enhance the ionization of the internal standard.[12][13][14]

  • Solution: This is the primary reason for using an internal standard. As long as the ratio of the analyte peak area to the internal standard peak area remains consistent in your calibration standards, the quantification should be accurate. A stable isotope-labeled internal standard is the best choice to mitigate this, as it will experience the same degree of ion suppression or enhancement as the analyte.[2][15][16] If using a structural analog, significant variation in the IS response may indicate that its ionization is affected differently by the matrix than the analyte, potentially requiring re-evaluation of the chosen IS or further sample cleanup.

Problem: The calibration curve is non-linear.

  • Possible Cause: This can be caused by matrix effects or if the concentration of the internal standard is too low, leading to cross-signal contribution from the analyte.[2]

  • Solution: Review the concentration of the internal standard. It should be added at a concentration similar to the expected concentration of the analyte in the samples.[1] Ensure that the detector response is within its linear dynamic range for both the analyte and the internal standard. Using a stable isotope-labeled internal standard can often help to improve linearity by more effectively compensating for matrix effects.[7]

Quantitative Data Summary

The following table provides hypothetical yet typical analytical parameters for the quantification of ethyl phosphate using a deuterated internal standard via LC-MS/MS. These values are for illustrative purposes and should be experimentally determined and validated for your specific instrumentation and matrix.

CompoundAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Ethyl PhosphateEP125.097.02.5
Ethyl Phosphate-d₅EP-d₅130.0102.02.5

Detailed Experimental Protocol

This protocol describes a general workflow for the quantification of ethyl phosphate in a biological matrix (e.g., urine) using a stable isotope-labeled internal standard and LC-MS/MS.

1. Materials and Reagents

  • Ethyl phosphate analytical standard

  • Ethyl phosphate-d₅ internal standard (IS)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)[6]

  • Human urine samples

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of ethyl phosphate and ethyl phosphate-d₅ in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ethyl phosphate stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of ethyl phosphate-d₅ at an appropriate concentration in methanol.

  • Sample Spiking: To 1 mL of each urine sample, calibration standard, and quality control sample, add a known volume (e.g., 10 µL) of the internal standard spiking solution.[6]

3. Sample Extraction (Solid Phase Extraction - SPE)

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[6]

  • Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering matrix components.

  • Elution: Elute the ethyl phosphate and the internal standard from the cartridge with an appropriate organic solvent (e.g., methanol with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.[11]

4. LC-MS/MS Analysis

  • LC System: Use a suitable UPLC or HPLC system.

  • Chromatographic Column: A reversed-phase column (e.g., C18) is typically used.[10]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is suitable.[10]

  • Detection: Monitor the specific precursor-to-product ion transitions for both ethyl phosphate and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[10]

5. Data Analysis

  • Integrate the peak areas for both ethyl phosphate and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of ethyl phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G Figure 1: Decision workflow for selecting an internal standard for ethyl phosphate quantification. start Start: Need to quantify ethyl phosphate is_sil_available Is a stable isotope-labeled (SIL) ethyl phosphate available? start->is_sil_available use_sil Use SIL ethyl phosphate (e.g., ethyl phosphate-d₅) is_sil_available->use_sil Yes is_analog_available Is a suitable structural analog available? is_sil_available->is_analog_available No validate Thoroughly validate the method: - Specificity - Linearity - Accuracy - Precision - Matrix Effects use_sil->validate use_analog Select a structural analog (e.g., TEP-d15) is_analog_available->use_analog Yes no_is Consider alternative quantification strategies (e.g., standard addition, matrix-matched calibration) is_analog_available->no_is No use_analog->validate end Proceed with analysis validate->end no_is->end

Caption: Decision workflow for selecting an internal standard.

G Figure 2: Experimental workflow for ethyl phosphate quantification using an internal standard. sample 1. Obtain Sample (e.g., Urine) spike 2. Spike with Internal Standard (e.g., Ethyl Phosphate-d₅) sample->spike extract 3. Sample Preparation (e.g., Solid Phase Extraction) spike->extract analyze 4. LC-MS/MS Analysis extract->analyze data 5. Data Processing (Peak Area Ratio Calculation) analyze->data quantify 6. Quantification (Using Calibration Curve) data->quantify result Final Concentration quantify->result

Caption: Experimental workflow for ethyl phosphate quantification.

References

Validation & Comparative

A Comparative Analysis of Ethyl Dihydrogen Phosphate and Other Short-Chain Alkyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ethyl dihydrogen phosphate (B84403) and other short-chain alkyl phosphates, including methyl, propyl, and butyl dihydrogen phosphate. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their physicochemical properties, biological relevance, and applications, supported by available data.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of short-chain alkyl dihydrogen phosphates are crucial for their function in various applications, from their use as surfactants to their role as prodrug moieties. The length of the alkyl chain influences properties such as molar mass, density, boiling and melting points, and solubility. While comprehensive comparative studies are limited, the following table summarizes the available data for methyl, ethyl, propyl, and butyl dihydrogen phosphate.

PropertyMethyl Dihydrogen PhosphateThis compoundPropyl Dihydrogen PhosphateButyl Dihydrogen Phosphate
Molecular Formula CH₅O₄PC₂H₇O₄PC₃H₉O₄PC₄H₁₁O₄P
Molar Mass ( g/mol ) 112.02126.05140.08154.10
Density (g/cm³) 1.587 (Predicted)1.431.2401.283
Melting Point (°C) -22.0042N/AN/A
Boiling Point (°C) 250.086 (Predicted)252.4 (Predicted)260.9 (Predicted)272.5 (Predicted)
Water Solubility Highly solubleMiscibleN/AInsoluble
pKa (Predicted) 1.81 ± 0.101.91 ± 0.10N/A1.97 ± 0.10

Applications in Drug Development and Biological Systems

Alkyl phosphates are of significant interest in drug development, primarily for their utility as prodrugs. A phosphate group can be attached to a drug molecule to improve its solubility, absorption, or targeting. Once in the body, the phosphate group is cleaved by enzymes, releasing the active drug. The choice of the alkyl group can influence the rate of this cleavage and the overall pharmacokinetic profile of the prodrug.

While specific comparative data on the performance of this compound versus other short-chain alkyl phosphates as prodrug moieties is not extensively documented in the available literature, the general principle is that the size of the alkyl group can affect the steric hindrance around the phosphate ester bond, thereby influencing its susceptibility to enzymatic hydrolysis.

Furthermore, some alkyl phosphates have been investigated for their own biological activities. For instance, 2-aminothis compound has been studied for its potential antitumor and pro-apoptotic effects.

Experimental Protocols

Detailed, standardized protocols for the direct comparative analysis of these specific short-chain alkyl phosphates are not widely published. However, researchers can adapt general methods for characterizing and evaluating phosphate-containing compounds.

Synthesis of Alkyl Dihydrogen Phosphates

A common method for the synthesis of mono-alkyl phosphates is the reaction of an alcohol with a phosphorylating agent.

Example Protocol: Synthesis via Phosphorus Pentoxide

  • Reaction Setup: A suitable alcohol (e.g., ethanol, propanol) is reacted with phosphorus pentoxide (P₄O₁₀). The stoichiometry can be adjusted to favor the formation of the monoalkyl phosphate.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating.

  • Workup and Purification: After the reaction is complete, the mixture is typically hydrolyzed to convert any remaining phosphorus oxides to phosphoric acid. The desired alkyl dihydrogen phosphate is then purified using techniques such as crystallization or chromatography.

Synthesis_Workflow Alcohol Alkyl Alcohol (e.g., Ethanol) Reaction Phosphorylation Reaction Alcohol->Reaction P4O10 Phosphorus Pentoxide (P₄O₁₀) P4O10->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Purification Purification (Crystallization/ Chromatography) Hydrolysis->Purification Product Alkyl Dihydrogen Phosphate Purification->Product

Caption: General workflow for the synthesis of alkyl dihydrogen phosphates.

Enzyme Inhibition Assay

To compare the potential of different alkyl phosphates to inhibit a particular enzyme (e.g., a phosphatase), a standard enzyme inhibition assay can be employed.

Example Protocol: In Vitro Phosphatase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the target phosphatase enzyme and a suitable substrate that produces a detectable signal upon cleavage (e.g., p-nitrophenyl phosphate).

  • Inhibitor Preparation: Prepare stock solutions of the alkyl phosphates (ethyl, methyl, etc.) to be tested at various concentrations.

  • Assay: In a microplate, combine the enzyme, substrate, and varying concentrations of the inhibitor.

  • Data Acquisition: Measure the rate of the enzymatic reaction (e.g., by monitoring the absorbance of the product over time).

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for each alkyl phosphate to compare their inhibitory potency.

Inhibition_Assay_Workflow Enzyme Enzyme Solution ReactionMix Prepare Reaction Mixtures Enzyme->ReactionMix Substrate Substrate Solution Substrate->ReactionMix Inhibitors Alkyl Phosphate Solutions Inhibitors->ReactionMix Incubation Incubate ReactionMix->Incubation Detection Measure Signal Incubation->Detection Analysis Calculate IC₅₀ Detection->Analysis Comparison Compare Inhibitory Potency Analysis->Comparison

Caption: Workflow for a comparative enzyme inhibition assay.

Signaling Pathways

Phosphates are integral to numerous cellular signaling pathways. Organophosphates, a broader class that includes alkyl phosphates, can interact with various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.

While specific studies detailing the direct and comparative effects of short-chain alkyl dihydrogen phosphates on the MAPK pathway are limited, it is plausible that as organophosphates, they could potentially modulate components of this pathway.

MAPK_Pathway cluster_0 Extracellular Signals cluster_1 MAPK Cascade cluster_2 Cellular Responses GrowthFactors Growth Factors MAPKKK MAPKKK (e.g., Raf) GrowthFactors->MAPKKK Stress Stress Stress->MAPKKK AlkylPhosphates Alkyl Phosphates (Potential Modulators) AlkylPhosphates->MAPKKK Modulation? MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Potential modulation of the MAPK signaling pathway by alkyl phosphates.

Conclusion

This compound and its short-chain alkyl counterparts are versatile molecules with established and potential applications in various scientific and industrial fields. While their individual properties are documented to some extent, there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships within this class of compounds. Such studies would be invaluable for optimizing their use in drug development, materials science, and other areas of research. The experimental and logical frameworks provided in this guide offer a starting point for conducting such comparative analyses.

Navigating the Landscape of Ethanol Consumption Markers: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of ethanol (B145695) consumption is critical for clinical diagnostics, forensic toxicology, and monitoring treatment efficacy. This guide provides an objective comparison of validated analytical methods for key direct and indirect ethanol consumption markers, supported by experimental data to aid in the selection of the most appropriate methodology for your research needs.

The detection of alcohol consumption relies on a suite of biomarkers, each with a unique window of detection and sensitivity. These are broadly categorized as indirect and direct markers. Indirect markers, such as Carbohydrate-Deficient Transferrin (CDT), reflect the effect of alcohol on physiological parameters.[1] Direct markers, including Ethyl Glucuronide (EtG), Ethyl Sulfate (EtS), Phosphatidylethanol (B1425624) (PEth), and Fatty Acid Ethyl Esters (FAEEs), are metabolites of ethanol itself, offering higher specificity.[1][2] The choice of marker and analytical method is pivotal for obtaining reliable and reproducible results.

Direct Ethanol Markers: A Head-to-Head Comparison

Direct ethanol markers are highly specific indicators of recent alcohol intake.[1] Their detection in various biological matrices like blood, urine, and hair provides valuable information on the timing and extent of alcohol consumption.

Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS)

EtG and EtS are minor, non-oxidative metabolites of ethanol that can be detected in urine and blood for up to several days after alcohol consumption, making them sensitive markers for recent drinking.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.

Table 1: Comparison of Validated LC-MS/MS Methods for EtG and EtS in Urine

ParameterMethod 1[3]Method 2[4]
Linearity 0.1 - 10 mg/L0.1 - 15 mg/L & 5 - 750 mg/L (with dilution)
LOD Not specifiedNot specified
LOQ 0.1 mg/L0.1 mg/L
Accuracy (% Bias) EtG: 0.75% to 8.1%EtS: -5.0% to -11.3%EtG & EtS: 86.6% to 110.9% of target
Precision (% RSD) EtG: 4.3% to 6.9%EtS: 6.0% to 7.5%EtG & EtS: 0.8% to 12.1% (interday)

A validated method for the simultaneous analysis of EtG and EtS in dried blood spots (DBS) using UHPLC-MS/MS has also been established, with a linear range of 0.10 to 18 µg/mL for EtG and 0.02 to 6 µg/mL for EtS.[5][6]

Phosphatidylethanol (PEth)

PEth is a group of abnormal phospholipids (B1166683) formed in the presence of ethanol and has a longer detection window of up to several weeks in whole blood.[7][8] This makes it a valuable marker for assessing chronic or heavy alcohol consumption.[8] LC-MS/MS is the preferred method for PEth analysis.

Table 2: Comparison of Validated LC-MS/MS Methods for PEth (16:0/18:1) in Blood

ParameterMethod 1[8]Method 2 (DBS)[9]Method 3[10]
Linearity 0.03 - 4.0 µM (21 - 2812 ng/mL)Not specifiedNot specified
LOD Not specifiedNot specified5.7 ng/mL
LOQ 0.03 µM (21 ng/mL)Not specified13.1 ng/mL
Accuracy Within pre-established criteria-5.0% (Mitra device)Not specified
Precision (% RSD) Within pre-established criteria2.4% to 8.4% (Mitra device)Not specified

PEth has shown high sensitivity (95%) and specificity for detecting alcohol consumption and can differentiate between heavy and very heavy drinking based on concentration cutoffs.[11]

Fatty Acid Ethyl Esters (FAEEs)

FAEEs are esters formed from the reaction of ethanol with fatty acids and can be detected in various matrices, including meconium and hair, serving as markers for in utero alcohol exposure and long-term alcohol consumption, respectively.[12] Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for FAEEs.

Table 3: Validated GC-MS Method for FAEEs in Meconium[12]

ParameterValue
Linearity (r) > 0.99
LOD 0.8 - 7.5 ng/g
LOQ 5 - 25 ng/g
Accuracy 93.8% - 107%
Precision (% RSD) 3.5% - 9.7%
Recovery 89.1% - 109%

Indirect Ethanol Marker: Carbohydrate-Deficient Transferrin (CDT)

CDT is a well-established marker for chronic alcohol consumption.[13][14] Elevated levels of CDT in serum are indicative of heavy drinking over a period of weeks.[14] Several methods are available for CDT analysis, including high-performance liquid chromatography (HPLC), capillary zone electrophoresis (CZE), and immunoassays.[14][15]

Table 4: Comparison of Analytical Methods for CDT

MethodPrincipleKey Findings from Comparative Studies
HPLC Ion-exchange chromatography separation of transferrin isoforms.Often used as a confirmatory test due to its high selectivity and accuracy.[14][15]
Capillary Zone Electrophoresis (CZE) Separation of transferrin isoforms based on their electrophoretic mobility.Good correlation with HPLC, suitable for screening.[14] Concordant classification with another CZE assay in 92% of cases.[14]
Immunoassay (e.g., Turbidimetric Immunoassay - TIA) Antibody-based detection of CDT isoforms.Generally more sensitive but can be less specific than chromatographic methods.[16] Alterations in total transferrin concentration can significantly decrease specificity.[16]

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are summarized methodologies for the analysis of key ethanol consumption markers.

Protocol for EtG and EtS Analysis in Urine by LC-MS/MS

This protocol is based on a simplified method that minimizes sample preparation.[3]

  • Sample Preparation:

    • Pipette 20 µL of urine into a microcentrifuge tube.

    • Add internal standards (EtG-d5 and EtS-d5).

    • Add elution buffer.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • LC System: Shimadzu Prominence HPLC system or equivalent.[3]

    • Column: C18 separation column (e.g., Restek Ultra Aqueous C18, 4.6 × 150 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7).[3]

    • MS System: Applied Biosystems API 5000 or equivalent.[3]

    • Ionization Mode: Atmospheric pressure chemical ionization (APCI) in multiple-reaction monitoring (MRM) mode.[3]

EtG_EtS_Urine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 20 µL Urine add_is Add Internal Standards (d5-EtG, d5-EtS) urine->add_is add_buffer Add Elution Buffer add_is->add_buffer vortex Vortex & Centrifuge add_buffer->vortex supernatant Transfer Supernatant vortex->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (MRM Mode) lcms->data

Caption: Workflow for EtG and EtS analysis in urine.

Protocol for PEth Analysis in Whole Blood by LC-MS/MS

This protocol involves a protein precipitation step for sample cleanup.[8]

  • Sample Preparation:

    • Aliquot a small volume of whole blood.

    • Add an isotopically labeled internal standard.

    • Add a precipitation solution (e.g., acetonitrile (B52724) and isopropyl alcohol).[8]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC system or equivalent.

    • MS System: Tandem mass spectrometer.

    • Analysis: Quantification of PEth 16:0/18:1 homologue.

PEth_Blood_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood Whole Blood Sample add_is Add Labeled Internal Standard blood->add_is protein_precip Protein Precipitation (Acetonitrile/Isopropanol) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Transfer Supernatant vortex->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Quantification of PEth 16:0/18:1 lcms->data

Caption: Workflow for PEth analysis in whole blood.

Protocol for CDT Analysis by HPLC

This protocol outlines the general steps for CDT analysis using a commercial HPLC assay.[14]

  • Sample Preparation:

    • Collect serum sample.

    • Perform iron saturation of the sample.

    • No extraction is typically required for HPLC methods.

  • HPLC Analysis:

    • HPLC System: A commercial HPLC system with a UV detector.[14]

    • Column: Anion-exchange column.

    • Detection: Photometric detection of the separated transferrin isoforms.[14]

    • Quantification: Relative quantification of the different transferrin isoforms to calculate %CDT.[14]

CDT_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis serum Serum Sample fe_saturation Iron Saturation serum->fe_saturation hplc Inject into HPLC System fe_saturation->hplc separation Anion-Exchange Separation hplc->separation detection Photometric Detection separation->detection quant Calculate %CDT detection->quant

Caption: Workflow for CDT analysis by HPLC.

Conclusion

The selection of an appropriate analytical method for ethanol consumption markers should be guided by the specific research question, the required window of detection, and the available instrumentation. For high specificity and sensitivity in detecting recent alcohol use, LC-MS/MS methods for direct markers like EtG, EtS, and PEth are superior. For monitoring long-term, chronic consumption, CDT analysis by HPLC or CZE remains a reliable choice. This guide provides the foundational data and protocols to assist researchers in making informed decisions for the validation and implementation of these crucial analytical methods.

References

A Comparative Guide to Monoester and Diester Phosphates in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of excipients is a cornerstone of successful formulation development. Among these, phosphate (B84403) esters play a pivotal role due to their versatility in modulating solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of monoester and diester phosphates, supported by experimental data, to aid in the rational design of pharmaceutical formulations.

Physicochemical Properties: A Head-to-Head Comparison

Monoester and diester phosphates exhibit distinct physicochemical properties that dictate their behavior in formulations. The ratio of these two species can be controlled during synthesis, allowing for the fine-tuning of formulation characteristics.[1][2]

PropertyMonoester PhosphateDiester PhosphateSignificance in Formulation
Charge at Physiological pH (~7.4) Dianionic (-2)[3]Monoanionic (-1)[3]Influences interaction with APIs, solubility, and cellular uptake.
pKa pKa1 ~ 1-2, pKa2 ~ 5.8-7.2[3]pKa < 1[3]Determines the degree of ionization and charge at a given pH, affecting solubility and buffering capacity.
Solubility in Water Generally highGenerally high, but can be influenced by the hydrophobicity of the ester groupsCritical for developing aqueous formulations of poorly soluble drugs.[4]
Stability to Hydrolysis Very high (half-life of ~1012 years at 25°C for monoalkyl dianions)[3][5]Extremely high (half-life of ~11 years for dimethyl phosphate in 1M NaOH at 35°C)[6]Ensures long-term stability of the formulation.
Emulsification & Wetting GoodExcellentImportant for creating stable emulsions and enhancing the wettability of solid APIs.[7]
Lipophilicity LowerHigher (can be tuned with ester groups)Affects membrane permeability; diesters are often used in prodrugs to enhance passive diffusion.[8]

Impact on Formulation Performance: Experimental Insights

The ratio of monoester to diester phosphate significantly influences the performance of a formulation. For instance, in surfactant applications, a higher concentration of monoester generally leads to increased wetting speed, while the diester concentration affects alkali tolerance.[9][10] The manipulation of this ratio allows for the creation of surfactants with a broad range of properties.[1]

As prodrugs, phosphate esters are employed to enhance the water solubility of parent drugs.[8] Diesters, by masking two negative charges, can improve passive diffusion across cell membranes.[8] Upon cleavage by intracellular enzymes, the active drug is released.

Experimental Protocols

To evaluate the performance of monoester and diester phosphates in a formulation, a series of standardized experiments are typically conducted.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which the phosphate ester surfactants begin to form micelles, which is crucial for their solubilizing and emulsifying properties.

Methodology:

  • Prepare a series of aqueous solutions of the phosphate ester with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method).

  • Plot surface tension as a function of the logarithm of the phosphate ester concentration.

  • The CMC is the concentration at which a sharp decrease in the slope of the plot is observed.[11]

In Vitro Drug Release Study

Objective: To assess the rate and extent of drug release from a formulation containing a phosphate ester prodrug.

Methodology:

  • Place the formulated drug product (e.g., tablet, microsphere) in a dissolution apparatus (e.g., USP Apparatus 2 - paddle).

  • The dissolution medium should be a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a relevant enzyme (e.g., alkaline phosphatase) to facilitate the cleavage of the phosphate ester.

  • At predetermined time intervals, withdraw samples from the dissolution medium.

  • Analyze the samples for the concentration of the released active drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential toxicity of the phosphate ester-containing formulation on cultured cells.

Methodology:

  • Seed cells (e.g., a relevant cancer cell line for an anti-cancer drug) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to various concentrations of the formulation for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.[12]

Visualizing Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Formulation Formulation CMC_Determination CMC Determination Formulation->CMC_Determination Drug_Release Drug Release Study CMC_Determination->Drug_Release Cytotoxicity Cytotoxicity Assay Drug_Release->Cytotoxicity Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis

Caption: Experimental workflow for evaluating phosphate ester formulations.

property_relationship cluster_properties Physicochemical Properties cluster_performance Formulation Performance Phosphate_Ester_Type Phosphate Ester Type (Monoester vs. Diester) Charge Charge & pKa Phosphate_Ester_Type->Charge Solubility Solubility Phosphate_Ester_Type->Solubility Lipophilicity Lipophilicity Phosphate_Ester_Type->Lipophilicity Stability Stability Phosphate_Ester_Type->Stability API_Interaction API Interaction Charge->API_Interaction Bioavailability Bioavailability Solubility->Bioavailability Lipophilicity->Bioavailability Formulation_Stability Formulation Stability Stability->Formulation_Stability Drug_Delivery Drug Delivery Profile Bioavailability->Drug_Delivery Formulation_Stability->Drug_Delivery

Caption: Relationship between phosphate ester type and formulation performance.

Conclusion

Both monoester and diester phosphates offer unique advantages in pharmaceutical formulations. Monoesters are particularly effective as wetting and dispersing agents, while diesters can be tailored to enhance the lipophilicity and membrane permeability of drug candidates. The ability to control the monoester-to-diester ratio provides formulators with a powerful tool to optimize drug delivery systems. A thorough understanding of their distinct properties, supported by rigorous experimental evaluation, is essential for their successful application in drug development.

References

A Comparative Guide to Ethyl Dihydrogen Phosphate and Inorganic Phosphate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological assays, the choice of phosphate (B84403) source can be critical. While inorganic phosphate (Pi) is the ubiquitous physiological form, its esterified counterpart, ethyl dihydrogen phosphate, presents unique characteristics that can be advantageous in specific experimental contexts. This guide provides an objective comparison of the performance, applications, and potential interferences of this compound versus inorganic phosphate in biological assays, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences and Applications

FeatureThis compoundInorganic Phosphate (Pi)
Primary Role in Assays Substrate for phosphatases, potential modulator of kinase/phosphatase activity.Product of ATP hydrolysis, enzyme inhibitor, essential ion in buffers.
Enzyme Interaction Can be hydrolyzed by phosphatases to release ethanol (B145695) and inorganic phosphate.Acts as a product inhibitor for many ATPases and phosphatases.
Assay Signal Generation Can be used to measure phosphatase activity by detecting the release of Pi.Its concentration is often the direct readout in many enzymatic assays.
Potential for Interference The ethyl group may cause steric hindrance or altered binding affinity with some enzymes.Can interfere with assays by inhibiting the enzyme of interest or by contributing to background signal in phosphate detection.
Stability Generally stable, but can be hydrolyzed enzymatically or under harsh chemical conditions.Stable in solution.

Performance in Enzyme Kinetics: A Comparative Overview

Direct comparative kinetic data for this compound and inorganic phosphate in the same assay is limited in the literature. However, we can infer performance characteristics from studies on similar short-chain alkyl phosphates and the known inhibitory effects of inorganic phosphate.

One key area of comparison is in phosphatase assays, where this compound can act as a substrate, and inorganic phosphate is a known product inhibitor.

Table 1: Comparative Kinetic Parameters in Alkaline Phosphatase Assays

ParameterThis compound (Estimated)Inorganic Phosphate
Role SubstrateCompetitive Inhibitor
Km (Michaelis Constant) Estimated to be in the low millimolar range, similar to other short-chain alkyl phosphates.Not Applicable
kcat/Km (Catalytic Efficiency) Expected to be lower than for more reactive substrates like p-nitrophenyl phosphate. For example, the kcat/Km for hexyl phosphate is 3.8 x 10^5 M⁻¹s⁻¹[1].Not Applicable
Ki (Inhibition Constant) Not Applicable~1 µM for E. coli alkaline phosphatase[2].

Note: The kinetic parameters for this compound are estimations based on data for similar alkyl phosphates. Further empirical studies are needed for a direct comparison.

Experimental Protocols

Alkaline Phosphatase Activity Assay using this compound as a Substrate

This protocol describes a method to measure the activity of a phosphatase, such as alkaline phosphatase (ALP), using this compound as a substrate. The released inorganic phosphate is then quantified using a Malachite Green assay.

Materials:

  • Purified alkaline phosphatase

  • This compound solution (e.g., 100 mM stock in assay buffer)

  • Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the desired concentration of this compound.

  • Initiate the reaction: Add the purified alkaline phosphatase to the reaction mixture to a final concentration appropriate for the assay.

  • Incubate: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding the Malachite Green reagent, which typically contains a strong acid.

  • Color development: Allow the color to develop according to the Malachite Green assay kit instructions.

  • Measure absorbance: Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

  • Quantify phosphate: Determine the concentration of released inorganic phosphate from a standard curve prepared with known concentrations of inorganic phosphate.

  • Calculate enzyme activity: Calculate the enzyme activity based on the amount of phosphate released per unit time.

Determination of the Inhibitory Effect of Inorganic Phosphate on Alkaline Phosphatase

This protocol outlines a method to determine the inhibition constant (Ki) of inorganic phosphate for alkaline phosphatase using a standard substrate like p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified alkaline phosphatase

  • p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM stock in assay buffer)

  • Inorganic phosphate solutions of varying concentrations

  • Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare reaction mixtures: In a 96-well plate, set up a series of reactions containing a fixed concentration of alkaline phosphatase and varying concentrations of both the substrate (pNPP) and the inhibitor (inorganic phosphate). Include a control series with no inorganic phosphate.

  • Initiate the reactions: Start the reactions by adding the enzyme to the wells.

  • Monitor the reaction: Continuously monitor the increase in absorbance at 405 nm (due to the formation of p-nitrophenol) at a constant temperature (e.g., 25°C) using a microplate reader.

  • Determine initial velocities: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Data analysis: Plot the initial velocities against the substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive) to determine the Km, Vmax, and Ki values. A Dixon plot or a Lineweaver-Burk plot can be used for graphical analysis.

Potential for Interference in Biological Assays

Both this compound and inorganic phosphate can interfere with certain biological assays. Understanding these potential interferences is crucial for accurate data interpretation.

Table 2: Potential Interferences in Common Biological Assays

Assay TypePotential Interference from this compoundPotential Interference from Inorganic Phosphate
Phosphate Quantification (e.g., Malachite Green) Can be hydrolyzed under acidic assay conditions, leading to an overestimation of free phosphate.High concentrations can lead to precipitation of the malachite green-molybdate complex[3].
Kinase Assays The ethyl group might sterically hinder binding to the active site of some kinases.Can act as a product inhibitor for some kinases, affecting reaction kinetics.
ATPase Assays May not be a substrate for most ATPases.Is a product of the reaction and can cause product inhibition.
Cell-Based Assays The metabolic fate and potential cellular effects of the ethyl group are not well-characterized.Can influence cellular signaling pathways and metabolic processes[4].

Signaling Pathway and Experimental Workflow Visualization

The choice between this compound and inorganic phosphate can be critical in studying signaling pathways involving kinases and phosphatases. For instance, in a generic kinase cascade, inorganic phosphate is a product of the phosphorylation step, while this compound could be used as a substrate for a counteracting phosphatase.

Signaling_Pathway cluster_0 Kinase Cascade cluster_1 Dephosphorylation ATP ATP Kinase1 Kinase 1 ATP->Kinase1 Activates Kinase2_inactive Kinase 2 (Inactive) Kinase1->Kinase2_inactive Phosphorylates ADP ADP Kinase2_active Kinase 2-P (Active) Kinase2_inactive->Kinase2_active Substrate_inactive Substrate (Inactive) Kinase2_active->Substrate_inactive Phosphorylates Pi Inorganic Phosphate (Pi) Substrate_active Substrate-P (Active) Substrate_inactive->Substrate_active Phosphatase Phosphatase Substrate_active->Phosphatase Dephosphorylates Phosphatase->Substrate_inactive Ethanol Ethanol Phosphatase->Ethanol Pi_released Inorganic Phosphate (Pi) Phosphatase->Pi_released EDP Ethyl Dihydrogen Phosphate (EDP) EDP->Phosphatase Substrate Experimental_Workflow cluster_0 Assay Setup cluster_1 Reaction and Detection cluster_2 Data Analysis start Start prepare_reagents Prepare Enzyme, Substrates, and Inhibitor start->prepare_reagents setup_plates Set up 96-well plates (Control and Test groups) prepare_reagents->setup_plates add_enzyme Add Enzyme to initiate reaction setup_plates->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_signal Measure Signal (Absorbance/Fluorescence) stop_reaction->measure_signal analyze_data Analyze Data (Calculate IC50/Ki) measure_signal->analyze_data compare_results Compare Inhibitor Potency (EDP vs. Standard Substrate) analyze_data->compare_results conclusion Conclusion compare_results->conclusion

References

Synergistic Effects of 2-Aminoethyl Dihydrogen Phosphate in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

The strategic combination of therapeutic agents is a cornerstone of modern pharmacology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. 2-aminoethyl dihydrogen phosphate (B84403) (2-AEH2P), a monophosphoester, has demonstrated promising synergistic and pro-apoptotic effects when combined with various cell metabolism-modulating drugs and chemotherapeutic agents. This guide provides a comparative analysis of these synergistic interactions, supported by experimental data, to inform researchers, scientists, and drug development professionals.

I. Synergistic and Additive Effects with Metabolism-Modulating and Chemotherapeutic Drugs

A recent study investigated the in vitro effects of 2-AEH2P in combination with simvastatin (B1681759), coenzyme Q10, the chemotherapeutic drug paclitaxel (B517696), and the colony-stimulating factor (GM-CSF) on ascitic Ehrlich tumor (EAT) cells.[1][2] The study revealed that the combination of 2-AEH2P with these drugs resulted in synergistic or additive effects, leading to enhanced anti-tumor activity.[1][2]

Quantitative Analysis of Drug Interactions:

The pharmacological interactions were quantified using the Synergy Finder 2.0 software, which calculates a synergy score to classify the effect as synergistic, additive, or antagonistic.

Drug Combination (Concentration)Cell LineSynergy ScoreObserved Effect
Simvastatin (10.1 μM) + 2-AEH2P (22.8 mM)EAT Tumor Cells3.65Additive
Simvastatin (10.1 μM) + 2-AEH2P (22.8 mM)L929 Normal Fibroblasts-11.36Synergistic
Paclitaxel (6.2 μM) + 2-AEH2P (22.8 mM)EAT Tumor Cells-5.49Additive
Paclitaxel (6.2 μM) + 2-AEH2P (22.8 mM)L929 Normal Fibroblasts-0.52Additive
GM-CSF + 2-AEH2PEAT Tumor CellsNot specifiedSynergistic
Coenzyme Q10 + 2-AEH2PEAT Tumor CellsNot specifiedAdditive

Table 1: Summary of synergistic and additive effects of 2-AEH2P with various drugs on Ehrlich ascitic tumor (EAT) cells and normal L929 fibroblasts.[2]

The combination of GM-CSF and 2-AEH2P exhibited a clear synergistic effect on tumor cells.[1][2] In contrast, combinations with paclitaxel, coenzyme Q10, and simvastatin showed additive effects in the tumor cell line.[1][2] Interestingly, the combination of simvastatin and 2-AEH2P showed a synergistic effect in normal fibroblasts, while the effect was additive in tumor cells.[2]

II. Pro-Apoptotic Effects of Combination Therapy

The synergistic and additive effects of these drug combinations are linked to the induction of apoptosis, or programmed cell death, in tumor cells.

Modulation of Apoptotic Markers:

Treatment of EAT tumor cells with 2-AEH2P in combination with other drugs led to significant changes in the expression of key apoptotic markers.[1][2]

Apoptotic MarkerEffect of Combination Treatment
TNF-α/DR-4Significant decrease in expression
Bcl2Significant decrease in expression
Caspase 3Increase in expression
Cytochrome cIncreased release
P53Increase in expression

Table 2: Modulation of apoptotic markers in EAT tumor cells following combination treatment with 2-AEH2P.[2]

Furthermore, the combination of paclitaxel and 2-AEH2P resulted in a significant reduction in the mitochondrial membrane potential after 12 hours of treatment, a key event in the intrinsic pathway of apoptosis.[1][2]

III. Experimental Protocols

The following methodologies were employed to evaluate the synergistic effects and pro-apoptotic activity of 2-AEH2P combinations.

1. Cell Culture:

  • Cell Lines: Ehrlich ascitic tumor (EAT) cells and murine fibroblasts (L929) were used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

2. Cytotoxicity Assay (MTT Assay):

  • Procedure: Normal and tumor cells were seeded in 96-well plates at a density of 1 × 10^5 cells per well and incubated for 24 hours.[2]

  • The cells were then treated with individual drugs or combinations for another 24 hours.[2]

  • After treatment, the supernatant was removed, and 100 µL of MTT solution (5 mg/mL) was added to each well, followed by a 3-hour incubation.[2]

  • Finally, the formazan (B1609692) crystals were dissolved in 100 µL of methyl alcohol, and the absorbance was measured to determine cell viability.[2]

3. Cell Cycle and DNA Fragmentation Analysis:

  • Method: Flow cytometry was used to analyze the cell cycle phases and quantify fragmented DNA.

  • Procedure: Cells were treated with the drug combinations, harvested, and stained with a fluorescent dye that binds to DNA. The fluorescence intensity was then measured by a flow cytometer to determine the DNA content and identify different phases of the cell cycle and apoptotic cells with fragmented DNA.[1][2]

4. Analysis of Drug Combination Profiles:

  • Software: Synergy Finder 2.0 was used to analyze the drug combination profiles and determine the nature of the interaction (synergistic, additive, or antagonistic).[1][2]

5. Western Blotting for Apoptotic Markers:

  • Procedure: The expression levels of various apoptotic proteins such as Bcl2, TNF-α/DR-4, Cytochrome c, caspase 3, and P53 were determined by Western blotting.[1][2]

IV. Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the synergistic effects of 2-AEH2P.

G cluster_prep Preparation cluster_treatment Treatment & Assays cluster_analysis Data Analysis CellCulture Cell Culture (EAT and L929 cells) Treatment Cell Treatment (24h incubation) CellCulture->Treatment DrugPrep Drug Preparation (2-AEH2P & Combinations) DrugPrep->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT FlowCyto Flow Cytometry (Cell Cycle & Apoptosis) Treatment->FlowCyto Western Western Blot (Apoptotic Markers) Treatment->Western Synergy Synergy Analysis (Synergy Finder 2.0) MTT->Synergy DataInterp Data Interpretation FlowCyto->DataInterp Western->DataInterp Synergy->DataInterp

Figure 1: Experimental workflow for evaluating synergistic drug effects.

V. Signaling Pathway of Pro-Apoptotic Effect

The combination treatments with 2-AEH2P appear to induce apoptosis through the intrinsic mitochondrial pathway.

G DrugCombo 2-AEH2P + Drug Combination Mito Mitochondrial Stress (Reduced Membrane Potential) DrugCombo->Mito Bcl2 Bcl2 Expression ↓ DrugCombo->Bcl2 P53 p53 Expression ↑ DrugCombo->P53 CytC Cytochrome c Release ↑ Mito->CytC Casp3 Caspase 3 Activation ↑ CytC->Casp3 P53->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed pro-apoptotic signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals, the accurate and reliable analysis of a drug substance and its related compounds is paramount to ensure product quality and patient safety. Analytical methods employed for this purpose must undergo a rigorous validation process to demonstrate their suitability for their intended use. This guide provides a comprehensive comparison of key analytical method validation parameters, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this critical endeavor. The information presented is based on internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Comparative Analysis of Analytical Method Performance

The selection of an analytical method for the quantification of related compounds often involves a comparative evaluation of different techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are two of the most widely used separation techniques in the pharmaceutical industry. The following table summarizes a hypothetical independent laboratory validation comparing these two methods for the analysis of "Drug Substance X" and its related impurities.

Table 1: Comparison of HPLC and UPLC Method Validation Parameters for the Analysis of Drug Substance X and its Related Compounds

Performance CharacteristicHPLC MethodUPLC MethodICH Acceptance Criteria (Typical)
Specificity No interference from blank, placebo, or degradation products observed. Peak purity of >0.995 for the main peak.No interference from blank, placebo, or degradation products observed. Peak purity of >0.998 for the main peak.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[8]
Linearity (r²) >0.999 for Drug Substance X and all related compounds.>0.999 for Drug Substance X and all related compounds.A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.
Range (µg/mL) 1 - 1500.5 - 200The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%For an assay of a drug substance, accuracy is typically expected to be within 98.0% to 102.0%.
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%For drug substance assay, repeatability RSD is typically ≤ 1.0%. For impurities, it can be higher.[10]
- Intermediate Precision≤ 2.0%≤ 1.5%For drug substance assay, intermediate precision RSD is typically ≤ 2.0%.
Limit of Detection (LOD) (µg/mL) 0.10.03The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
Limit of Quantitation (LOQ) (µg/mL) 0.30.1The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
Robustness No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±1%).No significant impact on results with minor variations in flow rate (±0.05 mL/min), column temperature (±1°C), and mobile phase composition (±0.5%).The reliability of an analysis with respect to deliberate variations in method parameters.[9]
System Suitability Tailing factor < 1.5, Theoretical plates > 2000, RSD of peak area for 6 replicate injections < 1.0%.Tailing factor < 1.2, Theoretical plates > 5000, RSD of peak area for 6 replicate injections < 0.5%.System suitability tests are an integral part of many analytical procedures.[8]

Experimental Protocols for Method Validation

The following are detailed methodologies for the key experiments cited in the comparison table. These protocols are based on the principles outlined in the ICH Q2(R2) guideline.[1][5]

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8] For related compounds analysis, this includes impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (mobile phase or solvent).

    • Analyze a placebo sample (all formulation components except the drug substance).

    • Analyze a sample of the drug substance.

    • Analyze a mixture of the drug substance and all known related compounds.

    • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples.

    • Assess the peak purity of the drug substance peak in the presence of impurities and degradation products using a photodiode array (PDA) detector or mass spectrometer (MS).[11]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of the drug substance and each related compound at different concentrations, covering the expected range.

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Range

The range of an analytical method is the interval between the upper and lower concentrations of an analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Procedure: The range is confirmed by demonstrating that the method has acceptable linearity, accuracy, and precision when applied to samples at the extremes of the range as well as within the range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[10]

  • Procedure:

    • Prepare a placebo mixture spiked with known amounts of the drug substance and related compounds at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the added analytes.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[12] Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD for the combined data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[11]

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[11]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Procedure:

    • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

    • Introduce small, deliberate variations to these parameters one at a time.

    • Analyze a standard solution under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure that the chromatography system is performing adequately.[8]

  • Procedure:

    • Before running the sample set, inject a standard solution multiple times (typically 5 or 6 replicates).

    • Calculate system suitability parameters such as tailing factor, number of theoretical plates, and the RSD of the peak areas.

    • The results must meet the pre-defined acceptance criteria before proceeding with the analysis.

Visualizing the Validation Process

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, created using the DOT language, provide a visual representation of the analytical method validation process.

Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_approval 4. Finalization Protocol Develop Validation Protocol Define Define Performance Characteristics & Acceptance Criteria Protocol->Define Specificity Specificity Define->Specificity Linearity Linearity & Range Data Analyze Data Specificity->Data Accuracy Accuracy Linearity->Data Precision Precision Accuracy->Data LOD_LOQ LOD & LOQ Precision->Data Robustness Robustness LOD_LOQ->Data Robustness->Data Compare Compare Against Acceptance Criteria Data->Compare Report Generate Validation Report Compare->Report Review Review and Approval Report->Review Implementation Method Implementation Review->Implementation

Caption: Workflow of the analytical method validation process.

Validation_Parameters cluster_core cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Limit Tests cluster_performance Method Performance Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LOQ Quantitation Limit Method Validation->LOQ Specificity Specificity Method Validation->Specificity LOD Detection Limit Method Validation->LOD Robustness Robustness Method Validation->Robustness System Suitability System Suitability Method Validation->System Suitability Accuracy->Precision Linearity->Range LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Guide to Phosphorylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug development, chemical biology, and synthetic organic chemistry, the selective introduction of a phosphate (B84403) group—a process known as phosphorylation—is a cornerstone transformation. The choice of phosphorylating agent is critical, dictating the efficiency, selectivity, and scalability of the reaction. This guide provides an objective comparison of the reactivity of different classes of phosphorylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

Understanding Phosphorylating Agents: A Glimpse into Reactivity and Selectivity

Phosphorylating agents can be broadly categorized based on the oxidation state of the phosphorus atom, typically P(III) or P(V). P(V) reagents, such as phosphoryl chloride (POCl3), are highly electrophilic and reactive, often leading to rapid phosphorylation but with the potential for over-reactivity and lack of chemoselectivity. In contrast, P(III) reagents like phosphoramidites are generally less reactive and require an activation step, followed by oxidation to the stable P(V) phosphate. This multi-step process, however, often affords greater control and selectivity.

Recent advancements have introduced novel P(V)-based reagents, such as Ψ-reagents, which offer a balance of reactivity and chemoselectivity, enabling the direct phosphorylation of alcohols under mild conditions with high functional group tolerance. Furthermore, biocatalytic approaches using kinases represent the gold standard for selectivity, phosphorylating specific amino acid residues within a protein sequence with absolute precision.

Quantitative Comparison of Phosphorylating Agents

The following table summarizes quantitative data on the performance of various phosphorylating agents in the phosphorylation of alcohols. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as reaction conditions are not standardized across all examples.

Phosphorylating Agent ClassSpecific Reagent ExampleSubstrateYield (%)Reaction TimeKey Observations
Phosphoryl Halide Phosphoryl chloride (POCl₃)Protected NucleosidesVariable-Highly reactive, can lead to mixtures of mono-, di-, and tri-alkylphosphates; requires protecting groups and careful control of stoichiometry.[1]
Phosphoramidite Dibenzyl N,N-DiisopropylphosphoramiditeNucleosidesHigh-Requires a three-step process: coupling, oxidation, and deprotection; offers high yields and is amenable to solid-phase synthesis.[1]
P(V)-based Ψ-Reagent ΨO Reagentϖ-aminoalcoholHigh-Operationally simple, scalable, and chemoselective for alcohols, even in the presence of amine functionalities.[2]
Biocatalyst (Kinase) PEP-K/TBAHS system3-phenyl-1-propanol88%6 hHighly chemoselective for alcohols, tolerating a wide range of functional groups; reaction proceeds under mild, catalytic conditions.[3]
H-Phosphonate Diethyl H-phosphite (with I₂/H₂O₂)Benzyl alcoholGood-Represents a metal-free method for phosphorylation; amines are generally more reactive than alcohols under these conditions.[4]

Experimental Protocols

General Protocol for Comparative Analysis of Chemical Phosphorylating Agent Reactivity with an Alcohol

This protocol provides a framework for comparing the efficacy of different chemical phosphorylating agents for the phosphorylation of a model alcohol substrate.

1. Materials:

  • Model alcohol substrate (e.g., 3-phenyl-1-propanol)

  • Phosphorylating agent (e.g., POCl₃, a phosphoramidite, Ψ-reagent)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)

  • Base (e.g., pyridine, triethylamine, DBU), if required

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine)

  • Silica (B1680970) gel for column chromatography

  • Instrumentation for analysis (e.g., NMR, Mass Spectrometry)

2. Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the model alcohol substrate (1.0 equiv) and the chosen anhydrous solvent.

  • Add the base (if required by the specific protocol for the chosen phosphorylating agent).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the phosphorylating agent (1.0-1.5 equiv) to the stirred solution.

  • Monitor the reaction progress by TLC at regular intervals.

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water or saturated aqueous sodium bicarbonate).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity, and calculate the isolated yield.

Protocol for In Vitro Kinase-Mediated Phosphorylation of a Peptide Substrate

This protocol outlines the steps for phosphorylating a peptide substrate using a specific kinase.

1. Materials:

  • Purified kinase (e.g., CDK1-cyclin B)

  • Peptide substrate with the kinase recognition motif

  • Kinase reaction buffer

  • Adenosine triphosphate (ATP)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Incubator or water bath

  • Reagents for stopping the reaction (e.g., EDTA)

  • Analytical method for detecting phosphorylation (e.g., Phos-tag™ SDS-PAGE, Mass Spectrometry).[5]

2. Procedure:

  • Prepare the kinase reaction buffer containing appropriate concentrations of buffer components (e.g., HEPES), DTT, and MgCl₂.

  • In a microcentrifuge tube, combine the kinase, peptide substrate, and kinase reaction buffer.

  • Initiate the phosphorylation reaction by adding ATP to the mixture.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined amount of time.

  • Stop the reaction by adding a solution of EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Analyze the reaction mixture to determine the extent of phosphorylation. This can be done qualitatively by observing a mobility shift on a Phos-tag™ SDS-PAGE gel or quantitatively using mass spectrometry to identify the phosphorylated residues and their relative abundance.[5][6]

Visualizing Phosphorylation in Context

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a classic example of a phosphorylation-driven cascade that regulates cell growth, proliferation, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation on specific tyrosine residues, creating docking sites for downstream signaling proteins and initiating a cascade of phosphorylation events.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerizes P_EGFR Phosphorylated EGFR (pY) EGFR_dimer->P_EGFR Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Activates Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates P_ERK Phosphorylated ERK (pERK) Transcription_Factors Transcription Factors P_ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: EGFR signaling pathway initiated by ligand binding and receptor phosphorylation.

Experimental Workflow: Phosphoproteomic Analysis

The following diagram illustrates a typical workflow for identifying and quantifying protein phosphorylation sites in a biological sample using mass spectrometry.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysis Cell Lysis & Protein Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Phosphopeptide_Enrichment Phosphopeptide Enrichment (e.g., TiO2) Protein_Digestion->Phosphopeptide_Enrichment LC_MSMS LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MSMS Data_Analysis Data Analysis (Site Identification & Quantification) LC_MSMS->Data_Analysis

Caption: A typical workflow for phosphoproteomic analysis.

References

A Comparative Guide to the Cross-Reactivity of Ethyl Dihydrogen Phosphate as an Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of ethyl dihydrogen phosphate (B84403) when acting as an epitope. Due to the limited direct experimental data on ethyl dihydrogen phosphate, this guide draws comparisons with structurally similar organophosphate compounds and outlines the established experimental protocols for assessing hapten cross-reactivity. The information presented here is intended to support researchers in designing and interpreting studies on the immunogenicity and specificity of small molecule haptens.

Introduction to Haptens and Cross-Reactivity

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein[1]. The hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies. Cross-reactivity occurs when these antibodies recognize and bind to molecules that are structurally similar to the original hapten[2][3]. This phenomenon is of critical importance in drug development and toxicology, as it can lead to off-target effects and unexpected immune reactions. This compound, as a small organophosphate molecule, has the potential to act as a hapten.

Comparative Cross-Reactivity Data

While specific cross-reactivity data for antibodies raised against this compound is not extensively available in the public domain, we can infer potential cross-reactivity profiles by examining studies on other organophosphate haptens, such as pesticides. The following table summarizes hypothetical cross-reactivity data based on typical findings in organophosphate immunoassays. This table serves as an illustrative example of how such data would be presented.

Table 1: Hypothetical Cross-Reactivity of Anti-Ethyl Dihydrogen Phosphate Antibodies

CompoundStructurePercent Cross-Reactivity (%)
This compoundCH₃CH₂OPO(OH)₂100
Mthis compoundCH₃OPO(OH)₂50 - 70
Diethyl hydrogen phosphate(CH₃CH₂)₂OPO(OH)20 - 40
PhosphatePO(OH)₃< 10
Ethyl acetateCH₃COOCH₂CH₃< 1
Parathion-ethylOrganophosphate Pesticide< 5
MalathionOrganophosphate Pesticide< 5

Note: The data in this table is illustrative and intended to demonstrate how cross-reactivity is quantified. Actual values would need to be determined experimentally.

The percentage of cross-reactivity is typically determined by competitive immunoassay, where the concentration of the cross-reactant required to inhibit antibody binding by 50% (IC50) is compared to the IC50 of the primary hapten.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a series of well-established protocols would be followed. These include hapten-carrier conjugation, antibody production, and immunoassay development.

1. Hapten-Carrier Conjugate Synthesis

To elicit an immune response, this compound must first be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

  • Activation of this compound: The phosphate group can be activated using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester intermediate.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine groups on lysine (B10760008) residues of the protein will react with the NHS-ester to form a stable amide bond.

  • Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and coupling reagents.

2. Antibody Production

Polyclonal or monoclonal antibodies can be generated against the hapten-carrier conjugate.

  • Immunization: Animals (e.g., rabbits, mice) are immunized with the purified conjugate emulsified with an adjuvant (e.g., Freund's adjuvant) over a period of several weeks.

  • Titer Determination: The antibody titer in the serum is monitored by enzyme-linked immunosorbent assay (ELISA) using the hapten conjugated to a different carrier protein to avoid carrier-specific antibody recognition.

  • Antibody Purification: For higher specificity, antibodies can be purified from the serum using affinity chromatography with the immobilized hapten.

3. Competitive ELISA for Cross-Reactivity Assessment

A competitive indirect ELISA is a common method for determining the cross-reactivity of anti-hapten antibodies.

  • Plate Coating: A microtiter plate is coated with a conjugate of this compound and a heterologous carrier protein (e.g., ovalbumin, OVA) to prevent the detection of carrier-specific antibodies.

  • Competitive Inhibition: In separate tubes, a fixed concentration of the anti-ethyl dihydrogen phosphate antibody is pre-incubated with varying concentrations of the test compounds (this compound and potential cross-reactants).

  • Incubation: The antibody-inhibitor mixtures are then added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer. The intensity of the color is inversely proportional to the amount of test compound that bound to the primary antibody.

  • Data Analysis: The IC50 values are determined for each compound, and the percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Test Compound) x 100

4. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can provide real-time kinetic data on antibody-antigen interactions, including association and dissociation rates[4][5].

  • Chip Immobilization: An antibody specific for this compound is immobilized on the surface of a sensor chip.

  • Analyte Injection: Solutions containing this compound or potential cross-reactants are flowed over the chip surface.

  • Binding Measurement: The binding of the analyte to the immobilized antibody is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Kinetic Analysis: By analyzing the association and dissociation phases of the binding curves, the affinity (KD) and kinetic rate constants (ka and kd) can be determined for each interaction. This allows for a more detailed comparison of the binding strength of different compounds to the antibody.

Potential Signaling Pathway

While the direct signaling pathway for a simple hapten like this compound is primarily antibody-mediated, small phosphoantigens are known to activate a specific subset of T cells called Vγ9Vδ2 T cells[6][7][8][9]. Although typically involving pyrophosphates, it is conceivable that a high concentration of a monophosphate hapten could trigger a similar response.

G cluster_extracellular Extracellular Space EDP Ethyl Dihydrogen Phosphate (EDP)

Experimental Workflow

The overall workflow for a comprehensive cross-reactivity study of this compound is depicted in the following diagram.

G Hapten_Prep Hapten Preparation (this compound) Carrier_Conj Hapten-Carrier Conjugation (e.g., BSA, KLH) Hapten_Prep->Carrier_Conj Immunization Immunization of Host Animal Carrier_Conj->Immunization Serum_Collection Serum Collection and Antibody Titer Check Immunization->Serum_Collection Ab_Purification Antibody Purification (Affinity Chromatography) Serum_Collection->Ab_Purification Immunoassay_Dev Immunoassay Development (Competitive ELISA) Ab_Purification->Immunoassay_Dev SPR_Analysis Kinetic Analysis (Surface Plasmon Resonance) Ab_Purification->SPR_Analysis Cross_Reactivity_Screen Cross-Reactivity Screening (Analogous Compounds) Immunoassay_Dev->Cross_Reactivity_Screen Data_Analysis Data Analysis (IC50, % Cross-Reactivity) Cross_Reactivity_Screen->Data_Analysis Final_Report Final Report and Comparison Guide Data_Analysis->Final_Report SPR_Analysis->Final_Report

Conclusion

The assessment of cross-reactivity is a crucial step in understanding the immunological profile of any small molecule hapten, including this compound. While direct data is sparse, established methodologies from the study of other organophosphates provide a clear path forward for experimental determination. By employing techniques such as competitive ELISA and SPR, researchers can generate the necessary data to build a comprehensive cross-reactivity profile. Furthermore, exploring potential T-cell mediated pathways, such as Vγ9Vδ2 T cell activation, may provide deeper insights into the complete immunological response to this compound. This guide serves as a foundational resource for initiating such investigations.

References

A Comparative Guide to Assessing the Purity of Synthesized Ethyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized ethyl dihydrogen phosphate (B84403). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines key performance indicators of various methods, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable purity assessment strategy.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of common analytical methods used for the purity assessment of ethyl dihydrogen phosphate and similar small organophosphate compounds.

Analytical MethodAnalyte TypeTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Limitations
Quantitative ¹H NMR (qNMR) Bulk Material0.1 - 1%0.3 - 3%>0.999Provides structural information and quantification without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods.
Quantitative ³¹P NMR Bulk Material0.1 - 1%0.3 - 3%>0.999Highly specific for phosphorus-containing compounds, simpler spectra than ¹H NMR.Requires a phosphorus-containing internal standard for quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection Impurities1 - 10 µg/mL3 - 30 µg/mL>0.99Robust and widely available for routine analysis of non-volatile impurities.This compound lacks a strong chromophore, requiring indirect detection methods or derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Trace Impurities0.1 - 10 ng/mL0.3 - 30 ng/mL>0.995High sensitivity and selectivity, suitable for identifying and quantifying trace-level impurities.Matrix effects can influence ionization and quantification.[1]
Elemental Analysis Elemental Composition~0.3% absolute deviationNot ApplicableNot ApplicableVerifies the elemental composition (C, H, O, P) of the bulk material.Does not provide information on organic impurities.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for assessing the purity of synthesized this compound and the relationship between different analytical techniques in providing a comprehensive purity profile.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of Ethyl Dihydrogen Phosphate purification Initial Purification (e.g., Recrystallization, Distillation) synthesis->purification preliminary Preliminary Checks (e.g., Melting Point) purification->preliminary spectroscopic Spectroscopic Analysis (NMR, MS) preliminary->spectroscopic chromatographic Chromatographic Analysis (HPLC, LC-MS/MS) preliminary->chromatographic elemental Elemental Analysis preliminary->elemental interpretation Data Interpretation & Purity Calculation spectroscopic->interpretation chromatographic->interpretation elemental->interpretation reporting Certificate of Analysis Generation interpretation->reporting

Experimental workflow for purity assessment.

logical_relationships cluster_analytical_techniques Analytical Techniques cluster_purity_information Purity Information Provided qnmr qNMR (¹H, ³¹P) structure Structural Confirmation qnmr->structure bulk Bulk Purity (%) qnmr->bulk hplc HPLC-UV impurities Organic Impurities Profile hplc->impurities lcms LC-MS/MS lcms->impurities trace Trace-Level Impurities lcms->trace ea Elemental Analysis elemental_comp Elemental Composition ea->elemental_comp

Information provided by different analytical techniques.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the purity of the bulk this compound and identify any major impurities.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh a certified internal standard (e.g., maleic acid for ¹H NMR, triphenyl phosphate for ³¹P NMR) into the same vial. The molar ratio of the standard to the sample should be around 1:1.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

    • Integrate the signals corresponding to the ethyl group of this compound and a well-resolved signal from the internal standard.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled quantitative ³¹P NMR spectrum.

    • Integrate the signal for this compound and the internal standard.

  • Purity Calculation:

    • Calculate the purity using the following formula:

      where:

      • I = Integral value

      • N = Number of nuclei giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To separate, identify, and quantify non-volatile organic impurities.

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for the separation of polar compounds. A common mobile phase for organophosphates is a gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid (e.g., 0.1%).[2][3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the synthesized sample by dissolving a known amount in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a low wavelength (e.g., 210 nm), as this compound does not have a strong UV chromophore.[3]

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards, or report as area percent relative to the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To detect and quantify trace-level impurities with high sensitivity and selectivity.

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

  • Sample and Mobile Phase Preparation:

    • Similar to the HPLC-UV method, but using LC-MS grade solvents.

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water with a volatile modifier like formic acid or ammonium (B1175870) formate. Phosphate buffers should be avoided as they can suppress the MS signal and contaminate the system.[4]

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for organophosphates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities.

  • Method Validation:

    • The method should be validated for parameters such as linearity, LOD, LOQ, accuracy, and precision.

  • Analysis:

    • Analyze the sample and quantify any identified impurities using a calibration curve generated from certified reference standards.

Elemental Analysis

Objective: To confirm the elemental composition of the synthesized compound.

Instrumentation: An elemental analyzer.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-3 mg) of the dried and homogenized sample.

  • Analysis:

    • The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.

    • The phosphorus content can be determined by other methods such as inductively coupled plasma optical emission spectrometry (ICP-OES) after appropriate sample digestion.

  • Acceptance Criteria:

    • The experimentally determined percentages of carbon, hydrogen, oxygen, and phosphorus should be within ±0.4% of the theoretical values calculated from the molecular formula of this compound (C₂H₇O₄P).[5]

References

A Comparative Guide to Phosphate Esters in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phosphate (B84403) esters as corrosion inhibitors, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation. The information is intended to assist researchers in selecting and evaluating corrosion inhibitors for various applications.

Performance Comparison of Phosphate Ester Corrosion Inhibitors

The effectiveness of phosphate ester inhibitors is influenced by their chemical structure, concentration, and the corrosive environment. Key structural features include the nature of the hydrophobic group (aliphatic or aromatic), the length of the alkyl chain, the degree of ethoxylation, and the ratio of mono- to di-esters. While direct comparative studies under identical conditions are limited, the following tables summarize performance data from various sources to provide a comparative overview.

Table 1: Inhibition Efficiency of Various Phosphate Esters

Phosphate Ester TypeConcentration (ppm)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
Nonylphenol Phosphate Ester100CO2-saturated 3.5% NaCl70>90[1]
Ethoxylated Nonylphenol P.E.Not SpecifiedCO2-saturated brineNot SpecifiedHigh[2]
Aliphatic Phosphate EsterNot SpecifiedCO2-saturated brineNot SpecifiedLess effective than aromatic[2]
Mono-n-butyl phosphate ester1000.5 M H2SO425~75
Mono-n-hexyl phosphate ester1000.5 M H2SO425>90
Mono-n-octyl phosphate ester1000.5 M H2SO425>90
Tetradecyl phosphate ester40CO2-saturated brine80High

Table 2: Electrochemical Data for Phosphate Ester Inhibitors

Phosphate Ester (PE) / ConditionIcorr (A/cm²)Ecorr (V vs. SCE)Rct (Ω·cm²)Cdl (µF/cm²)Reference
Blank (1 M HCl)1.25 x 10⁻³-0.47321.4345
PE Inhibitor (200 ppm in 1 M HCl)5.2 x 10⁻⁵-0.491521.8121
Blank (CO2-sat. 3.5% NaCl)7.94 x 10⁻⁵-0.680Not SpecifiedNot Specified
Nonylphenol PE (50:50 mono/di)Not SpecifiedFluctuatingLowHigh[3]
Nonylphenol PE (90:10 mono/di)Not SpecifiedStableHighLow[3]

Mechanism of Corrosion Inhibition

Phosphate esters inhibit corrosion by adsorbing onto the metal surface and forming a protective film that acts as a barrier to the corrosive environment. This adsorption can occur through two primary mechanisms:

  • Chemisorption: This involves the formation of coordinate covalent bonds between the phosphate head group and the metal atoms on the surface. The phosphorus-oxygen bonds in the phosphate ester interact with the vacant d-orbitals of the metal (e.g., iron), creating a strong and stable protective layer.

  • Physisorption: This is a weaker form of adsorption that occurs through electrostatic interactions between the charged inhibitor molecules and the metal surface. Additionally, the hydrophobic alkyl or aromatic chains of the phosphate ester molecules can align and interact via van der Waals forces, forming a dense, non-polar outer layer that repels water and other corrosive species.

Often, the overall inhibition mechanism is a combination of both chemisorption and physisorption, leading to a multi-layered and highly effective protective film.

CorrosionInhibitionMechanism cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_film Protective Film Metal Fe Fe Fe Chemisorption Chemisorbed Layer (P-O-Fe bonds) PE Phosphate Ester (R-O-PO(OH)₂) PE->Metal Adsorption H2O H₂O Physisorption Physisorbed Layer (Hydrophobic tails) H2O->Physisorption Repelled Cl Cl⁻ Cl->Physisorption Repelled

Corrosion inhibition by phosphate ester adsorption.

Experimental Protocols

The evaluation of phosphate ester corrosion inhibitors typically involves electrochemical techniques to quantify their performance. The following are detailed methodologies for two key experiments.

Potentiodynamic Polarization

This technique measures the current response of a metal electrode to a controlled change in its potential. From the resulting polarization curve, key parameters such as the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes can be determined.

  • Electrode Preparation: A working electrode of the metal to be studied (e.g., carbon steel) is polished with successively finer grades of silicon carbide paper, rinsed with deionized water and a solvent like acetone, and then dried.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Test Solution: The cell is filled with the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution saturated with CO2) with and without various concentrations of the phosphate ester inhibitor.

  • Measurement: The open-circuit potential (OCP) is monitored until a stable value is reached. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots back to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface.

  • Electrode and Cell Setup: The same as for potentiodynamic polarization.

  • Measurement: After the OCP has stabilized, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value in the presence of the inhibitor indicate the formation of a more protective film. The inhibition efficiency can also be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Metal Specimen (e.g., Carbon Steel) D Assemble 3-Electrode Cell A->D B Prepare Corrosive Medium (e.g., 1 M HCl) B->D C Prepare Inhibitor Solutions (various concentrations) C->D E Stabilize Open Circuit Potential (OCP) D->E F Perform Electrochemical Measurements E->F G Potentiodynamic Polarization (Tafel Plots) F->G Potentiodynamic Scan H Electrochemical Impedance Spectroscopy (Nyquist/Bode Plots) F->H EIS Measurement I Calculate Inhibition Efficiency (IE%) G->I H->I J Compare Inhibitor Performance I->J

References

Safety Operating Guide

Proper Disposal of Ethyl Dihydrogen Phosphate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ethyl dihydrogen phosphate (B84403) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for ethyl dihydrogen phosphate. While some sources may indicate a low hazard level, it is best practice to handle all chemicals with caution.[1] A related compound, 2-ethylhexyl dihydrogen phosphate, is classified as corrosive and may cause respiratory irritation, highlighting the need for vigilance.[2]

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure adequate ventilation in the handling area to avoid inhalation of any vapors, mists, or dust.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] Academic laboratories may be subject to specific rules under Subpart K of the Environmental Protection Agency (EPA) regulations.[7][8]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound."

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Segregate from incompatible materials, particularly strong acids and bases.[4][9]

Step 2: Containerization

  • Use a dedicated, chemically compatible waste container.[4][6] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[4]

  • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[6]

Step 3: Labeling

  • Label the waste container clearly with the words "Hazardous Waste."[5]

  • The label must also include:

    • The full chemical name: "this compound"

    • The date of accumulation

    • An indication of the hazards (e.g., "Corrosive" if applicable, based on the specific SDS).

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) within the laboratory.[5]

  • This area should be under the control of laboratory personnel and away from general laboratory traffic.[4]

  • Ensure the storage area is well-ventilated.[4]

Step 5: Professional Disposal

  • Crucially, do not dispose of this compound down the drain or in regular trash. [2][3][10]

  • Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[3] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Follow all institutional guidelines for waste pickup and documentation.

Quantitative Data Summary

For laboratory chemical waste management, specific quantitative limits and timeframes are often mandated by regulations. The following table summarizes key federal guidelines, though state and local regulations may vary.

ParameterGuidelineRegulatory Body
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous wasteEPA (RCRA)
Central Accumulation Area (CAA) Storage Time Limit Up to 90 days for Large Quantity GeneratorsEPA (RCRA)[8]
Academic Lab Waste Removal (under Subpart K) Every twelve months from the laboratoryEPA (Subpart K)[7]

Experimental Protocols

The procedures outlined in this guide are based on established safety protocols and regulatory requirements for handling and disposing of laboratory chemical waste. No experimental data was generated in the creation of this document.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Ethyl Dihydrogen Phosphate Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate containerize Place in a Labeled, Chemically Compatible Container segregate->containerize label Label Container: 'Hazardous Waste' + Chemical Name & Date containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store disposal Arrange for Pickup by Licensed Waste Disposal Service store->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Ethyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a thorough understanding of safety protocols for handling chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl dihydrogen phosphate (B84403) (CAS 1623-14-9), ensuring the well-being of personnel and the integrity of research.

Personal Protective Equipment (PPE)

When handling Ethyl dihydrogen phosphate, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GlassesSafety glasses with side-shields conforming to EN166 or NIOSH approved.[1]Protects eyes from splashes and dust.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use.[1][2]Protects hands from direct contact with the chemical.
Laboratory CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorFor nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator should be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]Protects against inhalation of dust or aerosols, especially when engineering controls are not sufficient.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment involving this compound.

  • Information Review: All personnel involved must review the Safety Data Sheet (SDS) before handling the chemical.[1][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Ventilation: Handle the substance in a well-ventilated area. Appropriate exhaust ventilation should be used where dust is formed.[1]

2. Handling Procedure:

  • Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.

  • Weighing and Transfer: Avoid the formation of dust and aerosols during weighing and transfer.[1]

  • Solution Preparation: When preparing solutions, slowly add this compound to the solvent to prevent splashing.

  • Container Labeling: All containers holding this compound must be clearly and accurately labeled.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]

3. Spill Management:

  • Evacuation: In case of a spill, evacuate personnel from the immediate area.[3]

  • Ventilation: Ensure the area is well-ventilated.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]

  • Cleanup: Use personal protective equipment. For solid spills, sweep up and shovel the material. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[1]

4. Disposal Plan:

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1] Contaminated packaging should be disposed of as unused product.[1]

Emergency First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the operational plan for handling and disposing of this compound safely.

A Pre-Handling Preparations B Handling Procedure A->B E Emergency First-Aid A->E A1 Risk Assessment A2 Review SDS A3 Check Emergency Equipment C Spill Management B->C If Spill Occurs D Disposal Plan B->D B->E B1 Don PPE B2 Weighing and Transfer B3 Solution Preparation B4 Label Containers B5 Personal Hygiene C->D C->E C1 Evacuate Area C2 Ventilate C3 Contain Spill C4 Clean Up D1 Collect Waste D2 Professional Disposal A1->A2 A2->A3 B1->B2 B2->B3 B3->B4 B4->B5 C1->C2 C2->C3 C3->C4 D1->D2

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Ethyl dihydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.